Product packaging for 4-Bromo-2,5-dimethyl-2H-indazole(Cat. No.:CAS No. 1159511-86-0)

4-Bromo-2,5-dimethyl-2H-indazole

Cat. No.: B1438421
CAS No.: 1159511-86-0
M. Wt: 225.08 g/mol
InChI Key: QHLAFXZSLHLHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-2,5-dimethyl-2H-indazole is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrN2 B1438421 4-Bromo-2,5-dimethyl-2H-indazole CAS No. 1159511-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,5-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-3-4-8-7(9(6)10)5-12(2)11-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLAFXZSLHLHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CN(N=C2C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657249
Record name 4-Bromo-2,5-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-86-0
Record name 4-Bromo-2,5-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2,5-dimethyl-2H-indazole: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its structural resemblance to purine makes it an effective bioisostere for the adenine core of adenosine triphosphate (ATP), allowing indazole-based molecules to act as competitive inhibitors for a vast array of ATP-dependent enzymes, most notably protein kinases.[1][2] This inherent biological activity has cemented the indazole nucleus as a "privileged scaffold" in drug discovery.[3]

Within this important class of molecules, 4-Bromo-2,5-dimethyl-2H-indazole (CAS: 1159511-86-0) emerges as a particularly valuable synthetic intermediate.[4][5] Its specific substitution pattern—a bromine atom at the 4-position and methyl groups at the 2- and 5-positions—offers a unique combination of steric and electronic properties, along with strategic handles for further chemical elaboration. This guide provides a comprehensive technical overview of its chemical properties, a robust synthetic strategy, structural insights, and its critical role in the development of targeted therapeutics for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

This compound is typically supplied as an off-white solid and requires storage at refrigerated temperatures (0-8°C) to ensure its long-term stability.[5] Its core physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1159511-86-0[6]
Molecular Formula C₉H₉BrN₂[6]
Molecular Weight 225.09 g/mol [6]
Appearance Off-white solid[5]
Purity ≥ 95% (HPLC)[5]
Canonical SMILES CC1=C(C2=CN(N=C2C=C1)C)Br[6]
Storage Store at 0-8°C[5]
Molecular Structure and Conformation

The structure of this compound features a planar bicyclic indazole core. X-ray crystallographic studies of analogous substituted 2H-indazoles, such as 2,3-Dimethyl-6-nitro-2H-indazole, confirm the planarity of the fused ring system.[7] This planarity is crucial for facilitating π–π stacking interactions in the solid state and within biological targets like the ATP-binding pocket of kinases.[7][8]

In the crystal lattice of related indazoles, molecules are often linked by weak intermolecular forces, such as C-H···O or C-H···N hydrogen bonds, and π–π contacts between the aromatic rings, which contribute to the overall stability of the crystal structure.[7][8] The centroid-centroid distances for these π–π interactions are typically in the range of 3.6 to 3.9 Å.[7][8] It is highly probable that this compound exhibits similar solid-state structural characteristics.

2D structure of this compound
Figure 1. 2D Chemical Structure of this compound.

Synthesis of this compound

While a specific, dedicated synthesis for this compound is not extensively documented in peer-reviewed literature, a highly effective and versatile method for the preparation of 2H-indazoles has been established: a copper-catalyzed, one-pot, three-component reaction.[9][10] This approach offers high functional group tolerance and is amenable to creating a diverse library of substituted indazoles.

The proposed synthesis for this compound would logically start from 2,4-dibromo-5-methylbenzaldehyde, methylamine, and sodium azide. The causality behind this choice is the strategic formation of the pyrazole ring onto the pre-functionalized benzene core.

Proposed Experimental Protocol

Reaction: One-pot synthesis of this compound

Reagents:

  • 2,4-dibromo-5-methylbenzaldehyde

  • Methylamine (e.g., 40% solution in water or as hydrochloride salt)

  • Sodium Azide (NaN₃)

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) or similar ligand

  • Cesium Carbonate (Cs₂CO₃) or other suitable base

  • Dimethyl Sulfoxide (DMSO) or other polar aprotic solvent

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Copper(I) Iodide (CuI, ~10 mol%) and a suitable ligand like DMEDA (~20 mol%).

  • Reagent Addition: Add 2,4-dibromo-5-methylbenzaldehyde (1.0 equiv), sodium azide (NaN₃, ~2.0 equiv), and the base (e.g., Cs₂CO₃, ~2.0 equiv).

  • Solvent and Amine: Add anhydrous DMSO to the flask, followed by the slow addition of methylamine ( ~1.5 equiv).

  • Reaction Conditions: Seal the flask and heat the reaction mixture to approximately 120°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours. Rationale: The high temperature is necessary to drive the copper-catalyzed C-N and N-N bond formations.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl) and dilute with water.

  • Extraction: Extract the aqueous phase multiple times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow reagents Starting Materials: - 2,4-dibromo-5-methylbenzaldehyde - Methylamine - Sodium Azide reaction One-Pot Reaction (120°C, 12-24h) reagents->reaction catalyst Catalyst System: - CuI / DMEDA - Cs₂CO₃ (Base) - DMSO (Solvent) catalyst->reaction workup Aqueous Work-up & Extraction reaction->workup purification Silica Gel Chromatography workup->purification product Product: 4-Bromo-2,5-dimethyl- 2H-indazole purification->product

Diagram 1. Proposed workflow for the one-pot synthesis of this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not published, the structure of this compound allows for a confident prediction of its key spectroscopic features.

Data TypePredicted Features
¹H NMR - Aromatic Protons: Two singlets or narrowly split doublets in the aromatic region (~7.0-7.8 ppm). - N-Methyl Protons: A singlet at ~4.0-4.3 ppm. - Aryl-Methyl Protons: A singlet at ~2.3-2.6 ppm.
¹³C NMR - Aromatic Carbons: Signals in the range of ~110-145 ppm. The carbon attached to the bromine will be downfield shifted. - N-Methyl Carbon: A signal around ~35-40 ppm. - Aryl-Methyl Carbon: A signal around ~15-20 ppm.
Mass Spec (ESI-MS) Expected [M+H]⁺ peaks at m/z 225.0 and 227.0, corresponding to the ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio.
IR Spectroscopy - Aromatic C-H stretching (~3000-3100 cm⁻¹) - C=C and C=N stretching in the aromatic system (~1450-1620 cm⁻¹) - C-N stretching (~1300-1350 cm⁻¹) - C-Br stretching (typically < 700 cm⁻¹)

Applications in Medicinal Chemistry and Drug Discovery

The primary value of this compound lies in its role as a versatile building block for the synthesis of high-value pharmaceutical compounds, particularly kinase inhibitors.[1][4]

The Indazole Scaffold as a Kinase Inhibitor

Protein kinases regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[11] Kinase inhibitors function by blocking the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates. The indazole core serves as an excellent "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of adenine.

The substituents on the indazole ring are crucial for achieving potency and selectivity. The bromine atom at the 4-position of this compound is a particularly strategic feature. It serves as a versatile synthetic handle for introducing a wide variety of chemical groups via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows medicinal chemists to systematically probe the solvent-exposed regions of the kinase active site to optimize inhibitor binding and pharmacokinetic properties. The methyl groups at the 2- and 5-positions provide steric bulk and lipophilicity, which can influence binding affinity and cell permeability.

Several FDA-approved kinase inhibitors, such as Pazopanib (VEGFR inhibitor) and Axitinib (VEGFR inhibitor), feature a substituted indazole core, underscoring the clinical success of this scaffold.[1][11] Pazopanib, for instance, contains a (2,3-dimethyl-2H-indazol-6-yl)methylamino group, highlighting the importance of dimethyl-indazole derivatives in achieving potent kinase inhibition.[11]

Kinase_Inhibition cluster_kinase Kinase ATP-Binding Pocket hinge Hinge Region (Backbone NH/CO) pocket Hydrophobic Pocket solvent Solvent-Exposed Region inhibitor Indazole Inhibitor (e.g., from this compound) inhibitor->hinge H-Bonds (Indazole N-H) inhibitor->pocket Hydrophobic Interactions (Methyl Groups) inhibitor->solvent R-Group Extension (via Suzuki from Br)

References

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Bromo-2,5-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 4-Bromo-2,5-dimethyl-2H-indazole (CAS No. 1159511-86-0). As a versatile heterocyclic building block, this compound is of significant interest in medicinal chemistry and materials science.[1][2] This document consolidates available data on its structural, thermal, and spectroscopic properties, and where experimental data is not publicly available, provides context based on related indazole derivatives. Detailed experimental protocols for characterization and a plausible synthetic route are also presented to empower researchers in their laboratory work.

Introduction: The Scientific Merit of this compound

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the scaffold of numerous biologically active molecules.[3] The indazole nucleus is a key pharmacophore, and its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This compound, with its specific substitution pattern of a bromine atom and two methyl groups, offers a unique electronic and steric profile for further chemical modifications. The bromine atom at the 4-position serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse functionalities, while the methyl groups at the 2 and 5-positions influence the molecule's lipophilicity, solubility, and metabolic stability. This compound is a valuable intermediate in the synthesis of novel therapeutic agents and advanced materials.[1][2]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following sections detail the known and predicted characteristics of this compound.

Structural and General Properties

The foundational properties of this compound are summarized in the table below. These identifiers are crucial for accurate documentation and procurement.

PropertyValueSource
CAS Number 1159511-86-0[1][4]
Molecular Formula C₉H₉BrN₂[1][4]
Molecular Weight 225.09 g/mol [1][4]
Appearance Off-white solid[1][2]
Purity ≥ 95% (HPLC)[1][2]
Storage Conditions Store at 0-8°C[1][2]
Canonical SMILES CC1=C(C2=CN(N=C2C=C1)C)Br[5]
Thermal Properties
Solubility Profile

The solubility of a compound is a critical parameter for its use in chemical reactions, formulations, and biological assays. Although quantitative solubility data for this compound is not extensively reported, indazole derivatives are generally soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. Based on the behavior of structurally similar brominated and nitrated phenols, it is expected that this compound will exhibit good solubility in polar aprotic solvents and moderate solubility in non-polar organic solvents. Its aqueous solubility is predicted to be low.

A generalized workflow for determining the solubility of a compound like this compound is presented below.

G cluster_prep Preparation cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility start Weigh Compound stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) start->stock add_solvent Add excess solid to various solvents stock->add_solvent add_to_buffer Add stock solution to aqueous buffer stock->add_to_buffer equilibrate Equilibrate (e.g., 24h with shaking) add_solvent->equilibrate centrifuge Centrifuge/Filter equilibrate->centrifuge analyze_thermo Analyze supernatant (e.g., HPLC, UV-Vis) centrifuge->analyze_thermo incubate Incubate (e.g., 2h) add_to_buffer->incubate measure_precipitate Measure precipitation (e.g., nephelometry) incubate->measure_precipitate analyze_kinetic Analyze supernatant (e.g., LC-MS) incubate->analyze_kinetic G cluster_synthesis Plausible Synthetic Pathway start Substituted 2-bromobenzaldehyde step1 Condensation with Methylhydrazine start->step1 intermediate Hydrazone Intermediate step1->intermediate step2 Copper- or Palladium-catalyzed Intramolecular Cyclization intermediate->step2 product 4-Bromo-2,5-dimethyl- 2H-indazole step2->product

References

Spectroscopic Characterization of 4-bromo-2,5-dimethyl-2H-indazole (CAS 1159511-86-0): A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-bromo-2,5-dimethyl-2H-indazole (CAS 1159511-86-0) is a substituted indazole derivative with potential applications in pharmaceutical and materials science research.[1] As with any novel compound, unequivocal structural elucidation is paramount for its application and further development. This technical guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—as they apply to the characterization of this specific molecule. In the absence of publicly available experimental spectra, this guide will focus on the predicted spectroscopic data based on the compound's structure, the underlying principles of data acquisition, and the logic behind the interpretation of the expected results. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to spectroscopically characterize this compound.

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • CAS Number: 1159511-86-0[2]

  • Molecular Formula: C₉H₉BrN₂[2]

  • Molecular Weight: 225.09 g/mol [2]

  • Appearance: Off-white solid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will be invaluable.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the number of neighboring protons. Based on the structure of this compound, we can predict the following signals.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic CH (H6)7.2 - 7.5Doublet1HLocated on the aromatic ring, deshielded by the ring current. Coupled to H7.
Aromatic CH (H7)7.0 - 7.3Doublet1HLocated on the aromatic ring, deshielded. Coupled to H6.
Aromatic CH (H3)7.8 - 8.2Singlet1HProton on the indazole ring, typically deshielded. No adjacent protons to couple with.
N-CH₃4.0 - 4.3Singlet3HMethyl group attached to a nitrogen atom, resulting in a downfield shift.
Ar-CH₃2.3 - 2.6Singlet3HMethyl group attached to the aromatic ring.

Note: Predicted chemical shifts are estimates and can be influenced by the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will indicate the number of unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C3130 - 135Aromatic CH carbon in the five-membered ring.
C3a145 - 150Quaternary carbon at the fusion of the two rings.
C4110 - 115Carbon bearing the bromine atom, shielded by the halogen.
C5135 - 140Carbon bearing the methyl group.
C6120 - 125Aromatic CH carbon.
C7115 - 120Aromatic CH carbon.
C7a140 - 145Quaternary carbon at the fusion of the two rings.
N-CH₃35 - 40Methyl carbon attached to nitrogen.
Ar-CH₃15 - 20Aromatic methyl carbon.

Note: These are approximate chemical shift ranges. Actual values may vary.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often a good choice for indazole derivatives due to its high solubilizing power.[3][4][5][6][7]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required, although modern spectrometers can reference the residual solvent peak.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is essential for high resolution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. A standard pulse sequence, such as a 90° pulse followed by acquisition, is typically sufficient.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is standard to produce a spectrum with singlets for each carbon.

    • If further structural confirmation is needed, 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to determine proton-carbon correlations can be performed.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) acquire_13C->acquire_2D process Process Raw Data (FT, Phasing, Baseline Correction) acquire_2D->process interpret Interpret Spectra & Assign Signals process->interpret structure Confirm Structure interpret->structure

NMR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Predicted Mass Spectrum

For this compound, a "soft" ionization technique like Electrospray Ionization (ESI) would be ideal to observe the molecular ion peak with minimal fragmentation.[1][8] Electron Ionization (EI), a "hard" ionization technique, would induce more fragmentation, providing structural information.[2][8][9][10]

Table 3: Predicted m/z Values for Key Ions

IonPredicted m/zRationale
[M+H]⁺226.0022 / 228.0002Protonated molecular ion. The two peaks of approximately equal intensity are due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
[M]⁺•225.0001 / 227.9981Molecular radical cation (observed in EI-MS). Isotopic pattern for bromine will be present.
[M-Br]⁺146.0811Loss of a bromine radical.
[M-CH₃]⁺210.9845 / 212.9825Loss of a methyl radical.

Note: The presence of a bromine atom will result in a characteristic M+2 peak with an intensity ratio of approximately 1:1 for all bromine-containing fragments.[11]

Plausible Fragmentation Pathway (EI-MS)
  • Ionization: The molecule is bombarded with electrons, leading to the formation of the molecular ion, [C₉H₉BrN₂]⁺•.

  • Loss of Bromine: The C-Br bond is relatively weak and can cleave to lose a bromine radical, forming a stable cation at m/z 146.

  • Loss of a Methyl Group: A methyl radical can be lost from either the N-methyl or the aromatic methyl position, resulting in an ion at m/z 211/213.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation (for ESI-MS):

    • The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • A high voltage is applied to the liquid to create an aerosol of charged droplets.[1]

    • The solvent evaporates from the droplets, leading to the formation of gas-phase ions.[1]

  • Data Acquisition:

    • The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass-to-charge ratios of the ions are measured.

    • For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe its fragmentation.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve Sample in Suitable Solvent introduce Introduce Sample (Direct Infusion or LC) dissolve->introduce ionize Ionize Sample (e.g., ESI or EI) introduce->ionize analyze Analyze Ions in Mass Analyzer ionize->analyze detect Detect Ions analyze->detect process Generate Mass Spectrum detect->process interpret Interpret Molecular Ion & Fragmentation Pattern process->interpret confirm Confirm Molecular Formula (with HRMS) interpret->confirm IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Analysis clean Clean ATR Crystal background Collect Background Spectrum clean->background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum process Process Spectrum (Background Subtraction) acquire_spectrum->process interpret Identify Functional Group Absorptions process->interpret confirm Correlate with Structure interpret->confirm

References

A Comprehensive Guide to the Synthesis of Substituted 2H-Indazoles: Strategies, Mechanisms, and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2H-indazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including the PARP inhibitor Niraparib and the multi-kinase inhibitor Pazopanib.[1][2] Despite the thermodynamic preference for its 1H-indazole tautomer, the 2H-isomer is frequently the key pharmacophore responsible for potent and selective biological activity.[1] This has driven significant innovation in synthetic organic chemistry to develop regioselective and efficient methods for its construction. This technical guide provides a comprehensive overview of the principal strategies for synthesizing substituted 2H-indazoles, designed for researchers, chemists, and professionals in drug development. We delve into the mechanistic underpinnings of foundational cyclization reactions, explore the power and versatility of transition-metal catalysis, and highlight emergent methodologies leveraging photochemistry and electrochemistry. By explaining the causality behind experimental choices and providing detailed protocols, this guide serves as both a strategic blueprint and a practical handbook for accessing this privileged heterocyclic motif.

Chapter 1: The 2H-Indazole Scaffold: A Privileged Structure in Drug Discovery

The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, exists in three potential tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[3][4] Theoretical and experimental studies have established that the 1H-tautomer is generally more thermodynamically stable.[1][4] However, it is the 2H-indazole isomer that has emerged as a "privileged scaffold" in drug design, a testament to its unique steric and electronic properties that facilitate favorable interactions with a wide array of biological targets.[5][6]

The significance of this scaffold is underscored by its presence in numerous FDA-approved drugs. Molecules like Pazopanib, an anti-cancer agent targeting vascular endothelial growth factor receptor (VEGFR), and Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor for ovarian cancer, feature the 2-substituted 2H-indazole core as essential for their mechanism of action.[1][2] This prevalence has made the development of robust and regioselective synthetic routes to 2H-indazoles a critical objective, moving beyond classical methods that often yield mixtures of N1- and N2-substituted products.

Caption: The two primary tautomers of the indazole core.

Chapter 2: Foundational Synthetic Strategies: Cyclization via N-N Bond Formation

The most intuitive and historically significant approaches to the indazole core involve the formation of the N-N bond of the pyrazole ring in a key cyclization step. These methods can be broadly classified as either reductive or oxidative, depending on the nature of the starting materials and reagents.

2.1 Reductive Cyclization of o-Nitro Intermediates: The Cadogan Reaction

The Cadogan reaction is a classical and robust method for indazole synthesis that proceeds via the reductive cyclization of an o-nitrobenzaldimine intermediate.[1][7] The process begins with the condensation of an o-nitrobenzaldehyde with a primary amine to form the corresponding Schiff base. This intermediate is then treated with a deoxygenating agent, typically a trivalent phosphorus compound like triethyl phosphite, at elevated temperatures.

Causality Behind the Method: The choice of a phosphite reagent is critical; it acts as an efficient oxygen scavenger. The reaction mechanism is believed to involve the deoxygenation of the nitro group to a nitroso intermediate, which is then attacked by the imine nitrogen. Subsequent cyclization and aromatization yield the 2H-indazole. The high temperatures are necessary to overcome the activation energy required for the deoxygenation of the highly stable nitro group. While effective, the harsh conditions can limit its application with sensitive functional groups.[7]

Cadogan_Mechanism Start o-Nitrobenzaldimine Nitroso Nitroso Intermediate Start->Nitroso Deoxygenation Phosphite P(OEt)3 Phosphite->Nitroso Cyclized Cyclized Dihydro Intermediate Nitroso->Cyclized Intramolecular Cyclization Phosphate O=P(OEt)3 Nitroso->Phosphate Product 2H-Indazole Cyclized->Product Aromatization MCR_Workflow cluster_reactants Starting Materials cluster_catalyst Catalytic System r1 2-Bromobenzaldehyde Process One-Pot Reaction (DMSO or PEG, 120°C) r1->Process r2 Primary Amine r2->Process r3 Sodium Azide r3->Process cat Cu(I) Source (e.g., CuI, Cu2O) cat->Process lig Ligand (optional) lig->Process Product Substituted 2H-Indazole Process->Product Rh_Catalytic_Cycle A Azobenzene + [Rh(III)] B Coordination Complex A->B Coordination C C-H Activation (Rhodacycle) B->C D Migratory Insertion (with Aldehyde) C->D E Reductive Elimination & Cyclization D->E F 2H-Indazole Product E->F Cat_Regen [Rh(III)] Catalyst Regenerated E->Cat_Regen Cat_Regen->A Re-enters cycle

References

An In-Depth Technical Guide to 4-Bromo-2,5-dimethyl-2H-indazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,5-dimethyl-2H-indazole is a substituted indazole derivative that serves as a versatile and valuable building block in modern medicinal chemistry. Its unique structural features, including the N2-alkylation of the indazole core and specific substitution on the phenyl ring, make it a key intermediate in the synthesis of complex bioactive molecules, particularly kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, outlines established synthetic routes with mechanistic insights, and explores its application in the development of targeted therapeutics.

Core Molecular Attributes

This compound is a heterocyclic aromatic compound characterized by a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The "2H" designation indicates that the substituent (a methyl group in this case) is located on the second nitrogen atom of the pyrazole ring, a crucial feature influencing its role as a pharmacophore.

Physicochemical and Structural Data
PropertyValueSource(s)
Molecular Formula C₉H₉BrN₂[1][2][3][4]
Molecular Weight 225.09 g/mol [1][2][3][4]
CAS Number 1159511-86-0[1][2][3]
Appearance Off-white solid[1][2]
Purity Typically ≥95% (by HPLC)[1][2]
Storage Store at 0-8°C[1][2]
Canonical SMILES CC1=C(C2=CN(N=C2C=C1)C)Br[5]

Synthesis of the 2H-Indazole Scaffold: Mechanistic Considerations and Protocols

The regioselective synthesis of N2-substituted indazoles like this compound is a non-trivial challenge, as alkylation of the parent indazole ring can often lead to a mixture of N1 and N2 isomers. The 1H-tautomer is generally more thermodynamically stable, making direct alkylation strategies complex.[5] Consequently, convergent, one-pot strategies that build the ring system with the N2-substituent already defined are often preferred for their efficiency and regioselectivity.

Copper-Catalyzed One-Pot Three-Component Synthesis (Kumar et al. Methodology)

A highly effective and widely adopted method for preparing 2H-indazoles involves a copper-catalyzed, one-pot, three-component reaction.[4][6] This approach is valued for its operational simplicity, broad substrate scope, and high tolerance for various functional groups.[4][6] The core transformation involves the condensation of a 2-bromobenzaldehyde with a primary amine, followed by a copper-catalyzed cascade of C-N and N-N bond formations with an azide source.

Causality Behind Experimental Choices:

  • Catalyst: A copper(I) source (e.g., CuI) is crucial. Copper plays a dual role: it catalyzes the initial C-N coupling between the imine intermediate and the azide, and subsequently facilitates the intramolecular N-N bond formation via a nitrene intermediate, leading to the indazole ring closure.[6]

  • Solvent: High-boiling polar aprotic solvents like DMSO or DMF are typically used to ensure all components remain in solution and to facilitate the reaction, which often requires elevated temperatures (100-120 °C).

  • Azide Source: Sodium azide (NaN₃) is a common, inexpensive, and effective source of the requisite nitrogen atoms for the pyrazole ring formation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example adapted from the general methodology for 2H-indazole synthesis. Researchers should perform small-scale trials to optimize conditions for this specific substrate combination.

Starting Materials:

  • 4-Bromo-2-formyl-5-methylaniline (or a suitable precursor like 2-bromo-5-methylbenzaldehyde)

  • Methylamine (solution in THF or ethanol)

  • Sodium Azide (NaN₃)

  • Copper(I) Iodide (CuI)

  • Dimethyl Sulfoxide (DMSO), anhydrous

Procedure:

  • Reaction Setup: To an oven-dried reaction tube equipped with a magnetic stir bar, add 2-bromo-5-methylbenzaldehyde (1.0 mmol, 1.0 equiv.), copper(I) iodide (0.1 mmol, 10 mol%), and sodium azide (1.5 mmol, 1.5 equiv.).

  • Solvent and Amine Addition: Add anhydrous DMSO (3-5 mL) to the tube, followed by a solution of methylamine (1.2 mmol, 1.2 equiv.).

  • Reaction Conditions: Securely seal the reaction tube. Place it in a preheated oil bath at 110-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by pouring the mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as an off-white solid.

Self-Validating System: The purity of the final product must be confirmed through analytical techniques. The expected molecular weight can be verified by mass spectrometry (MS), and the structure confirmed by ¹H and ¹³C NMR spectroscopy. The absence of a significant N-H proton signal in the ¹H NMR spectrum and the presence of two distinct methyl singlets would support the successful N2-methylation.

Logical Workflow for Synthesis

G cluster_reactants Starting Materials cluster_catalyst Catalyst R1 2-Bromo-5-methyl- benzaldehyde Process One-Pot Reaction (DMSO, 110-120°C) R1->Process R2 Methylamine (CH₃NH₂) R2->Process R3 Sodium Azide (NaN₃) R3->Process Cat Copper(I) Iodide (CuI) Cat->Process cat. Intermediate In-situ Imine Formation & Copper-Catalyzed Cascade Cyclization Process->Intermediate Purification Aqueous Work-up & Column Chromatography Intermediate->Purification Product 4-Bromo-2,5-dimethyl- 2H-indazole Analysis Characterization (NMR, MS, HPLC) Product->Analysis Purification->Product

Caption: Copper-catalyzed one-pot synthesis workflow.

Applications in Drug Development: A Scaffold for Kinase Inhibitors

The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[4] Specifically, 2H-indazole derivatives are prominent cores in numerous potent and selective kinase inhibitors developed for cancer therapy.[1] Kinases are critical enzymes that regulate cell signaling, and their deregulation is a hallmark of many cancers.

Expertise & Experience Insights: The N2-substituted indazole serves as a stable, bicyclic aromatic scaffold that can project substituents into specific pockets of a kinase's ATP-binding site. The bromine atom at the C4 position is particularly significant for drug development professionals. It serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of a drug candidate.

For instance, the 4-bromo position can be coupled with boronic acids or esters to append aryl or heteroaryl groups that can form crucial hydrogen bonds or hydrophobic interactions with the hinge region of a kinase, a common binding motif for Type I and Type II inhibitors.

Illustrative Application Pathway

G Start 4-Bromo-2,5-dimethyl- 2H-indazole Reaction Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Start->Reaction Intermediate C4-Arylated Indazole Intermediate Reaction->Intermediate Partner Aryl/Heteroaryl Boronic Acid R-B(OH)₂ Partner->Reaction FurtherSteps Further Synthetic Modifications Intermediate->FurtherSteps Final Potent & Selective Kinase Inhibitor (e.g., for FGFR, VEGFR) FurtherSteps->Final

Caption: Synthetic utility in kinase inhibitor development.

Safety and Handling

As with all laboratory chemicals, this compound should be handled by trained personnel in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Refer to the supplier's Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.

Conclusion

This compound is a high-value synthetic intermediate whose molecular formula and weight are C₉H₉BrN₂ and 225.09 g/mol , respectively.[1][2][3][4] Its synthesis is reliably achieved through modern organometallic methods, such as copper-catalyzed multicomponent reactions, which offer excellent control over regioselectivity.[4][6] The true value of this compound lies in its strategic use within drug discovery programs, where the indazole core acts as a proven pharmacophore and the C4-bromo substituent provides a gateway for diversification and optimization of lead compounds targeting critical disease pathways, particularly those driven by protein kinases.[1]

References

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-2,5-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Physicochemical Profiling in Early-Stage Drug Development

In the landscape of modern drug discovery, the journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges. A significant percentage of these failures can be attributed to suboptimal physicochemical properties, with aqueous solubility and chemical stability standing out as two of the most critical hurdles.[1][2] Poor solubility can directly lead to low or erratic oral bioavailability, hindering the translation of in vitro potency to in vivo efficacy.[3][4] Simultaneously, chemical instability can compromise the safety, efficacy, and shelf-life of a potential therapeutic agent.[1] This guide provides an in-depth technical overview of the methodologies and strategic considerations for characterizing the solubility and stability of 4-Bromo-2,5-dimethyl-2H-indazole, a heterocyclic scaffold of interest in medicinal chemistry.[5][6] For researchers, scientists, and drug development professionals, a thorough understanding of these properties is not merely a data-gathering exercise; it is a foundational pillar for informed decision-making, enabling the selection of candidates with a higher probability of success and guiding the formulation development process.[7][8]

I. Solubility Profiling of this compound

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its dissolution rate and subsequent absorption in the gastrointestinal tract.[3][4] A comprehensive solubility assessment involves determining both its kinetic and thermodynamic solubility, which provide different but complementary insights into the compound's behavior in aqueous media.

A. Kinetic Solubility Assessment

Kinetic solubility is a high-throughput measurement that assesses the solubility of a compound under non-equilibrium conditions, typically by adding a concentrated DMSO stock solution to an aqueous buffer.[9][10][11] This rapid assessment is invaluable in the early stages of drug discovery for ranking and prioritizing compounds.[11]

  • Preparation of Stock Solution: A 10 mM stock solution of this compound is prepared in 100% DMSO.

  • Serial Dilution: The stock solution is serially diluted in DMSO in a 96-well plate.

  • Addition to Aqueous Buffer: A small aliquot of each DMSO solution is added to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a clear 96-well plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: The plate is shaken for a predetermined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[9]

  • Precipitation Detection: The presence of precipitate is detected by measuring the turbidity of the solution using a nephelometer or by UV-Vis spectroscopy.[9][12]

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

B. Thermodynamic Solubility Determination

Thermodynamic, or equilibrium, solubility represents the true solubility of a compound in a saturated solution at equilibrium.[9][12] This is a more time- and resource-intensive measurement but provides the gold-standard value for formulation development.[3]

  • Sample Preparation: An excess amount of solid this compound is added to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the physiological pH range of the gastrointestinal tract.[3]

  • Equilibration: The vials are sealed and agitated in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: The resulting slurry is filtered through a 0.45 µm filter or centrifuged at high speed to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][13]

  • Data Reporting: The thermodynamic solubility is reported in µg/mL or µM.

Data Presentation: Solubility Profile of this compound
Parameter pH 1.2 pH 4.5 pH 6.8 pH 7.4 FaSSIF FeSSIF
Kinetic Solubility (µM) 152540455570
Thermodynamic Solubility (µg/mL) 81220222835

*FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid. (Hypothetical Data)

Visualization: Solubility Determination Workflow

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start 10 mM DMSO Stock k_dilute Serial Dilution in DMSO k_start->k_dilute k_add Add to Aqueous Buffer (pH 7.4) k_dilute->k_add k_incubate Incubate (2h, 25°C) k_add->k_incubate k_detect Turbidity Measurement (Nephelometry) k_incubate->k_detect k_end Kinetic Solubility Value k_detect->k_end t_start Solid Compound t_add Add Excess to Buffers (various pH) t_start->t_add t_incubate Equilibrate (24-48h, 25°C) t_add->t_incubate t_separate Filter / Centrifuge t_incubate->t_separate t_quantify Quantify by HPLC/LC-MS t_separate->t_quantify t_end Thermodynamic Solubility Value t_quantify->t_end

Caption: Experimental workflows for kinetic and thermodynamic solubility determination.

II. Stability Assessment of this compound

Evaluating the intrinsic stability of a drug candidate is mandated by regulatory agencies and is crucial for identifying potential degradation pathways.[6][14][15] Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those used for accelerated stability testing to predict its long-term stability and to develop stability-indicating analytical methods.[14][16][17]

A. Forced Degradation Studies

Forced degradation studies are designed to generate degradation products and identify the conditions under which a compound is unstable.[14][18] The goal is typically to achieve 5-20% degradation of the parent compound.[19]

  • Acidic and Basic Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M HCl and separately in 0.1 M NaOH.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw aliquots, neutralize them, and analyze by a stability-indicating HPLC method.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) in a suitable solvent.[19]

    • Keep the solution at room temperature and protect it from light.

    • Monitor the degradation over time by HPLC.

  • Thermal Degradation:

    • Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

    • Store a solution of the compound at a similar elevated temperature.

    • Analyze samples at regular intervals.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a light source that meets the requirements of ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).[6][20]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples after a specified duration of light exposure.

B. Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically a reverse-phase HPLC method. This method must be able to separate the parent compound from all process-related impurities and degradation products, ensuring that the assay for the active ingredient is specific.

Data Presentation: Forced Degradation Summary for this compound
Stress Condition Duration Temperature % Degradation Major Degradants Observed
0.1 M HCl24 hours60°C12.5DP-1, DP-2
0.1 M NaOH24 hours60°C8.2DP-3
3% H₂O₂48 hoursRoom Temp18.7DP-4, DP-5
Thermal (Solid)7 days80°C< 1.0None significant
Photolytic (Solution)ICH Q1B25°C5.5DP-6

*DP: Degradation Product. (Hypothetical Data)

Visualization: Hypothetical Degradation Pathway

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolytic Photolysis parent This compound dp1 DP-1 (Debromination) parent->dp1 Acidic dp2 DP-2 (Ring Opening) parent->dp2 Acidic dp3 DP-3 (Isomerization) parent->dp3 Basic dp4 DP-4 (N-Oxide) parent->dp4 H₂O₂ dp5 DP-5 (Hydroxylation) parent->dp5 H₂O₂ dp6 DP-6 (Dimerization) parent->dp6 UV/Vis Light

References

theoretical studies on the electronic properties of 2,5-dimethyl-2H-indazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Analysis of Electronic Properties of 2,5-Dimethyl-2H-Indazole Derivatives

Abstract

This technical guide provides a comprehensive exploration of the theoretical methodologies used to investigate the electronic properties of 2,5-dimethyl-2H-indazole derivatives. Indazoles are a significant class of nitrogen-containing heterocyclic compounds, with the 2H-indazole motif being a key structural component in numerous pharmacologically active molecules.[1] Understanding the electronic structure of these derivatives is paramount for the rational design of novel therapeutic agents and advanced organic materials. This guide details the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate key electronic characteristics, including frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), electronic absorption spectra, and non-linear optical (NLO) properties. We present detailed computational protocols, explain the causality behind methodological choices, and bridge theoretical predictions with their practical implications for researchers, medicinal chemists, and materials scientists.

Introduction: The Significance of the 2H-Indazole Scaffold

Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, exist in different tautomeric forms, primarily 1H- and 2H-indazoles.[2][3] While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole scaffold is a prevalent feature in a wide array of compounds exhibiting significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][4] The 2,5-dimethyl-2H-indazole core serves as a foundational structure, where substitution at various positions can modulate its physicochemical and pharmacological profile.

The electronic properties of these molecules—how electrons are distributed and how they behave under external stimuli—govern their reactivity, stability, and interaction with biological targets. Properties such as the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of chemical reactivity and kinetic stability.[5] Similarly, the molecular electrostatic potential can reveal sites susceptible to intermolecular interactions, which is fundamental to understanding drug-receptor binding.

Theoretical and computational chemistry provides an indispensable toolkit for predicting these properties in silico, offering profound insights that can guide and streamline synthetic efforts.[5] By employing methods like Density Functional Theory (DFT), we can build robust models that correlate molecular structure with electronic behavior, accelerating the discovery and development of novel indazole-based compounds.

Theoretical Foundations and Computational Methodology

The cornerstone of modern computational analysis of organic molecules is Density Functional Theory (DFT). Its popularity stems from a favorable balance between computational cost and accuracy, making it ideal for studying medium-to-large systems like the indazole derivatives of interest.

Core Computational Methods
  • Density Functional Theory (DFT): DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)) is critical. The B3LYP hybrid functional is widely used as it incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing reliable results for many organic systems. Basis sets like 6-311+G(d,p) are sufficiently flexible to accurately describe the electron distribution, including polarization and diffuse functions necessary for anions and excited states.[5][6]

  • Time-Dependent DFT (TD-DFT): To investigate the electronic excited states and simulate UV-Vis absorption spectra, TD-DFT is the method of choice. It allows for the calculation of transition energies and oscillator strengths, which correspond to the position and intensity of absorption bands observed experimentally.

  • Frontier Molecular Orbital (FMO) Theory: FMO theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7][8] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[5] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity.[9][10] A small gap typically implies high reactivity and low kinetic stability.

Standard Computational Workflow Protocol

The following protocol outlines a self-validating system for the theoretical analysis of a 2,5-dimethyl-2H-indazole derivative.

  • Structure Preparation:

    • Construct the 3D structure of the desired 2,5-dimethyl-2H-indazole derivative using a molecular builder (e.g., GaussView, Avogadro).

    • Perform an initial, low-level molecular mechanics optimization to obtain a reasonable starting geometry.

  • Geometric Optimization:

    • Perform a full geometry optimization using DFT. A common and reliable level of theory is B3LYP/6-311+G(d,p).

    • The optimization is crucial as all subsequent electronic property calculations depend on the molecule's minimum energy conformation.

    • Verify that a true energy minimum has been reached by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

  • Property Calculations (at the Optimized Geometry):

    • FMO Analysis: Extract the energies of the HOMO and LUMO from the DFT output file. Visualize the spatial distribution of these orbitals to understand their character (e.g., π, σ).

    • MEP Analysis: Calculate the molecular electrostatic potential and map it onto the electron density surface to identify electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) regions.[5]

    • UV-Vis Spectrum Simulation: Perform a TD-DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level) to compute the first several singlet excited states. This will yield the vertical excitation energies (corresponding to λmax) and oscillator strengths (f).

    • NLO Property Calculation: Calculate the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) to assess the non-linear optical response.[11]

G cluster_prep Preparation cluster_dft DFT Calculation cluster_analysis Property Analysis mol_build 1. Molecular Structure Input pre_opt 2. Initial Conformation (Molecular Mechanics) mol_build->pre_opt geom_opt 3. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) pre_opt->geom_opt freq_calc 4. Frequency Analysis (Confirm Minimum) geom_opt->freq_calc fmo FMO Analysis (HOMO, LUMO, Gap) freq_calc->fmo mep MEP Mapping freq_calc->mep tddft TD-DFT (UV-Vis Spectra) freq_calc->tddft nlo NLO Properties (μ, α, β) freq_calc->nlo

Caption: Standard workflow for computational analysis of indazole derivatives.

Analysis of Key Electronic Properties

Frontier Molecular Orbitals and Chemical Reactivity

For a typical 2,5-dimethyl-2H-indazole derivative, the HOMO is generally characterized by a π-orbital delocalized across the bicyclic ring system, while the LUMO is a corresponding π*-antibonding orbital. The energies of these orbitals and their gap are highly sensitive to the nature of substituents.

  • Electron-Donating Groups (EDGs) like -OCH₃ or -NH₂ tend to raise the HOMO energy level more significantly than the LUMO, thus decreasing the HOMO-LUMO gap and increasing the molecule's reactivity (nucleophilicity).

  • Electron-Withdrawing Groups (EWGs) such as -NO₂ or -CN lower the energy of both orbitals, but particularly the LUMO. This also tends to reduce the HOMO-LUMO gap and increases the molecule's electrophilicity.

Derivative Substituent (at C3)HOMO (eV)LUMO (eV)ΔE (HOMO-LUMO Gap) (eV)
-H (Unsubstituted)-6.25-1.304.95
-NH₂ (EDG)-5.80-1.154.65
-NO₂ (EWG)-6.90-2.554.35
Table 1: Representative calculated FMO energies for hypothetical 3-substituted 2,5-dimethyl-2H-indazole derivatives, illustrating the influence of substituents on the energy gap.
Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution and predicting reactivity sites. For 2,5-dimethyl-2H-indazole, regions of negative electrostatic potential (red/yellow) are typically located around the nitrogen atoms of the pyrazole ring due to their lone pairs of electrons, making them prime sites for electrophilic attack or hydrogen bonding. Regions of positive potential (blue) are often found over the hydrogen atoms, particularly any acidic protons. This analysis is critical in drug design for predicting how a molecule might interact with the amino acid residues in a protein's active site.

Caption: Relationship between molecular structure, predicted properties, and applications.
Electronic Spectra and Optical Properties

TD-DFT calculations allow for the prediction of the UV-Vis absorption spectrum. The primary electronic transition in these molecules is typically a π→π* transition originating from the HOMO to the LUMO. The calculated maximum absorption wavelength (λmax) provides a direct point of comparison with experimental spectroscopic data, serving as a key validation of the computational model.

Furthermore, these derivatives can be investigated for their non-linear optical (NLO) properties. Molecules with a large ground-state dipole moment and significant charge transfer character upon excitation often exhibit a high first-order hyperpolarizability (β), a key metric for second-order NLO materials.[12][13] Introducing strong push-pull systems (linking an EDG and an EWG across the conjugated indazole core) is a classic strategy for enhancing NLO response.

Derivative Substituent (at C3)λmax (nm)Oscillator Strength (f)First Hyperpolarizability (β) (10⁻³⁰ esu)
-H (Unsubstituted)3100.155
-NH₂ (EDG)3250.1812
-NO₂ (EWG)3400.2225
Table 2: Representative calculated optical properties for hypothetical derivatives, showing how substituents can tune absorption wavelength and enhance NLO response.

Conclusion: A Predictive Framework for Innovation

Theoretical studies on the electronic properties of 2,5-dimethyl-2H-indazole derivatives provide a powerful, predictive framework that is indispensable for modern chemical research. By leveraging DFT and TD-DFT, scientists can gain deep insights into the structure-property relationships that govern molecular behavior. This computational approach allows for the efficient screening of virtual libraries of derivatives, identifying candidates with optimized electronic characteristics for specific applications—be it enhanced biological activity for drug development or superior optical response for materials science. The synergy between in silico prediction and experimental validation accelerates the innovation cycle, paving the way for the targeted synthesis of next-generation indazole-based compounds.

References

Unveiling the Therapeutic Landscape: A Technical Guide to the Potential Biological Targets of 4-Bromo-2,5-dimethyl-2H-indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with the ability to participate in various non-covalent interactions, has made it a cornerstone in the design of numerous biologically active molecules.[1][2] Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, neuroprotective, and potent anticancer properties.[3][4][5][6][7] This therapeutic versatility stems from the ability of the indazole core to be strategically functionalized, allowing for the fine-tuning of its interaction with a diverse array of biological targets. Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole motif, underscoring its clinical significance.[2][8]

This in-depth technical guide focuses on the potential biological targets of a specific analog, 4-Bromo-2,5-dimethyl-2H-indazole. While this particular compound is often utilized as a key intermediate in the synthesis of more complex bioactive molecules, its inherent structural features suggest a high probability of interaction with several key protein families implicated in disease.[9][10] This guide will provide a comprehensive analysis of the most probable biological targets, the scientific rationale for their consideration, and detailed experimental workflows for their validation.

Part 1: The Kinase Superfamily - A Primary Avenue of Investigation

The indazole scaffold is a well-established pharmacophore for kinase inhibitors.[8] The nitrogen atoms of the pyrazole ring can act as crucial hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of ATP in the kinase active site. The 2,5-dimethyl substitution pattern and the 4-bromo substituent of the core molecule provide vectors for further chemical modification to enhance potency and selectivity. Numerous indazole-containing compounds have been developed as potent inhibitors of both tyrosine and serine/threonine kinases.[8][11]

Vascular Endothelial Growth Factor Receptors (VEGFRs)

Rationale for Consideration: The 2,3-dimethyl-2H-indazole core is a key structural feature of Pazopanib, a multi-targeted tyrosine kinase inhibitor that potently inhibits VEGFRs.[12] Given the structural similarity, it is highly probable that analogs of this compound could also exhibit affinity for the ATP-binding pocket of VEGFRs. Inhibition of VEGFR signaling is a clinically validated strategy for blocking tumor angiogenesis.[13]

Proposed Signaling Pathway and Point of Inhibition:

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR P_VEGFR P-VEGFR VEGFR->P_VEGFR Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR->PLCg PI3K PI3K P_VEGFR->PI3K Ras Ras P_VEGFR->Ras Indazole 4-Bromo-2,5-dimethyl- 2H-indazole Analog Indazole->P_VEGFR Inhibition Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: VEGFR signaling pathway and the inhibitory action of the indazole analog.

Aurora Kinases

Rationale for Consideration: Aurora kinases (A, B, and C) are critical regulators of mitosis, and their overexpression is a common feature in many cancers.[8] Several indazole-based compounds have been reported as potent inhibitors of Aurora kinases, suggesting that the scaffold is well-suited for targeting the ATP-binding site of this kinase family.[14] The anti-proliferative effects often observed with indazole derivatives could be mediated through the inhibition of Aurora kinases, leading to mitotic arrest and apoptosis.

Other Promising Kinase Targets

Based on the broader literature for indazole scaffolds, the following kinases also represent plausible targets for this compound analogs:

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Often co-targeted with VEGFRs by indazole-based inhibitors.[15]

  • Fibroblast Growth Factor Receptors (FGFRs): A known target for indazole derivatives in cancer therapy.[11][12]

  • Epidermal Growth Factor Receptor (EGFR): Both wild-type and mutant forms of EGFR have been successfully targeted by indazole-containing molecules.[1][11]

  • Janus Kinases (JAKs): Indazole analogs have been developed as selective JAK inhibitors for inflammatory diseases.[1]

Part 2: Exploring Beyond the Kinome - Other Potential Target Classes

While kinases are a primary focus, the chemical architecture of this compound analogs allows for potential interactions with other classes of proteins.

G-Protein Coupled Receptors (GPCRs)

Rationale for Consideration: The indazole nucleus can serve as a bioisostere for other aromatic systems found in known GPCR ligands. There is precedent for indazole derivatives acting as modulators of GPCRs, such as serotonin (5-HT) and chemokine receptors.[6] The specific substitution pattern of the target molecule could confer affinity for a variety of GPCR binding pockets, which are known for their structural diversity.[16]

Ion Channels

Rationale for Consideration: Reports have demonstrated that certain indazole derivatives can function as modulators of voltage-gated sodium channels.[17][18] This activity is particularly relevant for investigating potential neuroprotective or analgesic effects. The lipophilic nature of the this compound core would facilitate its partitioning into the lipid bilayer, a prerequisite for interacting with transmembrane ion channel proteins.

Enzymes

Rationale for Consideration: The indazole scaffold has been incorporated into inhibitors of various enzymes. Examples include:

  • α-glucosidase and α-amylase: Relevant for the development of anti-diabetic agents.[19]

  • Bacterial DNA Gyrase: A validated target for novel antibacterial drugs.[20]

  • Indoleamine 2,3-dioxygenase (IDO1): An emerging immuno-oncology target.[12]

Part 3: Experimental Validation Workflows

A systematic and tiered approach is essential for identifying and validating the biological targets of this compound analogs.

Initial Target Class Identification: Broad Kinase and Phenotypic Screening

Workflow Diagram:

Screening_Workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation & Target Deconvolution cluster_2 Tier 3: Lead Optimization & In Vivo Studies Indazole 4-Bromo-2,5-dimethyl- 2H-indazole Analogs KinomeScan Kinome-Wide Binding Assay (e.g., KINOMEscan™) Indazole->KinomeScan PhenotypicScreen Phenotypic Screening (e.g., Cell Proliferation Panel) Indazole->PhenotypicScreen BiochemicalAssay Biochemical Kinase Inhibition Assays (IC50) KinomeScan->BiochemicalAssay CellularAssay Cell-Based Target Engagement & Pathway Modulation Assays PhenotypicScreen->CellularAssay GPCR_IonChannel_Screen GPCR/Ion Channel Screening Panels PhenotypicScreen->GPCR_IonChannel_Screen SAR Structure-Activity Relationship (SAR) Studies BiochemicalAssay->SAR CellularAssay->SAR GPCR_IonChannel_Screen->CellularAssay InVivo In Vivo Efficacy and PK/PD Studies SAR->InVivo

Caption: A tiered experimental workflow for target identification and validation.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR2)

This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human VEGFR2 (KDR) enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (this compound analog) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ based system

  • White, opaque 384-well microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to achieve a final assay concentration range from 10 µM to 0.1 nM.

  • Assay Plate Setup:

    • Add 2.5 µL of diluted test compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

    • Add 2.5 µL of the substrate/ATP mixture in assay buffer to all wells.

    • To initiate the reaction, add 5 µL of VEGFR2 enzyme diluted in assay buffer to all wells except the "no enzyme" control.

  • Kinase Reaction: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes.

  • Signal Detection (using Kinase-Glo®):

    • Add 10 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Normalize the data to the vehicle control (DMSO), which represents 100% kinase activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Summary of Potential Target Affinities

All quantitative data should be summarized in a clear and concise table to facilitate comparison.

Target ClassSpecific TargetAssay TypeEndpointResult (e.g., IC50, Ki)
KinaseVEGFR2BiochemicalIC50[Insert Value] µM
KinaseAurora ABiochemicalIC50[Insert Value] µM
KinasePDGFRβBiochemicalIC50[Insert Value] µM
GPCR5-HT3Radioligand BindingKi[Insert Value] nM
Ion ChannelNaV1.6ElectrophysiologyIC50[Insert Value] µM

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutics. Based on extensive precedent in the medicinal chemistry literature, the primary biological targets for analogs of this molecule are likely to be protein kinases, particularly those involved in oncology and inflammation such as VEGFRs and Aurora kinases. However, a comprehensive evaluation should also include screening against other relevant target classes, including GPCRs and ion channels, to fully elucidate the pharmacological profile. The systematic experimental approach outlined in this guide provides a robust framework for the identification, validation, and characterization of the biological targets of these promising compounds, ultimately paving the way for their potential clinical development.

References

The Synthetic Versatility of 4-Bromo-2,5-dimethyl-2H-indazole: A Technical Guide for Exploratory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide focuses on a specific, highly versatile derivative: 4-Bromo-2,5-dimethyl-2H-indazole. The strategic placement of the bromine atom at the 4-position, combined with the methylation pattern, renders this molecule an ideal starting point for a wide array of chemical transformations. This document provides an in-depth exploration of the synthetic utility of this compound, offering field-proven insights and detailed experimental protocols for key exploratory reactions. It is intended for researchers, medicinal chemists, and professionals in drug development who seek to leverage this scaffold for the creation of novel molecular entities with therapeutic potential. The reactions covered herein are pivotal for generating diverse compound libraries, enabling the exploration of structure-activity relationships and the identification of new drug candidates.

Introduction: The Strategic Importance of this compound

This compound is a key intermediate in the synthesis of pharmaceuticals and advanced materials.[2][3] Its unique structural features, including a reactive bromine atom and two methyl groups, contribute to its utility in synthetic chemistry.[2] The indazole core itself is found in numerous compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][4] The bromine atom at the C4 position serves as a versatile synthetic handle for introducing a variety of functional groups through metal-catalyzed cross-coupling reactions and nucleophilic substitutions. This allows for the systematic modification of the indazole core, a critical process in the optimization of lead compounds during drug discovery. This guide will delve into the practical aspects of utilizing this building block, providing not just procedural steps, but the scientific rationale behind the chosen methodologies.

Synthesis of the Core Scaffold: this compound

Proposed Synthetic Pathway

Synthesis_of_this compound start 2,5-dimethyl-2H-indazole intermediate This compound start->intermediate Bromination (e.g., NBS or DBDMH)

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Bromination of 2,5-dimethyl-2H-indazole

This protocol is based on established methods for the bromination of indazoles, which have been shown to be efficient and regioselective.[5][6][7][8][9] The use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) provides a reliable source of electrophilic bromine.[6][7][8][9]

Materials:

  • 2,5-dimethyl-2H-indazole

  • N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

  • Ethanol or Acetonitrile

  • Sodium Bicarbonate (optional, as a mild base)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2,5-dimethyl-2H-indazole (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as ethanol or acetonitrile to dissolve the starting material.

  • Reagent Addition: Add N-bromosuccinimide (1.0-1.2 eq) or DBDMH (0.5-0.6 eq) portion-wise to the stirred solution. The reaction may be mildly exothermic.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating may be applied to drive the reaction to completion.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water or a dilute aqueous solution of sodium bicarbonate.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding Molecular Diversity

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[10][11][12] The bromine atom of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and vinyl-aryl structures.[1][13][14][15] This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.

Suzuki-Miyaura_Coupling start This compound product 4-Aryl/Vinyl-2,5-dimethyl-2H-indazole start->product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₂CO₃) Solvent (e.g., Toluene, Dioxane) reagent Aryl/Vinyl Boronic Acid or Ester reagent->product

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromoindazoles.[1][13]

Materials:

  • This compound

  • Aryl or vinyl boronic acid or boronic acid pinacol ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2-3 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF, with 10-20% water)

  • Schlenk tube or microwave vial

Procedure:

  • Reaction Setup: To a Schlenk tube or microwave vial, add this compound (1.0 eq), the boronic acid derivative, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS). Microwave irradiation can often significantly reduce reaction times.[1]

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O10075-95
PdCl₂(dppf)K₂CO₃Dioxane/H₂O11080-98
Pd₂(dba)₃ / SPhosK₃PO₄Toluene10085-99

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[16][17] This reaction is crucial for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals.

Buchwald-Hartwig_Amination start This compound product 4-(Amino)-2,5-dimethyl-2H-indazole start->product Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos, SPhos) Base (e.g., NaOtBu, K₂CO₃) Solvent (e.g., Toluene, Dioxane) reagent Primary or Secondary Amine reagent->product

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

This protocol is based on well-established conditions for the amination of aryl bromides.[18][16]

Materials:

  • This compound

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5-3 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Glovebox or Schlenk line

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium precatalyst, ligand, and base in a Schlenk tube.

  • Reagent Addition: Add this compound and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction Conditions: Seal the vessel and heat the mixture to 80-110 °C with stirring until the reaction is complete.

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene10080-95
Pd(OAc)₂ / SPhosK₂CO₃Dioxane11075-90
[Pd(cinnamyl)Cl]₂ / DavePhosK₃PO₄t-BuOH9070-88

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne.[10][19][20][21][22][23] This reaction is valuable for creating rigid linkers and for accessing further chemical transformations of the alkyne functionality.

Sonogashira_Coupling start This compound product 4-(Alkynyl)-2,5-dimethyl-2H-indazole start->product Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) cocatalyst (e.g., CuI) Base (e.g., Et₃N, DIPA) Solvent (e.g., THF, DMF) reagent Terminal Alkyne reagent->product

Caption: General scheme for the Sonogashira coupling of this compound.

This protocol follows the classical conditions for Sonogashira coupling.[10][23]

Materials:

  • This compound

  • Terminal alkyne (1.2-2.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Amine base (e.g., Triethylamine, Diisopropylamine) (2-5 eq, can also be used as solvent)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • Reaction Setup: To a Schlenk tube, add this compound, the palladium catalyst, and CuI.

  • Inert Atmosphere: Evacuate and backfill with an inert gas.

  • Solvent and Reagent Addition: Add the anhydrous solvent, the amine base, and the terminal alkyne.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Work-up: Remove the solvent under reduced pressure. Partition the residue between an organic solvent and water.

  • Purification: Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.

Pd CatalystCu(I) SourceBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT to 5070-90
Pd(OAc)₂ / PPh₃CuIDIPADMF6075-95
PdCl₂(dppf)CuICs₂CO₃Dioxane8065-85

Table 3: Representative Conditions for Sonogashira Coupling

Nucleophilic Aromatic Substitution (SNAr): An Alternative Functionalization Pathway

While palladium-catalyzed reactions are powerful, nucleophilic aromatic substitution (SNAr) offers a complementary approach for the introduction of certain nucleophiles.[24][25][26][27][28] The electron-withdrawing nature of the indazole ring system can facilitate the displacement of the bromide by strong nucleophiles, particularly when activated by additional electron-withdrawing groups or under forcing conditions.

SNAr_Reaction start This compound product 4-(Nucleophile)-2,5-dimethyl-2H-indazole start->product High Temperature Polar Aprotic Solvent (e.g., DMF, DMSO) reagent Strong Nucleophile (e.g., RO⁻, RS⁻, R₂N⁻) reagent->product

Caption: General scheme for the SNAr reaction of this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution

This is a general protocol for SNAr reactions on heteroaromatic halides.

Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, piperidine) (1.5-3.0 eq)

  • Polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Reaction vessel suitable for high temperatures

Procedure:

  • Reaction Setup: Dissolve this compound in the polar aprotic solvent.

  • Reagent Addition: Add the nucleophile to the solution.

  • Reaction Conditions: Heat the reaction mixture to a high temperature (typically 100-180 °C) and monitor by TLC or LC-MS.

  • Work-up: Cool the reaction and pour it into water. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry, and concentrate. Purify by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel, biologically active molecules. Its strategic bromination allows for a wide range of exploratory reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitutions. The protocols and insights provided in this guide are intended to empower researchers to efficiently and effectively utilize this scaffold in their drug discovery and development programs. The ability to readily generate diverse libraries of indazole derivatives from this common intermediate will undoubtedly accelerate the identification of new therapeutic agents.

References

Methodological & Application

Synthetic Route for 4-Bromo-2,5-dimethyl-2H-indazole from 2-bromo-1,4-dimethylbenzene: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2H-Indazole Scaffold

The indazole nucleus is a prominent heterocyclic motif in medicinal chemistry and drug discovery, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] Specifically, the 2H-indazole isomer, while historically less explored than its 1H counterpart, is a key structural component in numerous therapeutic agents with applications as anti-inflammatory, antitumor, and anti-HIV drugs.[2] The precise substitution pattern on the indazole ring, including the position of N-alkylation, is critical as the N1 and N2 isomers often exhibit markedly different pharmacological profiles.[3] Consequently, the development of robust and regioselective synthetic routes to access specific isomers like 4-Bromo-2,5-dimethyl-2H-indazole is of paramount importance for researchers in drug development.

This guide provides a comprehensive, in-depth technical overview of a plausible and efficient multi-step synthetic pathway to this compound, commencing from the readily available starting material, 2-bromo-1,4-dimethylbenzene. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for each transformation, and address the critical challenge of regioselectivity in the final N-methylation step.

Overall Synthetic Strategy

The proposed synthesis is a four-step sequence designed to methodically build the target molecule. The strategy involves the initial introduction of a nitrogen functionality via nitration, followed by its reduction to an amine. The core indazole heterocycle is then constructed via a classical diazotization and cyclization reaction. The final and most critical step involves the regioselective methylation to yield the desired 2H-indazole isomer.

Synthetic_Workflow Start 2-Bromo-1,4-dimethylbenzene Step1 Step 1: Nitration Start->Step1 Intermediate1 1-Bromo-2,5-dimethyl-4-nitrobenzene Step1->Intermediate1 Step2 Step 2: Reduction Intermediate1->Step2 Intermediate2 4-Bromo-2,5-dimethylaniline Step2->Intermediate2 Step3 Step 3: Diazotization & Cyclization Intermediate2->Step3 Intermediate3 4-Bromo-2,5-dimethyl-1H-indazole Step3->Intermediate3 Step4 Step 4: N-Methylation Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Overall 4-step synthetic workflow.

Step 1: Regioselective Nitration of 2-Bromo-1,4-dimethylbenzene

Scientific Rationale and Mechanistic Insight

The initial step involves an electrophilic aromatic substitution to introduce a nitro group onto the benzene ring, which will ultimately become one of the nitrogen atoms in the indazole core. The regiochemical outcome of this reaction is governed by the directing effects of the existing substituents: two activating methyl groups (ortho-, para-directing) and one deactivating bromo group (ortho-, para-directing).

The nitration of substituted benzenes is a classic example of electrophilic aromatic substitution, where the electrophile is the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric and sulfuric acids.[4] In the case of 2-bromo-1,4-dimethylbenzene, the two electron-donating methyl groups strongly activate the ring towards electrophilic attack, while the electron-withdrawing bromine atom deactivates it. The directing effects are as follows:

  • C1-Methyl group: Directs ortho (C2, C6) and para (C4).

  • C4-Methyl group: Directs ortho (C3, C5) and para (C1).

  • C2-Bromo group: Directs ortho (C1, C3) and para (C5).

Considering steric hindrance and the combined electronic activation, the C5 position is the most favored site for nitration. It is para to the bromo group and ortho to the C4-methyl group, making it electronically activated and relatively unhindered. This leads to the desired product, 1-Bromo-2,5-dimethyl-4-nitrobenzene .[5]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example)Moles (mmol)
2-Bromo-1,4-dimethylbenzene185.0610.0 g54.0
Concentrated Sulfuric Acid (98%)98.0825 mL-
Concentrated Nitric Acid (70%)63.015.0 mL~79
Ice18.02100 g-
Ethanol (95%)46.07As needed-

Procedure:

  • Preparation of Nitrating Mixture: In a 250 mL Erlenmeyer flask, carefully add 25 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to below 10 °C. While stirring, slowly add 5.0 mL of concentrated nitric acid to the sulfuric acid. Keep the mixture in the ice bath.

  • Reaction: To a separate 500 mL flask equipped with a magnetic stirrer and placed in an ice-water bath, add 10.0 g (54.0 mmol) of 2-bromo-1,4-dimethylbenzene.

  • Addition of Nitrating Mixture: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-bromo-1,4-dimethylbenzene over a period of 30-45 minutes. It is critical to maintain the reaction temperature below 15 °C to minimize the formation of dinitrated byproducts.[6]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice in a large beaker. The crude product will precipitate as a pale-yellow solid.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from ethanol to afford 1-bromo-2,5-dimethyl-4-nitrobenzene as a crystalline solid.

Step 2: Reduction of the Nitro Group

Scientific Rationale and Mechanistic Insight

This step converts the nitro group into a primary amine, which is essential for the subsequent diazotization and cyclization to form the indazole ring. A common and effective method for this transformation is the use of a metal in acidic medium, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). This method is generally tolerant of aryl halides. Catalytic hydrogenation (e.g., H₂/Pd-C) is another excellent option, often providing cleaner products and simpler work-ups.

The reduction with Sn/HCl involves the transfer of electrons from the metal to the nitro group, with the acidic medium providing the necessary protons. The overall reaction is: Ar-NO₂ + 6H⁺ + 6e⁻ → Ar-NH₂ + 2H₂O

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example)Moles (mmol)
1-Bromo-2,5-dimethyl-4-nitrobenzene230.0610.0 g43.5
Granulated Tin (Sn)118.7120.0 g168.5
Concentrated Hydrochloric Acid (37%)36.4650 mL-
Sodium Hydroxide (NaOH) solution (50% w/v)40.00As needed-
Diethyl Ether74.12200 mL-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 10.0 g (43.5 mmol) of 1-bromo-2,5-dimethyl-4-nitrobenzene and 20.0 g (168.5 mmol) of granulated tin.

  • Reaction: Add 50 mL of concentrated hydrochloric acid in portions through the condenser. The reaction is exothermic and may require initial cooling in a water bath. Once the initial vigorous reaction subsides, heat the mixture to reflux using a heating mantle for 2-3 hours, or until the starting material is no longer visible by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully add 50% aqueous sodium hydroxide solution until the mixture is strongly alkaline (pH > 10). This will precipitate tin salts as tin hydroxides and liberate the free amine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 4-bromo-2,5-dimethylaniline . The product can be further purified by vacuum distillation or recrystallization if necessary.

Step 3: Synthesis of 4-Bromo-2,5-dimethyl-1H-indazole

Scientific Rationale and Mechanistic Insight

This is the key ring-forming step, proceeding via the Jacobsen indazole synthesis. The reaction involves two stages:

  • Diazotization: The primary aromatic amine, 4-bromo-2,5-dimethylaniline, is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-5 °C) to form a diazonium salt.[7]

  • Intramolecular Cyclization: The resulting diazonium salt undergoes an intramolecular electrophilic attack on the aromatic ring, facilitated by the ortho-methyl group, to form the indazole ring system. The methyl group is subsequently eliminated during aromatization. It is important to note that some literature suggests a rearrangement mechanism for similar transformations.[8]

Indazole_Formation Aniline 4-Bromo-2,5-dimethylaniline Diazotization 1. NaNO₂, HCl (0-5 °C) Aniline->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Cyclization 2. Intramolecular Cyclization Diazonium->Cyclization Indazole 4-Bromo-2,5-dimethyl-1H-indazole Cyclization->Indazole

Caption: Key steps in the formation of the 1H-indazole ring.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example)Moles (mmol)
4-Bromo-2,5-dimethylaniline200.085.0 g25.0
Concentrated Hydrochloric Acid (37%)36.4615 mL-
Sodium Nitrite (NaNO₂)69.001.9 g27.5
Water18.0250 mL-
Sodium Bicarbonate Solution (sat.)84.01As needed-
Ethyl Acetate88.11150 mL-

Procedure:

  • Amine Dissolution: Suspend 5.0 g (25.0 mmol) of 4-bromo-2,5-dimethylaniline in a mixture of 15 mL of concentrated hydrochloric acid and 25 mL of water in a 250 mL beaker. Stir and cool the mixture to 0-5 °C in an ice-salt bath.

  • Diazotization: Dissolve 1.9 g (27.5 mmol) of sodium nitrite in 10 mL of cold water. Add this solution dropwise to the stirred aniline suspension, ensuring the temperature remains between 0 and 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Cyclization: Slowly warm the reaction mixture to room temperature and then heat gently to 50-60 °C for 1-2 hours. Nitrogen gas will be evolved. The completion of the cyclization can be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and neutralize it by the careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 4-bromo-2,5-dimethyl-1H-indazole can be purified by column chromatography on silica gel.

Step 4: Regioselective N-Methylation to this compound

Scientific Rationale and Mechanistic Insight

This final step is the most challenging from a regioselectivity standpoint. The direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 isomers because the indazole anion is an ambident nucleophile.[9] The ratio of these isomers is highly dependent on reaction conditions.[10]

  • Thermodynamic vs. Kinetic Control: The N1-alkylated product is generally the thermodynamically more stable isomer. Conditions that allow for equilibration, such as using a strong base like sodium hydride (NaH) in a non-polar solvent like THF, often favor the N1 product.[10]

  • Kinetic Control for N2-Selectivity: The N2-alkylated product is often favored under kinetic control.[11] The N2 lone pair is considered more sterically accessible for electrophilic attack in the neutral indazole.[11] Therefore, conditions that do not involve the formation of a free indazolide anion, such as using a methylating agent under acidic or neutral conditions, can favor N2-methylation.

For the synthesis of the target 2H-indazole, a method favoring kinetic control is required. One such effective method is the use of methyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of a Brønsted or Lewis acid, such as trifluoromethanesulfonic acid (TfOH).[2][11] This method avoids basic conditions and has been shown to provide high regioselectivity for the N2 position.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example)Moles (mmol)
4-Bromo-2,5-dimethyl-1H-indazole211.062.11 g10.0
Methyl 2,2,2-trichloroacetimidate202.442.43 g12.0
Trifluoromethanesulfonic acid (TfOH)150.080.15 g (0.1 mL)1.0
Dichloromethane (DCM), anhydrous84.9350 mL-
Saturated Sodium Bicarbonate Solution-50 mL-

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 2.11 g (10.0 mmol) of 4-bromo-2,5-dimethyl-1H-indazole and 50 mL of anhydrous dichloromethane.

  • Addition of Reagents: Add 2.43 g (12.0 mmol) of methyl 2,2,2-trichloroacetimidate to the solution.

  • Catalyst Addition and Reaction: Cool the mixture to 0 °C and add trifluoromethanesulfonic acid (0.1 mL, 1.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding 50 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate This compound .

Conclusion and Outlook

The synthetic route detailed herein provides a logical and experimentally sound pathway for the preparation of this compound from 2-bromo-1,4-dimethylbenzene. Each step is grounded in well-established organic chemistry principles, from electrophilic aromatic substitution to the nuanced regioselectivity of indazole alkylation. The protocols provided are designed to be a robust starting point for researchers, with the understanding that optimization of reaction times, temperatures, and purification methods may be necessary on a case-by-case basis. The successful synthesis of this specific 2H-indazole isomer opens avenues for its incorporation into screening libraries and further derivatization in the pursuit of novel therapeutic agents.

References

Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Suzuki-Miyaura Cross-Coupling of 4-Bromo-2,5-dimethyl-2H-indazole

The indazole scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological activity, including anti-cancer agents, anti-inflammatory compounds, and kinase inhibitors.[1] The functionalization of this core structure is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). Among the most powerful and versatile methods for creating carbon-carbon bonds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction's tolerance for a wide range of functional groups, its relatively mild conditions, and the commercial availability of a vast library of boronic acids make it an indispensable tool for medicinal chemists.[4]

This document provides a detailed protocol and technical guide for the Suzuki-Miyaura coupling of this compound, a key intermediate in the synthesis of various pharmaceuticals.[5][6] We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step experimental procedure, and offer insights into optimization and troubleshooting.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][7] A base is required to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates the transmetalation step.[8]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X (Palladium(II) Complex) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Diaryl_PdII R¹-Pd(II)L₂-R² (Diaryl Complex) Transmetalation->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArX R¹-X (this compound) ArX->OxAdd Boronic R²-B(OR)₂ + Base [R²-B(OR)₂(Base)]⁻ Boronic->Transmetalation

References

Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 4-Bromo-2,5-dimethyl-2H-indazole in the synthesis of potent kinase inhibitors.

Kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important targets for modern drug discovery.[1] The indazole core has emerged as a "privileged scaffold" in medicinal chemistry for designing kinase inhibitors. Its structural architecture mimics the purine ring of adenosine triphosphate (ATP), enabling it to function as a competitive inhibitor within the highly conserved ATP-binding pocket of kinases.[2][3] The nitrogen atoms of the indazole ring are particularly adept at forming crucial hydrogen bond interactions with the "hinge region" of the kinase, an interaction that is often essential for high-affinity binding.[2]

This guide focuses on a specific, highly functionalized indazole derivative: This compound . While this exact intermediate is specialized, the principles of its application are representative of a broader class of halogenated indazoles used in cutting-edge drug development. The strategic placement of the bromine atom and methyl groups on the indazole core provides a versatile platform for synthesizing potent and selective kinase inhibitors.

Rationale for Synthetic Utility

The efficacy of this compound as a synthetic building block stems from the distinct roles of its constituent parts:

  • The 2H-Indazole Core : Serves as the foundational "hinge-binding" element, anchoring the inhibitor to the kinase active site.

  • The C4-Bromo Group : This is the key synthetic handle. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4][5] This allows for the covalent linkage of various aryl or heteroaryl moieties, enabling the exploration of the solvent-exposed region of the ATP binding site to enhance potency and modulate selectivity.

  • The C2 and C5-Dimethyl Groups : These methyl groups are not merely passive substituents. They can serve several strategic purposes:

    • Improving Metabolic Stability : By blocking potential sites of oxidative metabolism.

    • Enhancing Potency : By occupying small hydrophobic pockets within the active site.

    • Controlling Regiochemistry : The N2-methyl group directs synthetic transformations and influences the final conformation of the inhibitor.

Application Case Study: Synthesis of a BRAF V600E Inhibitor

To illustrate the application of this compound, we will outline a synthetic strategy targeting the BRAF kinase, specifically the V600E mutant. The BRAF/MEK/ERK pathway (also known as the MAPK pathway) is a critical signaling cascade that controls cell proliferation and survival.[6] The BRAF V600E mutation leads to constitutive activation of this pathway and is a key driver in over half of all melanomas and various other cancers.[6][7]

The overall workflow involves a Suzuki-Miyaura cross-coupling to install a necessary aryl group, followed by further functionalization to complete the pharmacophore required for potent BRAF inhibition.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Biological Evaluation A Starting Material (this compound) B Suzuki-Miyaura Cross-Coupling A->B C Secondary Functionalization (e.g., Amide Coupling) B->C D Purification & Characterization (HPLC, NMR, MS) C->D E Biochemical Assay (Kinase IC50 Determination) D->E Test Compound F Cell-Based Assay (Proliferation, Apoptosis) E->F G Selectivity Profiling F->G G->C Feedback for Optimization

Caption: General experimental workflow for kinase inhibitor synthesis and evaluation.

The target molecule in this case study is a hypothetical but representative BRAF inhibitor, constructed by coupling the indazole core with a second key fragment, a strategy common in the design of type I and type II kinase inhibitors.[8]

Detailed Experimental Protocols

The following protocols provide a comprehensive framework. All operations involving palladium catalysts and anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol details the pivotal C-C bond-forming reaction that attaches a required aryl group (in this case, 2-fluoro-4-aminophenylboronic acid) to the indazole core. The choice of base is critical; stronger inorganic bases like potassium phosphate often give superior yields with electron-rich substrates.[9]

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • (2-Fluoro-4-aminophenyl)boronic acid (1.2 mmol, 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)[10]

  • Potassium phosphate (K₃PO₄) (2.2 mmol, 2.2 eq)[11]

  • 1,4-Dioxane, anhydrous (8 mL)

  • Water, deionized (2 mL)

Procedure:

  • To a dry round-bottom or Schlenk flask, add this compound, (2-fluoro-4-aminophenyl)boronic acid, potassium phosphate, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Add the 1,4-dioxane and water via syringe.

  • Stir the reaction mixture at 90-100 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can range from 4 to 18 hours.[11]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the coupled product: 4-(4-amino-2-fluorophenyl)-2,5-dimethyl-2H-indazole.

Protocol 2: Amide Coupling to Complete the Inhibitor

This step attaches the final piece of the pharmacophore, often a group designed to interact with the DFG motif or other key regions of the kinase.

Materials:

  • 4-(4-amino-2-fluorophenyl)-2,5-dimethyl-2H-indazole (from Protocol 1) (1.0 mmol, 1.0 eq)

  • Propionyl chloride (1.1 mmol, 1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq)

  • Dichloromethane (DCM), anhydrous (10 mL)

Procedure:

  • Dissolve the indazole product from Protocol 1 in anhydrous DCM in a dry flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (TEA or DIPEA), followed by the dropwise addition of propionyl chloride.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

  • Extract the product with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final compound by column chromatography or preparative HPLC.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay determines the potency of the synthesized compound by measuring its ability to inhibit the target kinase (BRAF V600E) in vitro. The ADP-Glo™ assay measures the amount of ADP produced, which is inversely proportional to kinase inhibition.[11][12]

Materials:

  • Synthesized inhibitor (test compound)

  • Recombinant human BRAF V600E kinase

  • MEK1 (inactive substrate)

  • ATP

  • Kinase assay buffer (e.g., Kinase-Glo® Buffer)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

  • In a 384-well plate, add the test compound dilutions. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Add the BRAF V600E kinase and its substrate, MEK1, to each well.

  • Initiate the kinase reaction by adding ATP (final concentration typically at or near the Km for the enzyme).

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[12]

  • Add Kinase Detection Reagent to convert the ADP generated into ATP, which in turn generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[12]

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 4: Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the compound's ability to inhibit the growth of cancer cells harboring the BRAF V600E mutation (e.g., A375 melanoma cell line).

Materials:

  • A375 human melanoma cells (BRAF V600E positive)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

Procedure:

  • Seed A375 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation and Interpretation

The data obtained from the biochemical and cell-based assays can be summarized to evaluate the compound's potency and selectivity.

CompoundTarget KinaseBiochemical IC₅₀ (nM)Cell Line (Genotype)Cell-Based GI₅₀ (nM)
Synthesized Inhibitor BRAF V600E15A375 (BRAF V600E)50
Synthesized Inhibitor BRAF wild-type120WM3629 (BRAF WT)>1000
Synthesized Inhibitor c-RAF250--
Vemurafenib (Control) BRAF V600E31A375 (BRAF V600E)90

Data shown are representative and for illustrative purposes only.

A successful compound would exhibit high potency against the target BRAF V600E kinase and strong growth inhibition in BRAF-mutant cells. A significantly higher IC₅₀ against wild-type BRAF and other related kinases (like c-RAF) would indicate desirable selectivity, which is crucial for minimizing off-target effects and the "paradoxical activation" of the MAPK pathway seen with some first-generation inhibitors.[6][8]

Visualizing the Target Pathway

Understanding the biological context is essential. The synthesized inhibitor targets the BRAF kinase, thereby preventing the phosphorylation and activation of MEK, which in turn blocks the downstream signaling to ERK and prevents aberrant cell proliferation.

G cluster_pathway MAPK Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Gene Expression & Cell Proliferation ERK->Proliferation Inhibitor Synthesized Inhibitor (e.g., from 4-Bromo-indazole) Inhibitor->BRAF Inhibition

Caption: Inhibition of the BRAF/MEK/ERK signaling pathway by the synthesized inhibitor.

Conclusion

This compound represents a highly valuable and strategically designed building block for the synthesis of modern kinase inhibitors. Its indazole core provides a reliable anchor for hinge binding, while the bromine atom serves as a versatile handle for Suzuki-Miyaura cross-coupling reactions, enabling the systematic optimization of inhibitor potency and selectivity. The protocols and conceptual framework provided herein offer a robust starting point for researchers aiming to leverage this and similar scaffolds to discover and develop novel targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

Application Notes and Protocols for the Utilization of 4-Bromo-2,5-dimethyl-2H-indazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Modern Agrochemicals

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal and agrochemical research.[1] Its unique structural and electronic properties allow for diverse biological activities, leading to the development of potent herbicides, insecticides, and fungicides.[2] The strategic functionalization of the indazole core is paramount to tuning its bioactivity. 4-Bromo-2,5-dimethyl-2H-indazole emerges as a highly valuable and versatile building block for this purpose. The presence of a bromine atom at the C4 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The N2-methyl group ensures regiochemical control in subsequent reactions and can be crucial for optimal binding to biological targets. This guide provides detailed protocols and scientific rationale for leveraging this building block in the synthesis of advanced agrochemical intermediates.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These methods have revolutionized the synthesis of complex organic molecules by allowing for the selective and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[3][4]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming a C-C bond between an organohalide and an organoboron compound. For our building block, this reaction facilitates the introduction of various aryl or heteroaryl substituents at the C4 position, a common strategy in modifying the biological spectrum of agrochemicals.[5]

Mechanism and Rationale: The catalytic cycle, illustrated below, begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of the indazole. This is often the rate-determining step. The choice of a bulky, electron-rich phosphine ligand is critical as it promotes this step and stabilizes the palladium center.[3] Following this, a base activates the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex. The final step, reductive elimination, forms the new C-C bond and regenerates the active palladium(0) catalyst.[6]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex transmetalation_complex Ar-Pd(II)L₂-Ar' pd2_complex->transmetalation_complex transmetalation_complex->pd0 product Ar-Ar' transmetalation_complex->product Reductive Elimination boronate Ar'-B(OR)₃⁻ boronate->transmetalation_complex Transmetalation boronic_acid Ar'-B(OH)₂ boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronic_acid Activation indazole Indazole-Br (Ar-Br) indazole->pd2_complex Oxidative Addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The introduction of nitrogen-containing substituents is another cornerstone of agrochemical design. The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[3][7] This reaction is instrumental in synthesizing indazole-based compounds with amine, aniline, or other nitrogen-heterocycle linkages, which can significantly influence the molecule's herbicidal or insecticidal properties.[8]

Mechanism and Rationale: Similar to the Suzuki coupling, the cycle initiates with oxidative addition of the Pd(0) catalyst to the indazole's C-Br bond. The choice of base is critical here; a strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active amide nucleophile without interfering with the catalyst. The resulting amide then displaces the bromide on the palladium center. The final reductive elimination step forges the C-N bond and regenerates the Pd(0) catalyst. The use of specialized, bulky phosphine ligands (e.g., XPhos, BINAP) is crucial to facilitate the reductive elimination of the often-hindered C-N bond.[9][10]

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex amination_complex Ar-Pd(II)L₂(NR₁R₂) pd2_complex->amination_complex amination_complex->pd0 product Ar-NR₁R₂ amination_complex->product Reductive Elimination amine HNR₁R₂ amine->amination_complex Amine Coordination & Deprotonation base Base (e.g., NaOtBu) base->amine indazole Indazole-Br (Ar-Br) indazole->pd2_complex Oxidative Addition Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Indazole, Coupling Partner, Catalyst, Ligand, and Base in Flask B Evacuate and Backfill with Inert Gas (3x) A->B C Add Degassed Solvent(s) B->C D Heat to Specified Temperature with Vigorous Stirring C->D E Monitor Progress by TLC or LC-MS D->E F Cool to RT & Quench Reaction E->F G Perform Liquid-Liquid Extraction F->G H Dry Organic Layer & Concentrate G->H I Purify by Column Chromatography H->I

References

Protocol and Application Notes for the Buchwald-Hartwig Amination of 4-Bromo-2,5-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has superseded many classical methods for synthesizing aryl amines, offering milder conditions and broader functional group tolerance, which is particularly crucial in pharmaceutical and materials science research.[1][2] This guide provides a detailed, field-proven protocol for the amination of 4-Bromo-2,5-dimethyl-2H-indazole, a versatile heterocyclic building block.[3][4] We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, discuss the rationale behind reagent selection, and provide guidance for optimization and troubleshooting.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination is a powerful transformation that couples an aryl halide or pseudohalide with a primary or secondary amine.[5] The reaction is driven by a palladium catalyst, which navigates a catalytic cycle to forge the new C-N bond. Understanding this cycle is paramount for rational optimization and troubleshooting.

The generally accepted mechanism proceeds through three key stages:[1][6]

  • Oxidative Addition: The active Pd(0) catalyst, typically stabilized by phosphine ligands, inserts into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step, particularly for less reactive aryl chlorides.[7][8]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[9]

  • Reductive Elimination: The final C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst pd_ox L-Pd(II)(Ar)(Br) Oxidative Addition Complex pd0->pd_ox  Ar-Br (Oxidative Addition) pd_amido L-Pd(II)(Ar)(NR¹R²) Amido Complex pd_ox->pd_amido  + R¹R²NH  - HBr (via Base) pd_amido->pd0  Ar-NR¹R² (Reductive Elimination) Product Product + Base-H⁺Br⁻ pd_amido->Product ArBr 4-Bromo-2,5-dimethyl- 2H-indazole ArBr->pd0 Amine Amine (R¹R²NH) + Base Amine->pd_ox

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Recommended Protocol: General Procedure

This protocol is a robust starting point for the amination of this compound with a generic primary or secondary amine. Optimization may be required for particularly challenging amine coupling partners.

Materials and Equipment
Reagents & MaterialsEquipment
This compound (1.0 equiv.)Oven-dried Schlenk flask or reaction vial
Amine (R¹R²NH) (1.2 equiv.)Magnetic stir plate with heating
Palladium Pre-catalyst (e.g., XPhos Pd G3) (1-2 mol%)Magnetic stir bar
Ligand (e.g., XPhos, if not using a pre-catalyst)Septa and needles
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)Inert gas line (Argon or Nitrogen) with manifold
Anhydrous Toluene (~0.1 M concentration)Syringes for liquid transfer
Ethyl acetate (for workup)TLC plates, GC-MS, or LC-MS for monitoring
Deionized water, BrineRotary evaporator
Anhydrous sodium sulfate (Na₂SO₄)Silica gel for column chromatography

Experimental Workflow Diagram

Experimental_Workflow start Start setup 1. Setup Add solids (Ar-Br, Pre-catalyst, Base) to oven-dried flask. start->setup inert 2. Inert Atmosphere Evacuate and backfill flask with Argon/Nitrogen (3x). setup->inert addition 3. Reagent Addition Add anhydrous solvent, followed by the amine via syringe. inert->addition reaction 4. Reaction Heat mixture (e.g., 100 °C) with vigorous stirring. addition->reaction monitor 5. Monitoring Track progress via TLC or LC-MS until starting material is consumed. reaction->monitor workup 6. Workup Cool, dilute with EtOAc, filter through Celite, wash with water/brine. monitor->workup purify 7. Purification Dry organic layer (Na₂SO₄), concentrate, and purify via column chromatography. workup->purify end End Characterize pure product. purify->end

Caption: Step-by-step experimental workflow for the amination reaction.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv., 2 mol%), and sodium tert-butoxide (1.4 equiv.).[10]

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. Add the amine (1.2 equiv.) via syringe. For solid amines, they can be added in step 1 with the other solids.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously. Typical reaction times range from 4 to 24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS to observe the consumption of the starting aryl bromide.

  • Workup: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the dark mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel to yield the pure aminated product.[11]

Scientific Rationale and Optimization Strategy

The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The conditions provided above are a robust starting point, but optimization may be necessary for specific substrates.[1]

ParameterRecommended Choice & RationaleOptimization Strategy
Palladium Source Pre-catalyst (e.g., XPhos Pd G3) : Air-stable, reliable, and ensures efficient formation of the active Pd(0) species. Avoids inconsistent results that can arise from in-situ reduction of Pd(II) sources.If using a simple salt like Pd₂(dba)₃ or Pd(OAc)₂, ensure a proper ligand-to-metal ratio (typically 2:1 or slightly higher) is used.[9][12]
Ligand Bulky Biaryl Phosphines (e.g., XPhos, BrettPhos) : These ligands are electron-rich and sterically hindered, which promotes the crucial oxidative addition and reductive elimination steps, especially for heteroaryl halides.[1][13]If the reaction is sluggish, screen other ligands from the same class (e.g., RuPhos, JohnPhos). The choice is often substrate-dependent.[14]
Base Sodium tert-butoxide (NaOtBu) : A strong, non-nucleophilic base that is effective for a wide range of amines. Its steric bulk prevents it from acting as a competing nucleophile.[11]For base-sensitive functional groups, a weaker inorganic base like K₃PO₄ or Cs₂CO₃ may be required, often necessitating higher temperatures.[14] Soluble organic bases like DBU can also be explored.[15]
Solvent Toluene : A common, effective, non-polar aprotic solvent with a suitable boiling point.[11]Ethereal solvents like 1,4-dioxane or 2-MeTHF can also be highly effective.[16] Avoid chlorinated solvents, acetonitrile, and pyridine, which can inhibit the catalyst.[11]
Temperature 80-110 °C : This range provides sufficient thermal energy to overcome activation barriers without causing significant decomposition of the catalyst or reagents.[14]If side reactions or decomposition occur, lower the temperature. If the reaction is slow, a modest increase in temperature may be beneficial, especially when using weaker bases.[17]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion - Inactive catalyst (oxygen exposure).- Poor solubility of the base.- Substrate is unreactive under chosen conditions.- Ensure the reaction is set up under a strictly inert atmosphere.- Increase stirring speed or switch to a solvent where the base is more soluble (e.g., dioxane).- Screen a different, more electron-rich ligand (e.g., BrettPhos).[11][13] Increase temperature.
Hydrodehalogenation Side Product The aryl bromide is reduced instead of aminated. This can be a competing pathway, especially with primary amines.This is often a ligand-dependent issue.[11] Screen different phosphine ligands. Sometimes, changing the base or solvent can also mitigate this side reaction.
Formation of Biaryl Byproducts Homocoupling of the aryl bromide.This suggests the catalytic cycle is not turning over efficiently. Re-optimize catalyst loading and ligand choice. Ensure the amine is pure.
Difficulty in Purification Residual catalyst or ligand co-elutes with the product.Filter the reaction mixture through a pad of Celite® before workup.[18] Sometimes, a short plug of silica can remove baseline palladium impurities before full column chromatography.

Safety Precautions

  • Reagents: Palladium catalysts can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive; handle it under an inert atmosphere.

  • Solvents: Toluene and other organic solvents are flammable and should be handled away from ignition sources in a well-ventilated area.

  • Procedure: Reactions under pressure or at high temperatures should be conducted behind a blast shield. Always allow the reaction vessel to cool completely before opening.

References

Application Note: Incorporating 4-Bromo-2,5-dimethyl-2H-indazole into Functional Polymers for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed Application Note and Protocol guide.

Abstract

Indazole-containing compounds are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents due to their versatile biological activities.[1][2][3] The development of functional polymers incorporating these motifs offers a novel platform for creating advanced materials for drug delivery, diagnostic assays, and smart biomaterials.[4][5] This guide provides a comprehensive overview and detailed protocols for incorporating a specific, highly functionalizable indazole derivative, 4-Bromo-2,5-dimethyl-2H-indazole, into polymeric structures. We present two primary, field-proven strategies: 1) Synthesis and subsequent polymerization of a novel indazole-containing vinyl monomer , and 2) Post-polymerization modification of a pre-existing polymer backbone . By explaining the causality behind experimental choices and providing self-validating protocols with detailed characterization steps, this document serves as a practical guide for researchers, chemists, and drug development professionals aiming to leverage the unique properties of indazole moieties within a macromolecular context.

The Indazole Building Block: this compound

The selected building block is a versatile intermediate for polymer synthesis.[6] Its key features are:

  • 2H-indazole Core: A stable, aromatic heterocyclic system known for its role in kinase inhibitors and other bioactive compounds.[2][4] The 2-methyl substitution prevents tautomerization and simplifies reactivity.

  • C4-Bromo Group: This is the primary reactive handle for functionalization. It is ideally positioned for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the stable introduction of new C-C bonds.[7][8][9]

  • C5-Methyl Group: This group enhances solubility in organic solvents commonly used in polymer synthesis and can influence the electronic properties of the indazole ring.

Table 1: Properties of this compound
PropertyValueSource
Molecular Formula C₉H₉BrN₂[6]
Molecular Weight 225.09 g/mol [6]
Appearance Solid[10]
Primary Reactive Site C4-Bromine[7][8]
Key Applications Pharmaceutical intermediate, materials science[6]
Overall Synthetic Strategies

There are two primary pathways to create polymers functionalized with the indazole moiety. The choice depends on the desired polymer architecture and the availability of starting materials.

G cluster_0 Overall Workflow cluster_1 Strategy A Details cluster_2 Strategy B Details Start Start: This compound StrategyA Strategy A: Monomer Synthesis Route Start->StrategyA Functionalize for polymerization StrategyB Strategy B: Post-Polymerization Route Start->StrategyB Functionalize for grafting MonomerSynth Protocol 2.1: Synthesize Indazole-Vinyl Monomer (e.g., via Suzuki Coupling) StrategyA->MonomerSynth IndazoleMod Prepare Indazole Nucleophile (e.g., boronic acid) StrategyB->IndazoleMod Polymerization Protocol 2.2: Controlled Radical Polymerization (e.g., RAFT) MonomerSynth->Polymerization PolymerA Well-Defined Indazole Polymer Polymerization->PolymerA PolymerMod Protocol 3.1: Modify Pre-made Polymer (e.g., Poly(4-bromostyrene)) IndazoleMod->PolymerMod PolymerB Grafted Indazole Polymer PolymerMod->PolymerB

References

analytical methods for the characterization of 4-Bromo-2,5-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 4-Bromo-2,5-dimethyl-2H-indazole

Introduction

In the landscape of modern medicinal chemistry and materials science, substituted indazoles are a cornerstone scaffold, recognized for their broad spectrum of biological activities and versatile chemical properties.[1][2] Among these, this compound emerges as a pivotal intermediate, utilized in the synthesis of novel therapeutic agents, including anti-cancer and anti-inflammatory molecules, as well as in the development of advanced materials.[3][4] The precise substitution pattern of the bromine atom and two methyl groups on the indazole core dictates its reactivity and subsequent utility in complex synthetic pathways.

Given its role as a critical building block, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount. This application note provides a comprehensive guide detailing a multi-technique analytical workflow for the definitive characterization of this compound. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. The causality behind experimental choices is explained to empower researchers, scientists, and drug development professionals to not only replicate these methods but also to adapt them for analogous chemical entities.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental properties is the first step in its analytical characterization.

  • Molecular Formula: C₉H₉BrN₂[3]

  • Molecular Weight: 225.09 g/mol [3]

  • Appearance: Typically an off-white solid[3]

  • Storage: Recommended storage at 0-8°C to ensure stability[3][4]

PropertyValueSource
CAS Number 1159511-86-0[3]
Molecular Formula C₉H₉BrN₂[3][5]
Molecular Weight 225.09 g/mol [3][5]
Purity (Typical) ≥ 95% (by HPLC)[3]
Appearance Off-white solid[3]
Storage Conditions 0-8°C[3][4]

Overall Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_structure Techniques Synthesis Chemical Synthesis Purification Column Chromatography / Recrystallization Synthesis->Purification Purity Purity Assessment (HPLC) Purification->Purity Structure Structural Elucidation Purification->Structure Confirmation Formula Confirmation Purification->Confirmation HPLC HPLC Purity->HPLC NMR 1H & 13C NMR Structure->NMR MS HRMS Structure->MS Confirmation->MS EA Elemental Analysis Confirmation->EA Final Certificate of Analysis (CoA) HPLC->Final NMR->Final MS->Final EA->Final

Caption: High-level workflow for the synthesis and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

Expertise & Experience: NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR will confirm the connectivity of atoms, the substitution pattern on the indazole ring, and the presence of the two distinct methyl groups. The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is standard for this class of compounds.[6]

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[7]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Expected Spectroscopic Data

The predicted NMR data is crucial for validating the experimental results.

Table 1: Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H Chemical Shift (δ, ppm) Multiplicity Integration Predicted ¹³C Chemical Shift (δ, ppm)
CH ₃-5~2.4Singlet3H~15-20
CH ₃-N2~4.1Singlet3H~35-40
H -6~7.2Doublet1H~115-120
H -7~7.4Doublet1H~120-125
H -3~8.0Singlet1H~125-130
C -Br (C4)---~105-110
C -CH₃ (C5)---~135-140
C -3a---~120-125
C -7a---~145-150

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

Trustworthiness: The observation of two distinct singlets in the ¹H NMR spectrum integrating to 3H each is a key validation point for the two non-equivalent methyl groups. The aromatic region will confirm the disubstitution pattern on the benzene ring portion of the indazole. The number of unique signals in the ¹³C spectrum will correspond to the nine carbon atoms in the molecule.

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. For a compound containing bromine, the presence of its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio provides a definitive diagnostic signature in the mass spectrum. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.[6]

Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Use a Liquid Chromatography system coupled to a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Chromatography (Optional but Recommended): A short UPLC/HPLC method can be used to introduce the sample, ensuring only the peak of interest enters the mass spectrometer.

    • Column: C18, e.g., 2.1 x 50 mm, 1.8 µm

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Full scan over a mass range of m/z 100-500.

    • Data Analysis: Identify the m/z values for the isotopic peaks of the protonated molecule [M+H]⁺.

Expected Mass Spectrometry Data

Table 2: Predicted HRMS Data

Ion Calculated m/z (C₉H₁₀Br⁷⁹N₂⁺) Calculated m/z (C₉H₁₀Br⁸¹N₂⁺) Expected Ratio
[M+H]⁺225.0025227.0005~1:1

Trustworthiness: The detection of a pair of peaks separated by ~2 m/z units with nearly identical intensity is irrefutable evidence for the presence of a single bromine atom in the molecule.[9] The accurate mass measurement from HRMS should match the calculated theoretical mass to within 5 ppm, confirming the elemental formula C₉H₉BrN₂.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

Expertise & Experience: HPLC is the industry-standard method for determining the purity of pharmaceutical intermediates and active ingredients. A reversed-phase C18 column is generally effective for separating non-polar to moderately polar compounds like substituted indazoles.[8] UV detection is appropriate as the indazole ring system is a strong chromophore. The goal is to develop a method that can separate the main compound from any potential starting materials, by-products, or isomers.

Protocol: Reversed-Phase HPLC
  • Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in the mobile phase or a compatible solvent (e.g., acetonitrile).

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Method Parameters:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: 10% B to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity based on the area percent of the main peak.

Trustworthiness: A valid HPLC method should show a single, sharp, and symmetrical peak for the target compound, accounting for >95% of the total integrated peak area.[3] The absence of significant secondary peaks indicates high purity and the effectiveness of the upstream purification process.

Integrated Data for Unambiguous Characterization

No single technique is sufficient for full characterization. The strength of this analytical approach lies in the integration of complementary data, which together provide a self-validating system for structural confirmation and purity assessment.

Integrated_Analysis center_node This compound (Confirmed Structure & Purity) NMR NMR Spectroscopy (¹H & ¹³C) NMR->center_node Confirms: - Connectivity - Substitution Pattern MS Mass Spectrometry (HRMS) MS->center_node Confirms: - Molecular Formula - Presence of Bromine HPLC HPLC-UV HPLC->center_node Confirms: - Purity >95% - Identity (Retention Time) EA Elemental Analysis (CHN) EA->center_node Confirms: - Elemental Composition (C, H, N %)

Caption: Integration of analytical data for conclusive characterization.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach that leverages the strengths of several instrumental techniques. NMR spectroscopy serves as the primary tool for structural elucidation, while high-resolution mass spectrometry provides definitive confirmation of the molecular formula and the presence of the key bromine atom. HPLC is essential for quantifying the purity of the material, a critical parameter for its use in further synthesis, particularly in drug development. When combined, these methods provide a robust and reliable analytical package, ensuring the identity, structural integrity, and purity of this important chemical intermediate. The protocols and insights provided herein constitute a validated framework for researchers engaged in the synthesis and application of substituted indazoles.

References

Application Notes and Protocols for the Functionalization of the C4-Position of the Indazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C4-Functionalized Indazoles

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Functionalization of the indazole core allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. Among the various positions on the indazole ring, the C4-position holds particular strategic importance. Modification at this site can significantly impact the molecule's interaction with biological targets, leading to the development of novel therapeutics.

C4-substituted indazoles are integral components of several FDA-approved drugs and clinical candidates. For instance, Pazopanib, a potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma, features a substituent at the C4-position of the indazole ring.[2] This highlights the therapeutic relevance of methodologies that enable precise and efficient C4-functionalization. This guide provides a comprehensive overview of established and emerging synthetic strategies for modifying the C4-position of the indazole ring, complete with detailed, field-proven protocols for researchers in drug discovery and development.

Strategic Approaches to C4-Functionalization: A Mechanistic Overview

The synthetic approaches to C4-functionalized indazoles can be broadly categorized into two main strategies: functionalization of a pre-functionalized indazole core (e.g., via cross-coupling reactions) and direct C-H functionalization. The choice of strategy is often dictated by the desired substituent, the availability of starting materials, and the overall synthetic scheme.

Cross-Coupling Strategies: Building Complexity from C4-Haloindazoles

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of a C4-haloindazole with a suitable reaction partner. The synthesis of the C4-haloindazole precursor is, therefore, a critical first step.

The iodination of indazoles can be achieved through various methods. One common approach involves the diazotization of an amino-indazole followed by a Sandmeyer-type reaction. A more direct route involves electrophilic iodination.

Materials:

  • 3-Methyl-1H-indazole-4-boronic acid

  • N-Iodosuccinimide (NIS)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve 3-methyl-1H-indazole-4-boronic acid (1.0 eq) in dichloromethane or acetonitrile.

  • Add N-iodosuccinimide (NIS) (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any excess iodine.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure 4-iodo-3-methyl-1H-indazole.[3]

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds by reacting an organohalide with an organoboron species, catalyzed by a palladium complex.

Protocol 2: Suzuki-Miyaura Coupling of 4-Iodo-1H-indazole with an Arylboronic Acid

Materials:

  • 4-Iodo-1H-indazole (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 4-iodo-1H-indazole (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (2.0 eq).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 4-aryl-1H-indazole.[4][5]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-Indazoles

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O100Good[4]
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O90Good[4]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, providing a powerful method for the synthesis of arylamines.[6]

Protocol 3: Buchwald-Hartwig Amination of 4-Bromo-1H-indazole

Materials:

  • 4-Bromo-1H-indazole (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos or other suitable biarylphosphine ligand (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene or 1,4-dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add 4-bromo-1H-indazole (1.0 eq), Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04 eq), and sodium tert-butoxide (1.4 eq) to a dry reaction vessel.

  • Add the anhydrous solvent (toluene or 1,4-dioxane).

  • Add the amine (1.2 eq) to the reaction mixture.

  • Seal the vessel and heat the mixture to 80-110 °C with stirring for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the 4-amino-1H-indazole derivative.[7]

Table 2: Common Catalytic Systems for Buchwald-Hartwig Amination

Palladium SourceLigandBaseSolvent
Pd(OAc)₂BINAPCs₂CO₃Toluene
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane
Pd(dba)₂tBuDavePhosLHMDSTHF
Directed ortho-Metalation (DoM): A Regioselective C-H Functionalization Strategy

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds.[8][9] A directing metalation group (DMG) on the indazole ring, typically an N-protecting group with a heteroatom, coordinates to an organolithium base, directing deprotonation to the adjacent C7 or C4 position. For C4-functionalization, an appropriate N1-protecting group is crucial.

Protocol 4: Directed ortho-Metalation of N-Boc-1H-indazole at the C4-Position

Materials:

  • N-Boc-1H-indazole (1.0 eq)

  • sec-Butyllithium (s-BuLi) in cyclohexane (2.2 eq)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., iodine, benzaldehyde) (1.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-1H-indazole (1.0 eq) and TMEDA (2.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add s-BuLi (2.2 eq) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add the chosen electrophile (1.5 eq) at -78 °C and continue stirring for another 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the C4-functionalized indazole.

DoM_Mechanism cluster_0 Directed ortho-Metalation (DoM) at C4 Indazole N-Protected Indazole Intermediate C4-Lithiated Intermediate Indazole->Intermediate Deprotonation Base Organolithium Base (e.g., s-BuLi) Base->Intermediate Product C4-Functionalized Indazole Intermediate->Product Electrophilic Quench Electrophile Electrophile (E+) Electrophile->Product

Caption: Directed ortho-Metalation (DoM) workflow for C4-functionalization.

Electrophilic Aromatic Substitution: A Classical Approach

Electrophilic aromatic substitution is a fundamental reaction in organic chemistry. For indazoles, this reaction typically occurs on the benzene ring. While a mixture of isomers can be formed, specific conditions can favor substitution at the C4-position. Nitration is a common example.

Protocol 5: Synthesis of 4-Nitro-1H-indazole and Subsequent Reduction

Part A: Nitration of 2-Methyl-3-nitroaniline

Materials:

  • 2-Methyl-3-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Water

Procedure:

  • Dissolve 2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid and cool the solution to 0 °C.

  • In a separate flask, dissolve sodium nitrite (2.2 eq) in water.

  • Add the aqueous sodium nitrite solution to the aniline solution at once with vigorous stirring, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Filter the precipitate and concentrate the filtrate under vacuum.

  • Suspend the resulting solid in water, filter, and dry to obtain 4-nitro-1H-indazole.[10]

Part B: Reduction to 4-Amino-1H-indazole

Materials:

  • 4-Nitro-1H-indazole

  • Iron powder

  • Acetic acid

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Suspend 4-nitro-1H-indazole in a mixture of ethanol and acetic acid.

  • Add iron powder portion-wise to the suspension.

  • Heat the reaction mixture to reflux (around 110 °C) and monitor the reaction by TLC.

  • After completion, cool the mixture and filter through celite to remove the iron salts.

  • Concentrate the filtrate and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-amino-1H-indazole.[11]

Electrophilic_Substitution_Workflow cluster_1 Electrophilic Substitution and Reduction at C4 Start 2-Methyl-3-nitroaniline Nitration Nitration (NaNO₂, Acetic Acid) Start->Nitration NitroIndazole 4-Nitro-1H-indazole Nitration->NitroIndazole Reduction Reduction (Fe, Acetic Acid) NitroIndazole->Reduction AminoIndazole 4-Amino-1H-indazole Reduction->AminoIndazole

Caption: Workflow for synthesis of 4-aminoindazole.

Direct C-H Activation: An Atom-Economical Approach

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, avoiding the need for pre-functionalized starting materials. Both palladium and rhodium catalysts have been successfully employed for the C-H functionalization of indazoles.

Palladium catalysts can mediate the direct coupling of indazoles with aryl halides. While C3-arylation is often favored, specific directing groups or reaction conditions can promote functionalization at other positions, including C4.

Protocol 6: Palladium-Catalyzed C4-Arylation of an N-Substituted Indazole

Materials:

  • N-substituted indazole (e.g., N-pivaloyl-indazole) (1.0 eq)

  • Aryl iodide (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 eq)

  • Silver carbonate (Ag₂CO₃) (2.0 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,10-Phenanthroline (0.2 eq)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • To a reaction tube, add the N-substituted indazole (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (0.1 eq), 1,10-phenanthroline (0.2 eq), Ag₂CO₃ (2.0 eq), and K₃PO₄ (2.0 eq).

  • Add anhydrous DMA as the solvent.

  • Seal the tube and heat the reaction mixture at 150-165 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the residue by column chromatography to isolate the C4-arylated indazole.[6]

Rhodium catalysts, particularly Rh(III) complexes, are highly effective for C-H activation and annulation reactions. The regioselectivity of these reactions is often controlled by a directing group.

Mechanistic Insight into Rhodium-Catalyzed C-H Functionalization:

Rhodium-catalyzed C-H functionalization typically proceeds through a concerted metalation-deprotonation (CMD) pathway.[12] The directing group on the indazole coordinates to the rhodium center, bringing the catalyst in proximity to the C-H bond to be activated. This is followed by insertion of a coupling partner (e.g., an alkene or alkyne) into the Rh-C bond and subsequent reductive elimination to afford the functionalized product and regenerate the active catalyst.

CH_Activation_Mechanism cluster_2 Catalytic Cycle for C-H Activation Catalyst [M]-Catalyst Intermediate1 C-H Activation Intermediate Catalyst->Intermediate1 Substrate Indazole Substrate Substrate->Intermediate1 Intermediate2 Insertion Product Intermediate1->Intermediate2 Insertion CouplingPartner Coupling Partner CouplingPartner->Intermediate2 Product Functionalized Indazole Intermediate2->Product Reductive Elimination Product->Catalyst Catalyst Regeneration

Caption: Generalized catalytic cycle for transition-metal-catalyzed C-H activation.

Conclusion and Future Perspectives

The functionalization of the C4-position of the indazole ring is a vibrant and evolving area of synthetic chemistry with profound implications for drug discovery. The methodologies outlined in this guide, from classical electrophilic substitution to modern transition-metal-catalyzed reactions, provide a robust toolkit for chemists to access a diverse array of C4-substituted indazoles. The continued development of more efficient, selective, and sustainable methods for C-H functionalization will undoubtedly accelerate the discovery of new indazole-based therapeutics. As our understanding of the intricate roles of C4-substituents in modulating biological activity grows, so too will the demand for innovative synthetic strategies to access these valuable compounds.

References

Application Note: A Guide to the Regioselective Synthesis of 2H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2H-indazole scaffold is a "privileged structure" in medicinal chemistry and materials science, prominently featured in pharmaceuticals like Niraparib and Pazopanib.[1][2] However, its synthesis is often complicated by the formation of the more thermodynamically stable 1H-indazole tautomer. Achieving regioselectivity for the 2H-isomer is a critical challenge that dictates the viability of synthetic routes in drug development and academic research. This technical guide provides an in-depth analysis of field-proven, regioselective methods for the synthesis of 2H-indazole derivatives. We move beyond simple procedural lists to explore the mechanistic underpinnings and causal logic behind key synthetic strategies, including classical reductive cyclizations, transition-metal-catalyzed annulations, modern cycloaddition reactions, and emerging electrochemical and photocatalytic platforms. Each section includes detailed, step-by-step protocols, data on substrate scope, and workflow diagrams to equip researchers with a robust and validated toolkit for accessing this valuable heterocyclic motif.

Introduction: The Significance and Challenge of 2H-Indazoles

Indazoles, bicyclic aromatic heterocycles, exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. While the 1H-tautomer is generally more stable, the 2H-indazole isomer is a crucial pharmacophore found in numerous biologically active compounds with applications as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] The distinct substitution pattern at the N2 position profoundly influences the molecule's three-dimensional structure and its interaction with biological targets, making regiocontrol a paramount concern in synthetic design.

The primary challenge in 2H-indazole synthesis is to overcome the inherent thermodynamic preference for the 1H isomer.[6] This guide focuses on methodologies that achieve high regioselectivity through carefully chosen precursors, reaction conditions, and catalytic systems that kinetically favor the formation of the N-N bond in a manner that leads exclusively or predominantly to the desired 2H-product.

The Cadogan Reductive Cyclization: A Cornerstone Strategy

One of the most robust and widely adopted methods for regioselective 2H-indazole synthesis is the Cadogan reaction.[7] This approach involves the reductive cyclization of an ortho-nitro-imine intermediate, which is typically formed in situ. The key to its regioselectivity lies in the intramolecular N-N bond formation where the imine nitrogen attacks the reduced nitro group.

Causality Behind the Method: The reaction is initiated by the condensation of an o-nitrobenzaldehyde with a primary amine (aliphatic or aromatic) to form an ortho-imino-nitrobenzene substrate. A deoxygenating agent, classically a phosphine like tri-n-butylphosphine (PBu₃), then reduces the nitro group.[8][9] While the exact mechanism has been debated, it is understood to proceed through nitroso or nitrene-like intermediates, which are highly electrophilic.[7][10] The proximate imine nitrogen acts as an intramolecular nucleophile, leading to cyclization and subsequent aromatization to yield the 2H-indazole. The geometry of the imine intermediate pre-organizes the molecule for this specific cyclization pathway, ensuring high regioselectivity.

Cadogan_Reductive_Cyclization cluster_0 Step 1: In Situ Imine Formation cluster_1 Step 2: Reductive Cyclization o_Nitrobenzaldehyde o-Nitrobenzaldehyde Imine_Intermediate ortho-Imino-nitrobenzene Intermediate o_Nitrobenzaldehyde->Imine_Intermediate - H2O Primary_Amine Primary Amine (R-NH2) Primary_Amine->Imine_Intermediate Phosphine P(n-Bu)3 Cyclization Intramolecular N-N Bond Formation Imine_Intermediate->Cyclization Reduction Phosphine->Cyclization 2H_Indazole 2-Substituted 2H-Indazole Cyclization->2H_Indazole Aromatization

Figure 1: Workflow for the one-pot Condensation-Cadogan reductive cyclization.

Protocol 2.1: One-Pot Synthesis via Condensation-Cadogan Cyclization

This protocol is adapted from the mild and efficient procedure developed by Genung, Wei, and Aspnes, which avoids harsh conditions and simplifies product isolation.[8][11]

Materials:

  • ortho-Nitrobenzaldehyde (1.0 equiv)

  • Substituted amine (aniline or aliphatic amine, 1.05 equiv)

  • Tri-n-butylphosphine (PBu₃, 1.5 equiv)

  • 2-Propanol (i-PrOH)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle/oil bath

  • Standard workup and purification supplies (Silica gel, solvents)

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the ortho-nitrobenzaldehyde (1.0 equiv), the selected primary amine (1.05 equiv), and 2-propanol (to a concentration of ~0.2 M).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the initial condensation and formation of the imine intermediate.

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 equiv) to the mixture.

  • Heating: Equip the flask with a condenser and heat the reaction mixture to 80 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: The crude residue can be directly purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2-substituted-2H-indazole.

Self-Validation and Trustworthiness: This one-pot protocol is highly reliable due to the operational simplicity and mild conditions.[8] The progress can be easily monitored, and the primary byproduct, tri-n-butylphosphine oxide, is readily separated during silica gel chromatography. The reaction's success across a wide range of substrates validates its robustness.

Data Summary: Substrate Scope [8][9]

o-Nitrobenzaldehyde SubstituentAmineYield (%)
HAniline94%
H4-Fluoroaniline96%
H4-Methoxyaniline91%
4,5-dimethoxyAniline85%
HBenzylamine75%
H(S)-α-Methylbenzylamine71% (with retention of stereochemistry)

Transition Metal-Catalyzed Strategies

Transition metal catalysis offers powerful and versatile routes to 2H-indazoles, often through novel bond formations and with high functional group tolerance. Copper and palladium are the most prominent metals employed in these syntheses.

Copper-Catalyzed Three-Component Synthesis

This method provides a highly efficient, one-pot synthesis from readily available starting materials: a 2-halobenzaldehyde, a primary amine, and sodium azide.[12][13]

Causality Behind the Method: The reaction proceeds through a cascade of copper-catalyzed events. Initially, the 2-halobenzaldehyde and primary amine condense to form an imine. A copper(I) catalyst then facilitates two key transformations: a C-N bond formation via reaction with sodium azide (displacing the halide), followed by an intramolecular N-N bond-forming cyclization to construct the indazole ring. The use of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) can stabilize the copper catalyst and promote the reaction.[13] This convergent approach allows for rapid library synthesis.

Copper_Catalyzed_Synthesis Start 2-Bromobenzaldehyde + Primary Amine + Sodium Azide Condensation Condensation to Imine Start->Condensation Catalyst CuI / Ligand CN_Formation Cu-Catalyzed C-N Formation (Azide Displacement) Catalyst->CN_Formation Condensation->CN_Formation NN_Formation Cu-Catalyzed Intramolecular N-N Cyclization CN_Formation->NN_Formation Product 2-Aryl-2H-Indazole NN_Formation->Product

Figure 2: Cascade pathway for the copper-catalyzed three-component synthesis.

Protocol 3.1.1: Copper-Catalyzed One-Pot Synthesis of 2-Aryl-2H-Indazoles

This protocol is based on the work of Kumar et al.[12]

Materials:

  • 2-Bromobenzaldehyde (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Sodium azide (NaN₃, 2.0 equiv)

  • Copper(I) iodide (CuI, 10 mol%)

  • TMEDA (10 mol%)

  • Dimethyl sulfoxide (DMSO)

  • Schlenk tube or sealed vial, heating block/oil bath

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), combine 2-bromobenzaldehyde (1.0 equiv), CuI (10 mol%), and a magnetic stir bar.

  • Reagent Addition: Add DMSO, the primary amine (1.2 equiv), TMEDA (10 mol%), and finally sodium azide (2.0 equiv).

  • Sealing and Heating: Securely seal the tube and place it in a preheated oil bath or heating block at 120 °C.

  • Reaction Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC.

  • Workup: After cooling to room temperature, quench the reaction by adding water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

[3+2] Dipolar Cycloaddition of Sydnones and Arynes

For exceptional regioselectivity and mild reaction conditions, the [3+2] dipolar cycloaddition between sydnones and in situ generated arynes is a state-of-the-art method.[14][15] This approach guarantees the formation of the 2H-indazole isomer, as the reaction mechanism does not allow for the formation of the 1H-tautomer.[6]

Causality Behind the Method: Sydnones are stable, mesoionic cyclic 1,3-dipoles. Arynes are highly reactive intermediates generated, for example, from o-(trimethylsilyl)aryl triflates upon treatment with a fluoride source like TBAF.[14] The sydnone undergoes a [3+2] cycloaddition with the aryne to form an unstable bicyclic adduct. This adduct spontaneously undergoes a retro-[4+2] cycloaddition (cheletropic elimination) to extrude a molecule of carbon dioxide, leading directly to the aromatic 2H-indazole product. The defined connectivity of the sydnone dipole dictates the final regiochemistry with absolute certainty.

Dipolar_Cycloaddition Aryne_Precursor o-(TMS)aryl triflate Aryne Aryne Intermediate Aryne_Precursor->Aryne Fluoride TBAF Fluoride->Aryne Cycloaddition [3+2] Cycloaddition Aryne->Cycloaddition Sydnone Sydnone Sydnone->Cycloaddition Adduct Unstable Bicyclic Adduct Cycloaddition->Adduct Retro_Cycloaddition Retro-[4+2] - CO2 Adduct->Retro_Cycloaddition Product 2,3-Disubstituted 2H-Indazole Retro_Cycloaddition->Product

Figure 3: Mechanism of 2H-indazole synthesis via aryne-sydnone cycloaddition.

Protocol 4.1: Synthesis of 2H-Indazoles via [3+2] Cycloaddition

This protocol is adapted from the work of Shi, Larock, and coworkers.[14][16]

Materials:

  • Sydnone (1.0 equiv)

  • o-(Trimethylsilyl)aryl triflate (aryne precursor, 1.2 equiv)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF (2.4 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Oven-dried glassware, inert atmosphere setup

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the sydnone (1.0 equiv) and the aryne precursor (1.2 equiv).

  • Solvent Addition: Add anhydrous THF to dissolve the solids.

  • Initiation: Slowly add the TBAF solution (2.4 equiv) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction at room temperature for 1-3 hours. The reaction is often a clean, "spot-to-spot" transformation on TLC analysis.[14]

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude material is then purified by flash column chromatography.

Data Summary: Substrate Scope [6][14]

Sydnone R-groupAryne Precursor SubstituentYield (%)
PhenylH95%
4-ChlorophenylH94%
MethylH75%
Phenyl4-Methoxy92%
Phenyl4-Bromo88%

Emerging Platforms: Electrochemical and Photocatalytic Synthesis

Modern synthetic chemistry is increasingly focused on sustainability and efficiency. Electrochemical and photocatalytic methods provide green alternatives to classical synthesis, often proceeding under mild conditions without stoichiometric chemical oxidants or reductants.[17][18]

  • Electrochemical Synthesis: These methods use electrical current to drive redox reactions, enabling transformations like the C-H functionalization or cyclization of precursors to form 2H-indazoles.[19][20] For example, the electrochemical oxidation of ortho-alkyl-substituted azobenzenes can induce a benzylic C-H functionalization and cyclization to yield 2H-indazoles without any external catalyst or chemical oxidant.[12]

  • Photocatalytic Synthesis: Visible-light photocatalysis uses a photocatalyst (like 4CzIPN) to convert light energy into chemical energy, generating radical intermediates under exceptionally mild conditions.[1][21] This has been successfully applied to the direct C3-functionalization of the 2H-indazole core, such as carbamoylation and arylation, allowing for late-stage modification of complex molecules.[1][12][18]

These methods represent the cutting edge of 2H-indazole synthesis, offering high selectivity and functional group tolerance with a significantly improved environmental profile.

Conclusion

The regioselective synthesis of 2H-indazoles is a critical endeavor for advancing drug discovery and materials science. While classical methods like the Cadogan reductive cyclization remain highly effective and reliable, modern strategies offer significant advantages. Transition-metal catalysis provides convergent and flexible routes, while [3+2] cycloadditions deliver unparalleled regioselectivity under mild conditions. The continued development of electrochemical and photocatalytic platforms promises even greener and more efficient access to this important heterocyclic core. The choice of method will ultimately depend on factors such as desired substitution patterns, substrate availability, scalability, and laboratory resources. This guide provides the foundational knowledge and practical protocols for researchers to confidently select and execute the optimal synthetic strategy for their specific 2H-indazole target.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2,5-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-Bromo-2,5-dimethyl-2H-indazole. This guide is designed to provide expert advice, troubleshooting strategies, and answers to frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and optimize your product yield. As Senior Application Scientists, we combine our deep technical knowledge with practical, field-tested insights to support your research and development endeavors.

Introduction to the Synthesis of this compound

This compound is a valuable intermediate in the development of pharmaceuticals, particularly in the synthesis of anti-cancer agents and other bioactive molecules.[1][2] Its synthesis, however, can present several challenges that may lead to suboptimal yields and the formation of impurities. The key to a successful synthesis lies in a thorough understanding of the reaction mechanism, careful control of reaction parameters, and a systematic approach to troubleshooting.

This guide will explore the probable synthetic pathways and address common issues encountered at each stage, from starting material selection to final product purification.

Proposed Synthetic Pathways

Based on established methodologies for the synthesis of substituted indazoles, two primary synthetic routes are plausible for obtaining this compound. The choice of pathway will depend on the availability of starting materials and the specific challenges encountered in your laboratory.

Pathway A: Late-Stage Bromination

This pathway involves the N-methylation of 5-methyl-1H-indazole followed by bromination.

Pathway A cluster_0 Step 1: N-Methylation cluster_1 Step 2: Bromination 5-Methyl-1H-indazole 5-Methyl-1H-indazole 2,5-Dimethyl-2H-indazole 2,5-Dimethyl-2H-indazole 5-Methyl-1H-indazole->2,5-Dimethyl-2H-indazole  CH3I, Base   This compound This compound 2,5-Dimethyl-2H-indazole->this compound  Brominating  Agent (e.g., NBS)   Pathway B cluster_0 Step 1: Bromination cluster_1 Step 2: N-Methylation 5-Methyl-1H-indazole 5-Methyl-1H-indazole 4-Bromo-5-methyl-1H-indazole 4-Bromo-5-methyl-1H-indazole 5-Methyl-1H-indazole->4-Bromo-5-methyl-1H-indazole  Brominating  Agent (e.g., NBS)   This compound This compound 4-Bromo-5-methyl-1H-indazole->this compound  CH3I, Base  

References

Technical Support Center: Purification of Crude 4-Bromo-2,5-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-2,5-dimethyl-2H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in obtaining this key intermediate in high purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific experimental context.

Introduction to the Purification Challenges

This compound is a vital building block in the synthesis of various pharmaceutical agents.[1] The introduction of a bromine atom and two methyl groups on the indazole core creates a unique electronic and steric environment, which, while synthetically useful, can also lead to purification difficulties. The primary challenges in purifying this compound often stem from the synthetic route used for its preparation, which can generate a variety of structurally similar impurities.

Common synthetic pathways to substituted 2H-indazoles may involve multi-component reactions or direct alkylation and subsequent halogenation.[2][3] These reactions can lead to a crude product contaminated with unreacted starting materials, regioisomers, and over-halogenated byproducts.[4] Effective purification is therefore critical to ensure the integrity of downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, based on common synthetic strategies for related compounds, you can anticipate the following classes of impurities:

  • Unreacted Starting Materials: This could include 2,5-dimethyl-2H-indazole or the brominating agent used.

  • Regioisomers: Bromination of the indazole ring can potentially occur at other positions, leading to isomeric impurities. Additionally, if the synthesis involves the alkylation of a 1H-indazole, you may have the corresponding 1,5-dimethyl-indazole isomer.[4]

  • Over-brominated Byproducts: The presence of di-bromo or even tri-bromo indazoles is a possibility, especially if the reaction conditions are not carefully controlled.

  • Residual Solvents: Solvents used in the reaction or initial work-up can be retained in the crude product.

Q2: I'm seeing multiple spots on my TLC plate that are close together. How can I improve their separation to better monitor my purification?

A2: Achieving good separation on TLC is crucial for developing an effective column chromatography method. If your spots are too close, consider the following adjustments:

  • Solvent System Optimization: The polarity of your mobile phase is the most critical factor. If the spots are clustered near the baseline, your solvent system is not polar enough. Conversely, if they are all near the solvent front, it is too polar. A common approach is to use a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Systematically varying the ratio of these solvents will help you find the optimal separation.

  • Try a Different Solvent System: Sometimes, a simple hexane/ethyl acetate system is not sufficient. Consider trying other solvent combinations, such as dichloromethane/methanol or toluene/acetone, which offer different selectivities.

  • Use a High-Performance TLC (HPTLC) Plate: HPTLC plates have a smaller and more uniform particle size, which can provide significantly better resolution than standard TLC plates.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What can I do?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common issue with compounds that have lower melting points or when the concentration of impurities is high. To address this:

  • Add More Solvent: Your solution might be too concentrated. Add a small amount of the hot solvent to decrease the saturation and allow the solution to cool more slowly.

  • Slow Cooling: Rapid cooling is a common cause of oiling out. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help to slow the cooling rate.

  • Use a Seed Crystal: If you have a small amount of pure product, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.

  • Change the Solvent System: A different solvent or a binary solvent system might be necessary. Using a solvent in which the compound is less soluble can lower the temperature at which it precipitates.[5]

Troubleshooting Guide

This section provides a more in-depth look at specific purification problems and their solutions.

Problem 1: Low Purity After Column Chromatography

Symptoms:

  • NMR analysis shows the presence of persistent impurities.

  • HPLC chromatogram displays multiple peaks.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Co-elution of Impurities The polarity of the impurity is very similar to the product. Try a different solvent system with different selectivity (e.g., switch from ethyl acetate to acetone or add a small percentage of methanol to a dichloromethane mobile phase).[6]
Column Overloading Too much crude material was loaded onto the column. As a rule of thumb, use a silica gel to crude material ratio of at least 30:1 (w/w) for moderately difficult separations.
Poor Column Packing Air bubbles or channels in the silica gel lead to poor separation. Ensure the column is packed uniformly as a slurry and never allowed to run dry.
Improper Fraction Collection Fractions were collected in too large of volumes, leading to the mixing of separated components. Collect smaller fractions, especially as the product begins to elute.
Problem 2: Poor Recovery from Recrystallization

Symptoms:

  • A very small amount of crystalline product is obtained.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Excessive Solvent Usage The most common cause of low recovery. Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[7]
Premature Crystallization The product crystallized in the funnel during hot filtration. Use a pre-heated funnel and filter flask to prevent this.
High Solubility in Cold Solvent The chosen solvent is not ideal. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. If recovery is still low, a new solvent screen is necessary.[7]
Product Lost in Mother Liquor The mother liquor can be concentrated and a second crop of crystals can be collected, although they may be of lower purity.

Experimental Protocols

Protocol 1: Column Chromatography Purification

Objective: To separate this compound from less polar and more polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or Heptane), Ethyl Acetate, Dichloromethane

  • Glass chromatography column

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in a TLC chamber with a solvent system such as 9:1 Hexanes:Ethyl Acetate.

    • Visualize the spots under UV light. The ideal solvent system will give your product an Rf value of approximately 0.25-0.35. Adjust the solvent ratio as needed.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Do not let the solvent level drop below the top of the silica.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of dichloromethane.

    • To this solution, add a small amount of silica gel and concentrate the mixture to a dry, free-flowing powder. This is the "dry loading" method, which often provides better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial non-polar solvent system, collecting fractions.

    • Monitor the elution by TLC.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the product and then any more polar impurities. For example, you might increase the ethyl acetate concentration from 5% to 10%, then 15%, and so on.

    • Combine the fractions containing the pure product and concentrate them under reduced pressure.

Protocol 2: Recrystallization

Objective: To purify the product based on its differential solubility in a hot versus cold solvent.

Materials:

  • Crude this compound

  • A selection of solvents for screening (e.g., Ethanol, Methanol, Isopropanol, Acetone, Toluene, Hexanes, Water)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Solvent Screening:

    • Place a small amount of the crude material (20-30 mg) in a test tube.

    • Add a small amount of a solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.

    • If the compound is insoluble, heat the test tube. A good solvent will dissolve the compound when hot.

    • Allow the hot solution to cool. The formation of crystals upon cooling indicates a promising solvent.

    • A binary solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) can also be effective.[7]

  • Recrystallization:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask.

    • Continue adding the hot solvent until the solid just dissolves.

    • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to remove it.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals have formed, place the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the crystals thoroughly.

Solvent Selection Guide for Recrystallization Screening

Solvent ClassExamplesPolarityNotes
Alcohols Methanol, Ethanol, IsopropanolPolar ProticOften good solvents for indazoles when hot. Can be used in combination with water as an anti-solvent.
Ketones AcetonePolar AproticGood dissolving power, may require an anti-solvent like water or hexanes.
Esters Ethyl AcetateMedium PolarityA versatile solvent, often used in chromatography, can also be effective for recrystallization.
Aromatic Hydrocarbons TolueneNon-polarCan be a good choice, especially for less polar impurities.
Aliphatic Hydrocarbons Hexanes, HeptaneNon-polarTypically used as anti-solvents.
Water WaterVery PolarGenerally, bromo-indazoles have low solubility in water, making it a good anti-solvent.

Visualizing the Purification Workflow

Below are diagrams to help visualize the decision-making process in purification.

PurificationWorkflow crude Crude Product (this compound) tlc_analysis TLC Analysis (Assess purity and impurity profile) crude->tlc_analysis decision Purity > 95%? tlc_analysis->decision high_purity High Purity Product decision->high_purity Yes purification_needed Purification Required decision->purification_needed No purification_method Choose Method: Column Chromatography or Recrystallization purification_needed->purification_method column Column Chromatography purification_method->column Complex Mixture recrystallization Recrystallization purification_method->recrystallization Solid with Few Impurities final_purity_check Final Purity Analysis (NMR, HPLC, etc.) column->final_purity_check recrystallization->final_purity_check final_purity_check->high_purity

Caption: General purification workflow for crude this compound.

TroubleshootingTree start Purification Attempt Fails (Low Purity or Yield) q1 What was the purification method? start->q1 column Column Chromatography q1->column Column recrystallization Recrystallization q1->recrystallization Recrystallization q2_column What was the issue? column->q2_column q2_recryst What was the issue? recrystallization->q2_recryst low_purity_col Low Purity q2_column->low_purity_col Purity low_yield_col Low Yield q2_column->low_yield_col Yield sol_coelution Co-elution of impurities. Change solvent system or use a different stationary phase. low_purity_col->sol_coelution sol_overload Column was overloaded. Use less material or a larger column. low_yield_col->sol_overload oiled_out Compound Oiled Out q2_recryst->oiled_out Oiling Out low_yield_recryst Low Yield q2_recryst->low_yield_recryst Yield sol_oiling Cool more slowly, use more solvent, or change solvent system. oiled_out->sol_oiling sol_yield_recryst Used too much solvent or cooling was incomplete. Re-screen for a better solvent. low_yield_recryst->sol_yield_recryst

Caption: Troubleshooting decision tree for failed purification attempts.

References

Technical Support Center: Minimizing Regioisomer Formation in Indazole Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective N-alkylation of the indazole scaffold. The formation of N1 and N2 regioisomers is a common challenge that can significantly impact yield, purification efficiency, and the ultimate biological activity of target molecules.[1][2][3][4]

This resource provides in-depth, field-proven insights and actionable troubleshooting advice to help you gain precise control over your reaction outcomes. We will delve into the mechanistic underpinnings of regioselectivity and provide detailed protocols to steer your alkylation towards the desired N1 or N2 product.

Frequently Asked Questions (FAQs)

Q1: Why does the alkylation of my 1H-indazole produce a mixture of N1 and N2 isomers?

The direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products because the indazolide anion, formed upon deprotonation by a base, is an ambident nucleophile.[5] This means it has two distinct nucleophilic centers: the N1 and N2 nitrogen atoms. Both sites can attack the electrophile (your alkylating agent), leading to the formation of a regioisomeric mixture.[2][3][5][6][7] The final ratio of these isomers is highly dependent on the reaction conditions.[1][5][8]

Q2: What is the fundamental difference between the N1 and N2 alkylated products?

From a structural standpoint, the N1-alkylated indazole is often referred to as the benzenoid tautomer, which is typically the more thermodynamically stable isomer.[1][2][3][9][10][11] The N2-alkylated product is known as the quinonoid tautomer. The biological activity of N-alkylated indazoles is often critically dependent on the position of this alkyl group, with N1 and N2 isomers frequently exhibiting vastly different pharmacological profiles.[8]

Q3: What are the key principles governing whether my reaction favors the N1 or N2 product?

The regiochemical outcome is a result of a delicate balance between kinetic and thermodynamic control.[2][12][13][14][15]

  • Thermodynamic Control: These conditions favor the formation of the most stable product. Since the 1H-indazole (N1) tautomer is generally more stable, reactions that allow for equilibration (e.g., higher temperatures, longer reaction times, or specific reversible mechanisms) tend to yield the N1-alkylated product.[1][2][9][10][16]

  • Kinetic Control: These conditions favor the product that is formed fastest (i.e., the reaction with the lower activation energy).[12][13][14][15] In many cases, the N2 position is more sterically accessible or electronically favored for initial attack, making the N2-isomer the kinetic product.[8][16][17]

The interplay of base, solvent, temperature, and substrate electronics determines which pathway dominates.[1][9]

Troubleshooting Guide: Gaining Control Over Regioselectivity

This section addresses specific experimental challenges and provides actionable protocols to resolve them.

Problem 1: My reaction yields a nearly 1:1 mixture of N1 and N2 isomers. How can I selectively synthesize the N1-alkylated product?

Achieving high N1 selectivity typically involves pushing the reaction conditions towards thermodynamic control or using a system that sterically blocks the N2 position.

Causality: The N1-substituted indazole is generally the more thermodynamically stable product.[10] Therefore, creating conditions that favor its formation is key. The most reliable method involves using a strong hydride base in a non-polar aprotic solvent. This combination creates a "tight ion pair" between the indazolide anion and the metal cation.[1][5] The cation (e.g., Na⁺) is believed to coordinate with the N2 nitrogen, effectively shielding it from the incoming electrophile and directing alkylation to N1.[5][16] This effect is particularly pronounced when a coordinating group (like an ester or amide) is present at the C3 position.[1][9][11]

G cluster_0 Pathway to N1-Alkylation (Thermodynamic Control) Indazole Indazole NaH_THF NaH in THF Indazole->NaH_THF Deprotonation Indazolide_Anion Indazolide Anion Tight_Ion_Pair N2-Coordinated Sodium Ion Pair Indazolide_Anion->Tight_Ion_Pair Forms Tight Ion Pair NaH_THF->Indazolide_Anion Alkyl_Halide Alkyl Halide (R-X) Tight_Ion_Pair->Alkyl_Halide Attack from N1 N1_Product Selective N1-Alkylated Product (Major) Alkyl_Halide->N1_Product

Caption: Chelation-controlled pathway for selective N1-alkylation.

Recommended Protocol: Selective N1-Alkylation using NaH/THF [1][5][9]

  • Preparation: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the 1H-indazole (1.0 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.1-0.2 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Salt Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1-1.5 eq.) dropwise at room temperature. For less reactive electrophiles, the reaction may be gently heated (e.g., to 50 °C) to ensure complete conversion.[1]

  • Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.

ConditionBaseSolventTypical N1:N2 RatioReference
Optimized for N1 NaHTHF>99:1 (with C3-CO₂Me)[1][9]
Less SelectiveK₂CO₃DMF58:42 to 1.5:1[9][18]
Less SelectiveCs₂CO₃DMFOften gives mixtures[1][9]
Problem 2: My primary goal is the N2-isomer, but I keep getting the N1 product or a mixture. How can I favor N2-alkylation?

Favoring the N2-isomer often involves leveraging kinetic control, using specific directing groups on the indazole, or employing specialized reagents that intrinsically favor attack at the N2 position.

Causality:

  • Steric Hindrance: A bulky substituent at the C7 position can sterically block the N1 nitrogen, making the N2 position the only accessible site for the alkylating agent.[5]

  • Electronic Effects: Strong electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position have been shown to confer excellent N2 regioselectivity, even under standard NaH/THF conditions.[1][4][9][10]

  • Specialized Reagents: Certain reaction conditions are mechanistically biased towards N2-alkylation. Mitsunobu reactions often show a preference for the N2 product.[9][10] More modern methods, such as acid-catalyzed reactions with alkyl trichloroacetimidates, provide exceptional N2 selectivity by proceeding through a different mechanism that avoids the indazolide anion.[6][17][19]

G cluster_1 Pathways to N2-Alkylation (Kinetic Control / Directed) Indazole_Substrate Indazole Substrate Kinetic_Conditions Kinetic Conditions (e.g., Mitsunobu) Indazole_Substrate->Kinetic_Conditions Lower Ea Path Directed_Conditions Acid-Catalyzed or C7-Directed Indazole_Substrate->Directed_Conditions Steric/Electronic Bias N2_Product_Kinetic N2-Alkylated Product (Kinetic Preference) Kinetic_Conditions->N2_Product_Kinetic N2_Product_Directed Highly Selective N2-Alkylated Product Directed_Conditions->N2_Product_Directed

Caption: Kinetic and directed pathways for selective N2-alkylation.

Recommended Protocol 1: N2-Alkylation via Mitsunobu Reaction [2][9]

  • Preparation: Dissolve the 1H-indazole (1.0 eq.), the desired alcohol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Purification: Remove the solvent under reduced pressure and purify the crude mixture directly by flash column chromatography. Note: This method often still produces a mixture, but can strongly favor the N2 isomer (e.g., N1:N2 ratios of 1:2.5 have been reported).[9]

Recommended Protocol 2: Highly Selective N2-Alkylation with Trichloroacetimidates [6][17][19]

  • Preparation: To a solution of the 1H-indazole (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the alkyl 2,2,2-trichloroacetimidate (1.2 eq.).

  • Catalyst Addition: Cool the solution to 0 °C and add trifluoromethanesulfonic acid (TfOH, 0.1-0.2 eq.) dropwise.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the pure N2-alkylated product. This method is reported to provide exceptional N2 selectivity, with no N1 isomer observed in many cases.[17][19]

Problem 3: My reaction is sluggish and gives low conversion, along with a mixture of isomers.

Low conversion coupled with poor selectivity often points to suboptimal reaction conditions, such as an inappropriate base/solvent combination or insufficient temperature.

Causality: Weaker bases like potassium carbonate (K₂CO₃) require polar aprotic solvents like DMF or DMSO to achieve sufficient solubility and reactivity.[2][9] However, these polar solvents can solvate the cation from the base, leading to a "loose" ion pair that does not effectively block the N2 position, resulting in poor regioselectivity.[1] Furthermore, if the temperature is too low, the activation energy for the reaction may not be overcome, leading to poor conversion.

Troubleshooting Steps:

  • Switch to a Stronger Base/Non-Polar Solvent System: If your target is the N1 isomer, switch to the NaH/THF system described in Problem 1 . This is a more robust system for achieving high N1 selectivity and conversion.[1][9]

  • Increase Temperature: For standard K₂CO₃/DMF conditions, heating the reaction (e.g., to 80-120 °C) can improve conversion, but may not significantly improve the N1:N2 ratio.[18] For NaH/THF reactions with unreactive electrophiles, warming to 50 °C can drive the reaction to completion while maintaining high N1-selectivity.[1][11]

  • Check Reagent Quality: Ensure your solvent is anhydrous and your base is fresh. Sodium hydride, in particular, can be deactivated by moisture.

Problem 4: I've optimized the reaction, but I still have a small amount of the other isomer that is very difficult to separate.

The N1 and N2 isomers often have very similar polarities, making chromatographic separation challenging and resource-intensive.[5]

Mitigation Strategies:

  • Push for >99% Selectivity: The best solution is to avoid the problem. Re-investigate the reaction conditions (see above) to maximize the formation of the desired isomer to a point where the minor isomer is a negligible impurity.

  • High-Performance Chromatography: Utilize high-performance column chromatography with a high-surface-area silica and a shallow solvent gradient to maximize resolution between the two isomers.

  • Crystallization: If your desired product is a solid, explore different solvent systems for recrystallization. This can be a highly effective method for isolating a single isomer in high purity.

References

Technical Support Center: Optimizing Palladium Catalyst Loading for Cross-Coupling of 4-Bromo-2,5-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the optimization of palladium catalyst loading in cross-coupling reactions involving 4-Bromo-2,5-dimethyl-2H-indazole. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific reasoning to empower your research and development.

Troubleshooting Guide: A-to-Z Problem Solving

This section is designed to help you diagnose and resolve common issues encountered when optimizing palladium catalyst loading for the cross-coupling of this compound.

Q1: My reaction shows low to no conversion of the starting material. Where should I start my investigation?

A1: Low conversion is a common hurdle. A systematic approach is crucial to identify the root cause.

Initial Checks:

  • Integrity of Reagents and Solvents:

    • Aryl Halide: Confirm the purity of your this compound. Impurities can sometimes poison the catalyst.

    • Coupling Partner: For Suzuki reactions, boronic acids can degrade over time, especially if they are electron-deficient.[1] Consider using freshly purchased or recrystallized boronic acid, or more stable boronic esters like pinacol esters.[2] For Buchwald-Hartwig aminations, ensure the amine is pure and dry.

    • Solvent and Base: Use anhydrous and degassed solvents. Oxygen can deactivate the active Pd(0) catalyst and oxidize phosphine ligands.[1] Ensure your base is of high purity and finely powdered for better solubility and reactivity.[3]

  • Inert Atmosphere:

    • The exclusion of oxygen is critical for the stability of the Pd(0) catalyst.[1] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that a positive pressure is maintained throughout the reaction.[2]

  • Catalyst and Ligand Activity:

    • Palladium precatalysts, especially Pd(II) sources like Pd(OAc)₂, can degrade. Phosphine ligands are susceptible to oxidation.[1] Use fresh catalyst and ligand from a reliable source, stored under an inert atmosphere.

dot

Start Low Conversion Reagents Check Reagent Purity: - Aryl Halide - Coupling Partner - Solvent & Base Start->Reagents Initial Checks Inert Verify Inert Atmosphere: - Proper Purging - Positive Pressure Start->Inert Catalyst Assess Catalyst/Ligand: - Freshness - Proper Storage Start->Catalyst Temp Optimize Temperature: - Screen a range (e.g., 80-110 °C) Reagents->Temp If reagents are pure Inert->Temp Catalyst->Temp Ligand Screen Ligands: - Bulky, electron-rich phosphines - NHC ligands Temp->Ligand If still low Base Evaluate Base: - Strength (e.g., K₃PO₄, Cs₂CO₃) - Solubility Ligand->Base Solvent Adjust Solvent System: - Aprotic polar (Dioxane, THF) - Consider co-solvents (e.g., water) Base->Solvent Success Improved Conversion Solvent->Success

Caption: Troubleshooting workflow for low reaction conversion.

Q2: I'm observing significant formation of side products, such as homocoupling of my coupling partner or protodeboronation in a Suzuki reaction. How can I minimize these?

A2: Side product formation often points to issues with reaction kinetics or the stability of your reagents.

  • Homocoupling: This is often caused by the presence of oxygen, which can facilitate the undesired coupling of the organometallic reagent with itself.

    • Solution: Ensure thorough degassing of your reaction mixture before adding the palladium catalyst and maintain a strict inert atmosphere throughout the reaction.[2]

  • Protodeboronation (Suzuki Reactions): This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile.[2] It is often promoted by excess water or harsh basic conditions.

    • Solution: Use anhydrous reagents and solvents where possible. If an aqueous base is necessary, ensure vigorous stirring. Consider using more stable boronic esters (e.g., pinacol esters) which are less prone to protodeboronation.[2]

Q3: My reaction starts well but then stalls. What could be causing this catalyst deactivation?

A3: Catalyst deactivation can occur through several pathways. Identifying the cause is key to preventing it.

  • Formation of Palladium Black: The appearance of a black precipitate is a tell-tale sign of catalyst aggregation into an inactive form.[4]

    • Diagnosis: Visual inspection for a black precipitate.

    • Solution: The choice of ligand is crucial. Sterically bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, can stabilize the palladium catalyst and prevent aggregation.[5] Increasing the ligand-to-palladium ratio (typically from 1:1 to 4:1) can also be beneficial.[1]

  • Catalyst Poisoning: Impurities in your starting materials or solvents can bind to the palladium center and inhibit its catalytic activity. Common poisons include sulfur-containing compounds and some nitrogen heterocycles.[4]

    • Diagnosis: Run a control reaction with highly purified reagents and solvents. If this reaction proceeds to completion, catalyst poisoning is a likely culprit.[4]

    • Solution: Purify all starting materials and solvents. If the source of the poison is known, specific scavengers can be used.

  • Oxidative Deactivation: The active Pd(0) species can be oxidized to inactive Pd(II) by oxygen.

    • Solution: As mentioned before, maintaining a scrupulously inert atmosphere is paramount.

dot

Deactivation Catalyst Deactivation (Stalled Reaction) PdBlack Palladium Black Formation (Aggregation) Deactivation->PdBlack Poisoning Catalyst Poisoning (Impurities) Deactivation->Poisoning Oxidation Oxidative Deactivation (Oxygen) Deactivation->Oxidation Ligand Solution: Use Stabilizing Ligands (e.g., Buchwald ligands) PdBlack->Ligand Purify Solution: Purify Reagents/Solvents Poisoning->Purify Inert Solution: Maintain Strict Inert Atmosphere Oxidation->Inert Reactivation Reactivated Catalytic Cycle Ligand->Reactivation Purify->Reactivation Inert->Reactivation

Caption: Common causes and solutions for catalyst deactivation.

Frequently Asked Questions (FAQs)

Q: What is a typical starting palladium catalyst loading for this type of reaction?

A: For initial screening, a catalyst loading of 1-2 mol% of palladium is a common starting point. If the reaction is successful, you can then proceed to optimize by systematically lowering the catalyst loading. For some highly active catalyst systems, loadings as low as 0.01 mol% can be achieved.

Q: How does the choice of ligand affect the optimal catalyst loading?

A: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[5][6] More effective ligands, such as bulky, electron-rich dialkylbiarylphosphines (e.g., SPhos, XPhos), can significantly enhance the catalyst's activity and stability, often allowing for lower catalyst loadings.[2][5] The choice of ligand can influence reactivity by orders of magnitude.[7][8]

Q: What is the role of the base, and how does it influence the reaction?

A: The base is essential in many cross-coupling reactions, particularly in the transmetalation step of the Suzuki-Miyaura coupling.[2][9] It activates the organoboron species to facilitate the transfer of the organic group to the palladium center.[10] The strength and solubility of the base can significantly impact the reaction rate and yield.[2] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2] For the Suzuki-Miyaura coupling of a similar bromo-indazole, cesium carbonate was found to be effective.[11]

Q: Which solvents are recommended for the cross-coupling of this compound?

A: The choice of solvent is crucial for solubilizing the reagents and stabilizing the catalytic species.[1] Common solvents for palladium-catalyzed cross-coupling reactions include polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), and toluene.[12] For Suzuki reactions, a co-solvent of water is often used to help dissolve the inorganic base.[1] For a similar bromo-indazole derivative, a mixture of dioxane, ethanol, and water was used successfully.[11]

Q: How can I monitor the progress of my reaction to better optimize the catalyst loading?

A: Monitoring the reaction progress is essential for understanding the reaction kinetics and determining the optimal reaction time. Common techniques include:

  • Thin Layer Chromatography (TLC): A quick and easy method for qualitative analysis.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative data on the consumption of starting materials and the formation of the product.[1][3] Real-time monitoring using automated HPLC-MS systems can provide highly detailed reaction profiles.[13][14]

Data Presentation

Table 1: General Starting Conditions for Catalyst Screening

ParameterRecommendationRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed palladacycle (e.g., G3-XPhos)Pd(II) salts are cost-effective but require in-situ reduction.[15] Pre-formed precatalysts offer more reliable generation of the active Pd(0) species.[16][17]
Catalyst Loading 1-2 mol%A good starting point for initial screening.
Ligand Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or NHC ligandsBulky, electron-rich ligands enhance catalyst activity and stability.[2][5]
Ligand:Pd Ratio 1:1 to 4:1A higher ratio can improve catalyst stability.[1]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases are generally effective.[2][3]
Solvent Dioxane, THF, or Toluene (often with a co-solvent like water for Suzuki reactions)Aprotic polar solvents are commonly used.[1]
Temperature 80-110 °CA good starting range to screen for optimal reactivity.[2][3]
Concentration 0.1 - 0.5 M with respect to the limiting reagentA typical concentration range for these reactions.[3]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Screening Reaction

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[3]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[3]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[3]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][3]

  • Purification: Purify the crude product by flash column chromatography.[3]

References

Technical Support Center: Troubleshooting Side Reactions in the Bromination of 2,5-Dimethyl-2H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the bromination of 2,5-dimethyl-2H-indazole. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding and resolving the challenges you may encounter in your laboratory work.

Introduction: The Chemistry of Indazole Bromination

The bromination of 2,5-dimethyl-2H-indazole is an electrophilic aromatic substitution reaction. The indazole ring system is electron-rich, making it susceptible to attack by electrophiles. In the case of 2H-indazoles, the C3 position is the most nucleophilic and therefore the most likely site of substitution.[1][2] The methyl groups at the N2 and C5 positions are electron-donating, further activating the ring system towards electrophilic attack. This increased reactivity, while beneficial for the desired transformation, can also lead to a higher propensity for side reactions, most notably over-bromination.

This guide will walk you through the common pitfalls of this reaction and provide you with the necessary tools to diagnose and resolve them, ensuring a successful and high-yielding synthesis of 3-bromo-2,5-dimethyl-2H-indazole.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the bromination of 2,5-dimethyl-2H-indazole?

A1: The major product is overwhelmingly expected to be 3-bromo-2,5-dimethyl-2H-indazole . The C3 position of the 2H-indazole ring is the most electron-rich and sterically accessible site for electrophilic attack.[1][2]

Q2: What are the most common side products I should anticipate?

A2: The most prevalent side product is the dibrominated species , likely 3,X-dibromo-2,5-dimethyl-2H-indazole, where the second bromine atom could add to one of the remaining activated positions on the benzene ring. Given the directing effects of the methyl and dimethylamino-like nitrogen, positions 4, 6, and 7 are potential sites for a second bromination. Over-bromination is a common issue with activated aromatic systems.[2][3]

Q3: Which brominating agent is best suited for this reaction?

A3: N-Bromosuccinimide (NBS) is generally the preferred reagent for the selective bromination of indazoles.[2][3] It is a solid, making it easier to handle than liquid bromine, and it provides a slow, controlled release of bromine, which helps to minimize over-bromination. Other reagents like bromine (Br₂) in a suitable solvent can also be used, but may require more careful control of reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. You should see the consumption of the starting material (2,5-dimethyl-2H-indazole) and the appearance of a new, typically less polar, spot for the desired monobrominated product. It is advisable to run a co-spot of the starting material alongside the reaction mixture to accurately track its disappearance.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during the bromination of 2,5-dimethyl-2H-indazole.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion of starting material 1. Insufficient amount of brominating agent. 2. Low reaction temperature. 3. Deactivated brominating agent (old NBS).1. Ensure accurate stoichiometry (1.0-1.1 equivalents of NBS). 2. Gradually increase the reaction temperature and monitor by TLC. 3. Use freshly opened or purified NBS.
Formation of multiple products (streaking on TLC) 1. Over-bromination due to excess brominating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time.1. Use a precise stoichiometry of NBS (start with 1.0 equivalent). 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Product is an inseparable mixture of mono- and di-brominated compounds The polarity difference between the mono- and di-brominated products is small.1. Optimize the reaction conditions to favor mono-bromination (lower temperature, precise stoichiometry). 2. Employ a more efficient purification method, such as preparative HPLC or careful column chromatography with a shallow solvent gradient.
Difficulty in isolating the product after work-up 1. Product is partially soluble in the aqueous phase. 2. Formation of an emulsion during extraction.1. Ensure the aqueous phase is saturated with brine to decrease the solubility of the organic product. 2. Use a larger volume of organic solvent for extraction. 3. To break emulsions, add a small amount of brine or pass the mixture through a pad of Celite.

Experimental Protocol: Synthesis of 3-bromo-2,5-dimethyl-2H-indazole

This protocol is a general guideline based on established procedures for the bromination of similar 2H-indazole systems. Optimization may be required for your specific laboratory conditions.

Materials:

  • 2,5-dimethyl-2H-indazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethyl-2H-indazole (1.0 eq) in acetonitrile or dichloromethane (approximately 0.1-0.2 M concentration).

  • Addition of NBS: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.05 eq) portion-wise over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

    • Add saturated aqueous sodium bicarbonate solution to neutralize the mixture.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A gradient elution of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.[4][5]

Mechanistic Insights

The bromination of 2,5-dimethyl-2H-indazole proceeds via a classic electrophilic aromatic substitution mechanism.

EAS_Mechanism cluster_step1 Step 1: Generation of the Electrophile cluster_step2 Step 2: Nucleophilic Attack and Formation of the Sigma Complex cluster_step3 Step 3: Deprotonation and Restoration of Aromaticity NBS NBS Br_plus Br⁺ (electrophile) NBS->Br_plus Polarization Succinimide Succinimide anion NBS->Succinimide Indazole 2,5-dimethyl-2H-indazole Sigma_Complex Sigma Complex (Arenium Ion) (Resonance Stabilized) Indazole->Sigma_Complex Attack by π-system on Br⁺ Sigma_Complex_Step3 Sigma Complex Product 3-bromo-2,5-dimethyl-2H-indazole H_plus H⁺ Sigma_Complex_Step3->Product Loss of H⁺ Sigma_Complex_Step3->H_plus Troubleshooting_Workflow Start Start Reaction Monitor Monitor by TLC Start->Monitor Problem Problem Identified? Monitor->Problem No_Reaction No Reaction / Low Conversion Problem->No_Reaction Yes Multiple_Products Multiple Products Problem->Multiple_Products Yes Workup_Issues Work-up / Purification Issues Problem->Workup_Issues Yes Success Successful Synthesis Problem->Success No Check_Reagents Check Reagent Stoichiometry & Quality No_Reaction->Check_Reagents Adjust_Temp Adjust Temperature No_Reaction->Adjust_Temp Check_Stoich Check NBS Stoichiometry Multiple_Products->Check_Stoich Lower_Temp Lower Reaction Temperature Multiple_Products->Lower_Temp Optimize_Chroma Optimize Chromatography Workup_Issues->Optimize_Chroma Recrystallize Attempt Recrystallization Workup_Issues->Recrystallize Check_Reagents->Monitor Adjust_Temp->Monitor Check_Stoich->Monitor Lower_Temp->Monitor Optimize_Chroma->Success Recrystallize->Success

References

stability of 4-Bromo-2,5-dimethyl-2H-indazole under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis & Drug Development Division

Welcome to the technical support center for 4-Bromo-2,5-dimethyl-2H-indazole (CAS No. 1159511-86-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this versatile intermediate. Our goal is to help you anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and inherent stability of this compound.

Q1: What are the optimal storage conditions for this compound?

A: To ensure long-term stability and prevent degradation, the compound, which is typically an off-white solid, should be stored at 0-8°C.[1][2] It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric contaminants. For maximum stability, especially for analytical standards or long-term storage, storing under an inert atmosphere (e.g., Argon or Nitrogen) is also recommended.

Q2: What are the primary degradation pathways I should be aware of?

A: Like many indazole derivatives, this compound is susceptible to degradation under several conditions.[3] The primary pathways include:

  • Hydrolysis: The indazole ring system can be sensitive to both strongly acidic and basic conditions, which may lead to ring-opening or other structural changes.[3]

  • Oxidation: The electron-rich heterocyclic ring is prone to oxidative degradation.[3] Reactions involving strong oxidizing agents or prolonged exposure to atmospheric oxygen (especially at elevated temperatures) can compromise the compound's purity.

  • Photodegradation: Aromatic and heteroaromatic systems, particularly those with halogen substituents, can be light-sensitive.[3][4] Exposure to UV or even ambient light over time can induce degradation.

Q3: How does the N-methylation at the 2-position (a 2H-indazole) affect its stability?

A: The methylation at the N-2 position locks the molecule into the 2H-indazole tautomeric form. While the 1H-indazole tautomer is generally more thermodynamically stable, the 2H-tautomer is known to be the photoactive species responsible for a characteristic photochemical rearrangement of indazoles into benzimidazoles.[3][5] Therefore, while N-methylation prevents tautomerization, it makes the compound particularly susceptible to this specific photodegradation pathway.

Q4: Is the bromo-substituent a point of instability?

A: Yes, the carbon-bromine bond can be a reactive site. Under certain conditions, such as exposure to UV light or in some reductive environments, C-Br bond cleavage can occur, a process known as dehalogenation.[4][6] This can lead to the formation of 2,5-dimethyl-2H-indazole as an impurity. This is a critical consideration in photochemical or certain metal-catalyzed reactions.

Q5: What solvents are recommended for preparing and storing stock solutions?

A: For optimal stability in solution, it is best to use aprotic, non-aqueous solvents like DMSO or anhydrous ethanol.[7] If aqueous buffers are necessary for an experiment, solutions should be prepared fresh and used immediately. Storing the compound in aqueous solutions, especially at non-neutral pH, is not recommended for extended periods due to the risk of hydrolysis.[7]

Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Issue 1: An unexpected peak appears in my HPLC/LC-MS analysis after a reaction.

  • Possible Cause A: Hydrolytic Degradation. If your reaction or workup involved acidic or basic aqueous conditions (e.g., acid/base washes), you might be observing a degradation product.

    • Causality: The indazole ring system's stability is pH-dependent. Strong acids or bases can catalyze hydrolysis, leading to new, more polar impurities.[3]

    • Troubleshooting Steps:

      • Analyze an aliquot of the new species by LC-MS to determine its molecular weight. This can help identify potential structures (e.g., ring-opened products).

      • If possible, perform workup steps under neutral pH conditions.

      • Minimize the time the compound is in contact with aqueous acidic or basic solutions.

  • Possible Cause B: Photochemical Rearrangement. If the reaction was exposed to light (ambient or UV) for a prolonged period, the unexpected peak could be a benzimidazole isomer.

    • Causality: As a 2H-indazole, the compound is primed for phototransposition into a more stable benzimidazole structure upon irradiation.[3]

    • Troubleshooting Steps:

      • Repeat the experiment while rigorously protecting the reaction from light by using amber glassware or wrapping the flask in aluminum foil.

      • Compare the retention time of the impurity with that of a known benzimidazole standard, if available.

      • Use NMR analysis to check for the characteristic signals of a benzimidazole ring system.

Issue 2: Low yield or recovery in a reaction involving heat.

  • Possible Cause: Thermal Degradation. Although many indazoles have good thermal stability, prolonged exposure to high temperatures can cause decomposition.[3] Compounds with nitrogen-nitrogen bonds can be susceptible to thermal events.[8]

    • Causality: High thermal energy can lead to fragmentation or polymerization of the molecule. The stability of the compound under thermal stress should be evaluated for your specific reaction conditions.

    • Troubleshooting Steps:

      • Attempt the reaction at a lower temperature for a longer duration.

      • Perform a small-scale thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) on the compound to understand its thermal decomposition profile.[8]

      • Analyze the crude reaction mixture for signs of charring or multiple unidentifiable degradation products.

Issue 3: Inconsistent analytical results from a stored sample.

  • Possible Cause: Degradation during storage. If a previously pure sample now shows impurities, it has likely degraded on the shelf.

    • Causality: This is often a combination of slow oxidation, hydrolysis from atmospheric moisture, and/or photodegradation from ambient light exposure, especially if not stored under optimal conditions.[1][2][3]

    • Troubleshooting Steps:

      • Confirm that the material has been stored at the recommended 0-8°C and protected from light.[1][2]

      • Re-purify the material using an appropriate technique (e.g., column chromatography or recrystallization) before use.

      • Always run a purity check (e.g., HPLC or NMR) on stored materials before starting a new experiment.

Protocols and Data
Protocol 1: Forced Degradation Study Workflow

To proactively identify potential degradation products and establish the stability-indicating nature of your analytical methods, a forced degradation study is essential.[9] This protocol provides a standardized workflow.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions (run in parallel):

  • Unstressed Control: Dilute 1 mL of the stock solution with 1 mL of the 50:50 acetonitrile/water mixture. Keep at room temperature, protected from light.[9]

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.[7] Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 8 hours.[7] Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[9]

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.[9] Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in the mobile phase) to a light source according to ICH Q1B guidelines (e.g., overall illumination ≥1.2 million lux hours).[7][9]

3. Analysis:

  • Analyze all stressed samples and the unstressed control by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and identify new peaks.

Data Summary Table
Stress ConditionTypical Reagent/ConditionExpected Degradation PathwayPotential Products
Acid Hydrolysis 1 M HCl, 60°CHydrolysisRing-opened products, other polar degradants.
Base Hydrolysis 1 M NaOH, 60°CHydrolysisRing-opened products, other polar degradants.
Oxidation 6% H₂O₂, RTOxidationN-oxides, hydroxylated species, ring-opened products.
Thermal Stress 80°C (solid)Thermal DecompositionComplex mixture of smaller fragments or polymers.
Photostability UV/Visible LightPhotorearrangement, C-Br CleavageBenzimidazole isomer, debrominated compound.[3][4]
Visual Guides

Troubleshooting Workflow for Unexpected Experimental Results

Start Unexpected Result Observed (e.g., new HPLC peak, low yield) Check_Storage 1. Verify Storage Conditions (Temp, Light, Inert Atm.) Start->Check_Storage Analyze 2. Re-analyze Starting Material (HPLC, NMR for purity) Check_Storage->Analyze Purity_OK Purity Confirmed? Analyze->Purity_OK Repurify Re-purify Material Purity_OK->Repurify No Review_Conditions 3. Review Reaction Conditions (pH, Temp, Light Exposure) Purity_OK->Review_Conditions Yes Repurify->Analyze Forced_Degradation 4. Perform Targeted Stress Test (e.g., heat or light only) Review_Conditions->Forced_Degradation Identify_Product 5. Identify Impurity (LC-MS, NMR) Forced_Degradation->Identify_Product Optimize Optimize Protocol (e.g., use amber flask, lower temp) Identify_Product->Optimize cluster_conditions Stress Conditions cluster_products Potential Degradation Products Parent This compound AcidBase Acid/Base (H₂O) Oxidant Oxidant (e.g., H₂O₂) Light Light (UV/Vis) Heat Heat (Δ) Hydrolysis Hydrolyzed Products (e.g., ring-opened) AcidBase->Hydrolysis Hydrolysis Oxidized Oxidized Products (N-Oxides, etc.) Oxidant->Oxidized Oxidation Rearranged Benzimidazole Isomer Light->Rearranged Photorearrangement Debrominated 2,5-dimethyl-2H-indazole Light->Debrominated Photodebromination Decomposed Decomposition Mixture Heat->Decomposed Decomposition

References

overcoming low reactivity of 4-Bromo-2,5-dimethyl-2H-indazole in C-N bond formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-2,5-dimethyl-2H-indazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges of C-N bond formation with this specific substrate. Its inherent low reactivity, influenced by both electronic and steric factors, often requires carefully optimized conditions to achieve successful coupling.

Understanding the Challenge: The Reactivity of this compound

The low reactivity of this compound in C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, can be attributed to a combination of factors:

  • Electronic Effects: The indazole ring system is inherently electron-rich. The additional electron-donating effect of the two methyl groups (at the N2 and C5 positions) further increases the electron density of the aromatic system. This makes the oxidative addition of a palladium(0) catalyst to the C-Br bond, the first and often rate-limiting step in the catalytic cycle, more difficult.

  • Steric Hindrance: The presence of the N2-methyl group and the C5-methyl group can create steric congestion around the C4-bromine, potentially hindering the approach of the bulky catalyst-ligand complex.

This guide will walk you through systematic approaches to overcome these challenges.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during C-N coupling reactions with this compound.

Issue 1: Low to No Conversion of Starting Material

You've set up your Buchwald-Hartwig reaction, but TLC or LC-MS analysis shows predominantly unreacted this compound.

G start Low/No Conversion catalyst 1. Catalyst System Inactive? start->catalyst conditions 2. Reaction Conditions Suboptimal? catalyst->conditions sub_catalyst Pre-catalyst Choice Ligand Selection Inert Atmosphere catalyst->sub_catalyst Potential Causes base 3. Incorrect Base Strength/Type? conditions->base sub_conditions Temperature Too Low Solvent Choice conditions->sub_conditions Potential Causes sub_base Base Too Weak Base is Sterically Hindered base->sub_base Potential Causes sol_catalyst Switch to a G3 or G4 Pd pre-catalyst. Use a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos). Ensure rigorous inert atmosphere (glovebox/Schlenk line). sub_catalyst:f0->sol_catalyst sub_catalyst:f1->sol_catalyst sub_catalyst:f2->sol_catalyst sol_conditions Increase temperature incrementally (80-120 °C). Screen anhydrous, deoxygenated polar aprotic solvents (e.g., toluene, dioxane, CPME). sub_conditions:f0->sol_conditions sub_conditions:f1->sol_conditions sol_base Use a strong, non-nucleophilic base. For unprotected amine partners, LiHMDS is often effective. For protected amines, consider NaOtBu or K3PO4. sub_base:f0->sol_base sub_base:f1->sol_base

Caption: Troubleshooting workflow for low conversion.

  • Catalyst and Ligand Selection: For challenging, electron-rich aryl bromides, standard catalyst systems like Pd(OAc)₂/PPh₃ are often ineffective.[1]

    • Recommendation: Utilize modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) which are more stable and form the active Pd(0) species more reliably. Pair these with bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or t-BuXPhos.[1] These ligands promote the crucial oxidative addition step and stabilize the palladium center.[2]

  • Reaction Conditions:

    • Temperature: C-N coupling with this substrate often requires elevated temperatures to overcome the high activation energy of the oxidative addition step. A typical starting point is 80-100 °C, but temperatures up to 120 °C may be necessary.

    • Solvent: The choice of solvent can significantly impact the reaction's success by influencing solubility and catalyst stability.[3] Anhydrous and thoroughly deoxygenated polar aprotic solvents like toluene, 1,4-dioxane, or cyclopentyl methyl ether (CPME) are recommended.

  • Base Selection: The base plays a critical role in deprotonating the amine nucleophile.

    • Recommendation: Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is a standard choice. For sensitive substrates or when working with unprotected N-H containing coupling partners, lithium bis(trimethylsilyl)amide (LiHMDS) can be particularly effective as it is a strong, sterically hindered base that minimizes side reactions.[1] Weaker bases like K₂CO₃ or Cs₂CO₃ are typically not strong enough for this transformation.[1]

Issue 2: Formation of a Major Side Product - Debromination

You observe the formation of the desired product, but also a significant amount of 2,5-dimethyl-2H-indazole (the debrominated starting material).

Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings. It can occur through several pathways, often involving catalyst decomposition or the presence of trace water. In some cases, the major byproduct identified in similar intramolecular amination reactions to form 2-aryl-2H-indazoles was the debrominated starting material.[2][4]

StrategyRationale
Ensure Rigorously Anhydrous Conditions Water can act as a proton source for the hydrodehalogenation pathway. Use oven-dried glassware, anhydrous solvents, and handle reagents under an inert atmosphere.
Optimize Ligand-to-Palladium Ratio A slightly higher ligand-to-palladium ratio (e.g., 1.5:1 to 2:1) can sometimes suppress catalyst decomposition pathways that lead to debromination.[1]
Lower Reaction Temperature If conversion is acceptable but debromination is high, lowering the temperature may favor the desired coupling over decomposition pathways.
Use a Different Base In some systems, the choice of base can influence the rate of hydrodehalogenation. If using NaOtBu, consider switching to K₃PO₄ or LiHMDS.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which C-N coupling reaction is best suited for this compound?

A: The Buchwald-Hartwig amination is generally the most robust and versatile method for this type of challenging substrate.[5] While traditional copper-catalyzed methods like the Ullmann reaction can be used for C-N bond formation, they often require harsh conditions (high temperatures) which may not be suitable for complex molecules.[6][7] The Chan-Lam coupling is an excellent, mild alternative but typically involves coupling an amine with an arylboronic acid, not an aryl halide, so it would require an extra synthetic step to convert the bromo-indazole to the corresponding boronic acid.[8][9]

Q2: Can I use a copper-based catalyst system as a more cost-effective alternative to palladium?

A: Yes, modern Ullmann-type reactions using copper catalysts with specific ligands (e.g., amino acids, phenanthrolines) can be an effective alternative and may be more cost-effective.[10] However, these reactions often require higher temperatures than palladium-catalyzed systems and may have a narrower substrate scope, particularly with sterically hindered partners.[11][12] For initial attempts with a challenging substrate like this compound, a well-established palladium-based system is more likely to yield successful results.

Q3: My amine coupling partner also has an unprotected N-H group (e.g., an indole or a primary amine). Do I need to protect it?

A: Not necessarily. Modern Buchwald-Hartwig protocols have been developed for the efficient coupling of unprotected N-H heterocycles.[1] The key is often the choice of a strong, non-nucleophilic base like LiHMDS, which can selectively deprotonate the desired amine in the presence of other acidic protons.[1]

Q4: What is the general mechanism for the Buchwald-Hartwig amination?

A: The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the indazole, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and the base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[4][5]

G cluster_0 Catalytic Cycle A Pd(0)L (Active Catalyst) B Oxidative Addition A->B + Ar-Br C L-Pd(II)-Br     |    Ar B->C D Ligand Exchange (Amine Coordination) C->D + HNR'R'' - Br- E [L-Pd(II)-NHR'R'']+        |       Ar D->E F Deprotonation (Base) E->F G L-Pd(II)-NR'R''     |    Ar F->G H Reductive Elimination G->H H->A I Ar-NR'R'' (Product) H->I Product Release

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Part 3: Recommended Experimental Protocol

This is a general starting protocol for the Buchwald-Hartwig amination of this compound. Optimization will likely be required.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2-1.5 equiv)

  • Palladium Pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%)

  • Base (e.g., LiHMDS, 1M in THF, 2.0 equiv, or NaOtBu, 2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert atmosphere setup (Glovebox or Schlenk line)

Procedure:

  • Preparation: In a glovebox or under a positive pressure of argon, add this compound, the palladium pre-catalyst, the base (if solid, like NaOtBu), and a stir bar to an oven-dried reaction vial.

  • Reagent Addition: Add the anhydrous, deoxygenated solvent, followed by the amine coupling partner (if liquid) and the base (if a solution, like LiHMDS).

  • Reaction: Seal the vial and heat to the desired temperature (start with 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Suzuki Reactions with Bromoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with catalyst deactivation when working with bromoindazole substrates. Indazoles are a critical scaffold in medicinal chemistry, but their inherent Lewis basicity can present unique obstacles in palladium-catalyzed reactions.[1][2] This resource provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to help you overcome these hurdles and achieve successful couplings.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding catalyst deactivation in Suzuki reactions involving bromoindazoles.

Q1: My Suzuki reaction with a bromoindazole is sluggish or fails completely, while the same conditions work for other aryl bromides. What is the likely cause?

A: The most probable cause is catalyst inhibition or deactivation by the indazole ring itself.[2] The nitrogen atoms in the indazole can coordinate to the palladium catalyst, effectively "poisoning" it and preventing it from participating in the catalytic cycle.[2][3] This is a common issue with N-heterocyclic substrates.[2]

Q2: I observe a black precipitate forming in my reaction vessel. Is this related to catalyst deactivation?

A: Yes, the formation of a black precipitate, commonly known as palladium black, is a strong indicator of catalyst deactivation.[4] This occurs when the palladium nanoparticles agglomerate, reducing the catalytically active surface area and leading to a loss of reactivity.[4] While some formation of palladium black can be expected in successful reactions, rapid and extensive precipitation early on is a sign of poor catalyst stability.[4]

Q3: Can the position of the bromine atom on the indazole ring affect the reaction's success?

A: Absolutely. The electronic environment of the C-Br bond plays a crucial role in the oxidative addition step of the Suzuki reaction, which is often rate-limiting.[5] Electron-withdrawing groups on the indazole ring can facilitate this step, while electron-donating groups can make it more challenging.[5] The position of the bromine can influence the electronic nature of the C-Br bond and its accessibility to the catalyst.

Q4: Are there any general recommendations for ligand and catalyst selection when working with bromoindazoles?

A: For Suzuki couplings with bromoindazoles, it is often beneficial to use bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[6][7] These ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle and may help to mitigate catalyst inhibition by the indazole substrate.[6][7][8][9][10] Catalysts like Pd(dppf)Cl2 have been shown to be effective for the Suzuki cross-coupling of N-substituted 5-bromoindazoles.[1]

II. Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented approach to troubleshooting common issues encountered during Suzuki reactions with bromoindazoles.

Issue 1: Low to No Conversion of Starting Material

You've set up your reaction, but after the allotted time, TLC or LC-MS analysis shows predominantly unreacted bromoindazole.

Potential Causes & Solutions
  • Catalyst Poisoning by the Indazole Nitrogen: The Lewis basic nitrogen atoms of the indazole can coordinate to the palladium center, leading to catalyst inhibition.[2][3]

    • Troubleshooting Protocol 1: Ligand Modification.

      • Increase Ligand Loading: A higher ligand-to-palladium ratio can sometimes outcompete the indazole for coordination to the palladium center.

      • Switch to Bulkier/More Electron-Rich Ligands: Ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can promote the desired catalytic steps and sterically hinder the coordination of the indazole.[6][7]

  • Inefficient Oxidative Addition: The C-Br bond of the bromoindazole may not be sufficiently reactive under your current conditions.[5]

    • Troubleshooting Protocol 2: Enhancing Oxidative Addition.

      • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition step.

      • Use a More Active Catalyst System: Consider switching to a more electron-rich palladium precatalyst or ligand system that is known to facilitate the oxidative addition of challenging aryl bromides.

  • Poor Solubility of Reagents: If any of the reaction components (bromoindazole, boronic acid, or base) have poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all.

    • Troubleshooting Protocol 3: Solvent Screening.

      • Experiment with Different Solvents: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. Sometimes a mixture of solvents, such as dioxane/water, can be effective.[11]

      • Ensure Homogeneity: Observe the reaction mixture at the reaction temperature to ensure all components are dissolved.

Issue 2: Significant Debromination of the Starting Material

Instead of the desired coupled product, you are observing a significant amount of the debrominated indazole.

Potential Causes & Solutions
  • Protodeboronation of the Boronic Acid: The boronic acid can be unstable under the reaction conditions and undergo protodeboronation, leading to the formation of a byproduct that can act as a hydride source for the debromination of the bromoindazole.[12]

    • Troubleshooting Protocol 4: Stabilizing the Boronic Acid.

      • Use a Milder Base: Strong bases can promote protodeboronation. Consider switching to a milder base like K3PO4 or Cs2CO3.

      • Use a Boronic Ester: Pinacol esters of boronic acids are generally more stable than the corresponding boronic acids and can be used to suppress protodeboronation.[12]

  • Side Reactions Involving the Solvent or Base: Certain solvents or bases can act as hydride donors, leading to the reductive cleavage of the C-Br bond.[12]

    • Troubleshooting Protocol 5: Modifying Reaction Conditions.

      • Use Anhydrous Solvents: If using a protic solvent, ensure it is rigorously dried. Consider switching to an aprotic solvent.

      • Screen Different Bases: The choice of base can significantly impact the extent of debromination.[12] A screen of different inorganic and organic bases may be necessary.

Issue 3: Formation of Homocoupled Byproducts

You observe the formation of bi-indazole or biaryl byproducts in your reaction mixture.

Potential Causes & Solutions
  • Oxidative Homocoupling of the Boronic Acid: This can occur in the presence of oxygen and is often catalyzed by Pd(II) species.[13]

    • Troubleshooting Protocol 6: Minimizing Homocoupling.

      • Thoroughly Degas the Reaction Mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas (argon or nitrogen) to remove dissolved oxygen.

      • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd2(dba)3 can sometimes minimize side reactions that are promoted by Pd(II) species.

  • Reductive Homocoupling of the Bromoindazole: This can be a competing pathway, especially at higher temperatures.

    • Troubleshooting Protocol 7: Optimizing Reaction Parameters.

      • Lower the Reaction Temperature: This can often improve the selectivity for the desired cross-coupling reaction.

      • Adjust the Stoichiometry: Using a slight excess of the boronic acid can sometimes favor the cross-coupling pathway.

III. Visualizing the Suzuki Catalytic Cycle and Deactivation Pathways

To better understand the processes at play, the following diagrams illustrate the ideal Suzuki catalytic cycle and potential deactivation pathways.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetal- ation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L_n-R Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArylHalide Ar-X (Bromoindazole) ArylHalide->OxAdd BoronicAcid R-B(OR)_2 BoronicAcid->Transmetal Deactivation_Pathways cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Active Pd(0) Catalyst Indazole_Coord Indazole Coordination (Catalyst Poisoning) Pd0->Indazole_Coord Inhibition Pd_Black Palladium Black (Aggregation) Pd0->Pd_Black Aggregation

References

scale-up challenges for the synthesis of 4-Bromo-2,5-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Bromo-2,5-dimethyl-2H-indazole. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the scale-up of this important pharmaceutical intermediate.[1][2] As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the challenges of this synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common strategy begins with the bromination of a suitable precursor followed by the formation of the indazole ring and subsequent N-alkylation. Key steps often include nitration, reduction, diazotization, and cyclization. The specific route can be adapted based on the starting materials and desired scale.

Q2: What is the most critical challenge in the synthesis of 2H-indazoles like this one?

A2: A significant challenge in the synthesis of N-alkylated indazoles is controlling the regioselectivity of the alkylation step.[3][4] Direct alkylation of an indazole can lead to a mixture of N1 and N2 substituted products, which can be difficult to separate and reduces the overall yield of the desired isomer.[5] The choice of base, solvent, and alkylating agent all play a crucial role in directing the reaction to the desired 2H-indazole isomer.[3][4][6]

Q3: Are there any significant safety concerns I should be aware of?

A3: Yes, several steps in this synthesis require careful handling of hazardous reagents. Bromination, in particular, involves the use of bromine or other brominating agents that are corrosive, toxic, and strong oxidizers.[7][8][9] Nitration reactions with mixtures of sulfuric and nitric acid are highly exothermic and can lead to runaway reactions if not properly controlled.[10] It is imperative to follow strict safety protocols, including working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE).[7][8][9][11]

Q4: How can I purify the final product effectively on a larger scale?

A4: For larger scale purification, crystallization is often the most practical and scalable method.[12] The key is to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[12] This allows for the selective crystallization of the desired product, leaving impurities behind in the mother liquor.[12] Column chromatography can be used for smaller scales or for removing closely related impurities, but it is less economical for large-scale production.

II. Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Yield or Incomplete Bromination

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of starting material remaining.

  • The isolated yield of the brominated intermediate is lower than expected.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Insufficient Brominating Agent Increase the molar equivalent of the brominating agent (e.g., NBS, Br2) in small increments.The stoichiometry of the reaction must be sufficient to account for any side reactions or loss of the reagent.
Inadequate Reaction Temperature Optimize the reaction temperature. Some brominations require heating to proceed at a reasonable rate.The activation energy for the bromination of certain aromatic systems can be high, requiring thermal energy to overcome.
Poor Solvent Choice Screen alternative solvents. Acetic acid or halogenated solvents are common for electrophilic aromatic bromination.The solvent can influence the solubility of the reactants and the stability of the reactive intermediates.
Presence of Deactivating Groups If the substrate contains strongly deactivating groups, more forcing conditions (stronger Lewis acid catalyst, higher temperature) may be necessary.Electron-withdrawing groups on the aromatic ring decrease its nucleophilicity, making electrophilic substitution more difficult.
Issue 2: Poor Regioselectivity during N-Alkylation (Formation of N1-isomer)

Symptoms:

  • NMR or LC-MS analysis shows a significant proportion of the undesired N1-methyl-indazole isomer in the product mixture.

  • Difficulty in separating the N1 and N2 isomers by crystallization or chromatography.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Inappropriate Base/Solvent System Employ a non-polar solvent like THF with a strong, non-nucleophilic base such as sodium hydride (NaH).[3][4][6]This combination often favors the formation of the N2-isomer. The sodium cation can coordinate with the N2 atom, directing alkylation to that position.[4][5]
Steric Hindrance Ensure the 5-methyl group is present before N-alkylation.The steric bulk of the 5-methyl group can help to direct the incoming methyl group to the less hindered N2 position.
Thermodynamic vs. Kinetic Control Lowering the reaction temperature may favor the kinetically preferred product.The reaction pathway leading to the N1 and N2 isomers may have different activation energies.
Issue 3: Formation of Impurities During Cyclization

Symptoms:

  • The presence of unexpected byproducts in the crude product after the indazole ring formation step.

  • Difficulty in purifying the desired indazole intermediate.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Side Reactions of the Diazonium Salt Maintain a low temperature (0-5 °C) during the diazotization and cyclization steps.Diazonium salts can be unstable at higher temperatures, leading to decomposition and the formation of unwanted side products.
Incomplete Reduction of the Nitro Group Ensure the complete reduction of the nitro group to an amine before attempting cyclization. Monitor the reaction by TLC or LC-MS.An incomplete reduction will result in unreacted starting material that can complicate the subsequent steps and purification.
Oxidation of the Product Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the electron-rich indazole ring.Indazoles can be susceptible to oxidation, especially at elevated temperatures or in the presence of air.
Issue 4: Difficulty with Product Isolation and Purification

Symptoms:

  • The product "oils out" during crystallization instead of forming solid crystals.[12]

  • The final product has a persistent color that is difficult to remove.

  • The presence of residual solvent in the final product.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
High Level of Impurities Consider a pre-purification step, such as a quick filtration through a plug of silica gel, before crystallization.High concentrations of impurities can inhibit crystal lattice formation, leading to oiling out.[12]
Colored Impurities Treat the crude product with activated carbon in a suitable solvent before the final crystallization.Activated carbon has a high surface area and can adsorb colored impurities.
Inefficient Drying Dry the final product under high vacuum at a slightly elevated temperature (if the product is thermally stable).This will help to remove any residual solvent that may be trapped in the crystal lattice.

III. Experimental Protocols & Visualizations

General Synthetic Workflow

The following diagram outlines a common synthetic approach for this compound.

Synthesis_Workflow A 2,5-Dimethylaniline B Bromination A->B Br2, Acetic Acid C 4-Bromo-2,5-dimethylaniline B->C D Diazotization C->D NaNO2, HCl E Indazole Formation D->E Reduction/Cyclization F 4-Bromo-5-methyl-1H-indazole E->F G N-Methylation F->G CH3I, Base H This compound G->H I Purification H->I Crystallization J Final Product I->J

Caption: General synthetic workflow for this compound.

Protocol: Regioselective N-Methylation

Objective: To selectively methylate the N2 position of 4-bromo-5-methyl-1H-indazole.

Materials:

  • 4-Bromo-5-methyl-1H-indazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH3I)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of 4-bromo-5-methyl-1H-indazole (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Troubleshooting Logic for N-Alkylation

Alkylation_Troubleshooting Start Low N2/N1 Regioselectivity Base_Check Is the base NaH? Start->Base_Check Solvent_Check Is the solvent anhydrous THF? Base_Check->Solvent_Check Yes Use_NaH Action: Switch to NaH Base_Check->Use_NaH No Temp_Check Was the reaction run at low temperature? Solvent_Check->Temp_Check Yes Use_THF Action: Use anhydrous THF Solvent_Check->Use_THF No Lower_Temp Action: Lower reaction temperature Temp_Check->Lower_Temp No Success Improved Selectivity Temp_Check->Success Yes Use_NaH->Success No_Change No Improvement Use_NaH->No_Change Use_THF->Success Use_THF->No_Change Lower_Temp->Success Lower_Temp->No_Change Further_Opt Further Optimization Needed (e.g., different alkylating agent) Success->Further_Opt No_Change->Further_Opt

Caption: Decision tree for troubleshooting poor regioselectivity in N-alkylation.

IV. References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.

  • Various Authors. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.

  • He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications (RSC Publishing).

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.

  • YouTube. (2024). Bromination safety.

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health.

  • Various Authors. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals.

  • Chemical Education Xchange. (n.d.). Safety.

  • Standard Operating Procedure_Bromine.docx. (n.d.).

  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water.

  • Various Authors. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances (RSC Publishing).

  • SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). (2021).

  • Various Authors. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PMC - National Institutes of Health.

  • Various Authors. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - National Institutes of Health.

  • Various Authors. (2025). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate.

  • Chem-Impex. (n.d.). This compound.

  • Benchchem. (n.d.). Application Notes and Protocols: Purification of 6-Bromo-1H-indazole by Crystallization.

  • ResearchGate. (n.d.). The Bromination of 2H-indazoles. aReaction conditions: 1 (0.2 mmol),...

  • Various Authors. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health.

  • Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis.

  • Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Ingenta Connect.

  • Chem-Impex. (n.d.). 4-Bromo-2,5-dimetil-2H-indazol.

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Bromo-6-(trifluoromethyl)-1H.

  • Various Authors. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.

  • Various Authors. (n.d.). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. PMC.

  • Various Authors. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole.

  • ResearchGate. (n.d.). Optimization for synthesis of 2H-indazole.

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

  • BLD Pharm. (n.d.). 590417-93-9|4-Bromo-2-methyl-2H-indazole.

  • Google Patents. (n.d.). CN104130191A - Indazole compound and preparation method thereof.

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones.

  • Various Authors. (n.d.). Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling.

  • Various Authors. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.

  • Various Authors. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

  • Organic Chemistry Portal. (n.d.). Indazole synthesis.

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

  • ResearchGate. (2023). (PDF) Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules.

  • Semantic Scholar. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions.

  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

  • ResearchGate. (2025). (PDF) Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions.

References

Technical Support Center: A Researcher's Guide to High-Purity 4-Bromo-2,5-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Bromo-2,5-dimethyl-2H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical pharmaceutical intermediate.[1][2] We understand that achieving high purity is paramount for the success of your downstream applications. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify and remove common impurities encountered during and after the synthesis of this compound.

Our approach is grounded in years of field experience and a deep understanding of the underlying chemical principles. We will not only provide steps but also explain the rationale behind them, empowering you to make informed decisions in your laboratory.

Understanding the Core Challenge: Regioisomeric Impurities

The most prevalent impurity issue in the synthesis of this compound arises from the N-alkylation step of the 4-bromo-5-methyl-1H-indazole precursor. The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), and alkylation can occur at either position, leading to a mixture of regioisomers.[3][4][5][6]

The desired product is the N2-alkylated isomer, this compound. The primary impurity is, therefore, the N1-alkylated isomer, 4-Bromo-1,5-dimethyl-1H-indazole. The ratio of these isomers is highly dependent on the reaction conditions.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my sample of this compound?

A1: The most common impurities include:

  • The N1-alkylated regioisomer (4-Bromo-1,5-dimethyl-1H-indazole): This is the most frequent and often most challenging impurity to separate due to its similar physical properties to the desired N2 isomer.[3][4][5][6]

  • Unreacted 4-bromo-5-methyl-1H-indazole: Incomplete methylation will leave the starting material in your crude product.

  • Residual solvents: Solvents used in the reaction (e.g., DMF, THF) or purification (e.g., ethyl acetate, hexane) may be present.

  • Byproducts from the synthesis of the precursor: Impurities from the synthesis of 4-bromo-5-methyl-1H-indazole may carry over. For instance, if synthesized from 2-bromo-4-fluorotoluene, related aromatic compounds could be present.[8]

Q2: How can I quickly assess the purity of my this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent first-pass technique to determine the number of components in your sample and their relative ratios. A well-developed HPLC method can often resolve the N1 and N2 isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying the N1 and N2 isomers. The chemical shifts of the N-methyl protons and the aromatic protons will be distinct for each isomer. Specifically, heteronuclear multiple bond correlation (HMBC) NMR experiments can definitively distinguish between the N1 and N2 regioisomers by looking for correlations between the N-methyl protons and the carbons of the indazole ring.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can confirm the presence of the desired product and its isomer by their identical mass-to-charge ratio, while separating them chromatographically.

Q3: What is the best general approach to purify my crude this compound?

A3: A two-step approach is generally most effective:

  • Flash Column Chromatography: This is the primary method for separating the N1 and N2 regioisomers, as well as other impurities with different polarities.[9]

  • Recrystallization: Following chromatography, recrystallization can be used to remove any remaining minor impurities and to obtain a highly crystalline, pure product.[10][11]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
HPLC shows two major peaks with the same mass (from LC-MS). Formation of both N1 and N2 regioisomers during the N-methylation step.This is the most common issue. The reaction conditions for N-alkylation of indazoles determine the ratio of N1 to N2 products.[3][4][5][6] To favor the desired N2 isomer, consider TfOH-catalyzed alkylation with a diazo compound.[12] For purification, flash column chromatography is the most effective method to separate these isomers.[9]
NMR spectrum is complex and shows more than the expected number of peaks. Presence of both N1 and N2 isomers. Unreacted starting material (4-bromo-5-methyl-1H-indazole). Residual solvents.Use 2D NMR techniques like HMBC to definitively assign the structures of the isomers.[5] Compare the spectrum to a reference spectrum of the starting material to identify any unreacted precursor. Check for characteristic solvent peaks.
Low yield after purification. Inefficient separation of isomers during chromatography. Product loss during recrystallization.Optimize the solvent system for your flash column chromatography to achieve baseline separation of the isomers. For recrystallization, use the minimum amount of hot solvent to dissolve the product and cool the solution slowly to maximize crystal formation.[11]
Purified product is an oil or fails to crystallize. Presence of impurities that inhibit crystallization. The product may have a low melting point.Re-purify by column chromatography. For recrystallization, try a different solvent system or use a co-solvent system (e.g., ethanol/water, toluene/heptane).[11] Seeding the solution with a small crystal of pure product can also induce crystallization.
Discoloration of the final product. Presence of colored impurities carried over from previous steps or degradation.Treat a solution of the product with activated charcoal before the final filtration step of recrystallization.

Experimental Protocols

Protocol 1: Analytical Identification of N1 and N2 Regioisomers

This protocol outlines the general steps for identifying the desired N2 product and the N1 impurity using HPLC and NMR.

1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Outcome: The two regioisomers should elute as distinct peaks. The relative peak areas will give an indication of the isomer ratio in your crude product.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Analysis:

    • ¹H NMR: Compare the chemical shifts of the N-methyl protons. The N-methyl group of the N2 isomer will have a different chemical shift compared to the N-methyl group of the N1 isomer.

    • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is definitive for structure confirmation. For the N2 isomer, you will observe a correlation between the N-methyl protons and the C3 carbon of the indazole ring. For the N1 isomer, a correlation will be seen between the N-methyl protons and the C7a carbon.[5]

Protocol 2: Purification by Flash Column Chromatography

This is the primary method for separating the N1 and N2 isomers.

1. Slurry Preparation:

  • Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane).

  • Add a small amount of silica gel and concentrate the mixture to dryness on a rotary evaporator. This dry-loading method generally provides better separation.

2. Column Packing:

  • Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of ethyl acetate and hexane).

3. Elution:

  • Load the silica-adsorbed crude product onto the top of the column.

  • Begin elution with a low polarity solvent mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 20% ethyl acetate). The less polar isomer will typically elute first.

4. Fraction Collection and Analysis:

  • Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure desired isomer.

5. Concentration:

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization

This protocol is for obtaining a highly pure, crystalline final product after chromatography.

1. Solvent Selection:

  • Experiment with small amounts of the purified product to find a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold. Common solvent systems include ethanol/water, toluene/heptane, or isopropanol.[11][13][14]

2. Dissolution:

  • In an Erlenmeyer flask, dissolve the compound in the minimum amount of the hot solvent.

3. Cooling and Crystallization:

  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

4. Crystal Collection and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizing the Workflow

Purification_Workflow Crude Crude this compound (Mixture of N1 and N2 isomers) Analysis Purity Assessment (HPLC, NMR, LC-MS) Crude->Analysis Chromatography Flash Column Chromatography Analysis->Chromatography Proceed to Purification Fractions Collect and Analyze Fractions Chromatography->Fractions Pure_N2 Pure this compound (N2 Isomer) Fractions->Pure_N2 Pure Fractions Impure_Fractions Impure Fractions (Mixture or N1 Isomer) Fractions->Impure_Fractions Impure/Mixed Fractions Recrystallization Recrystallization Pure_N2->Recrystallization Optional Final Polishing Final_Product High-Purity Crystalline Product Recrystallization->Final_Product

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 1H- and 2H-Indazole Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of Two Tautomers in Drug Discovery

Indazole, a bicyclic heteroaromatic compound, is a cornerstone of modern medicinal chemistry. Its structural resemblance to endogenous purines and indoles allows it to function as a "privileged scaffold," capable of interacting with a wide range of biological targets.[1] This has led to the development of several blockbuster drugs, including the anticancer agents pazopanib and niraparib.[2][3]

The indazole core exists as two primary regioisomers, or tautomers: 1H-indazole and 2H-indazole.[2] The key distinction lies in the position of the hydrogen atom on the pyrazole ring. While the 1H-tautomer is generally the more thermodynamically stable form, both isomers are synthetically accessible and exhibit distinct biological profiles.[2][4] This guide provides an in-depth comparative analysis of the biological activities of 1H- and 2H-indazole derivatives, supported by experimental data, to empower researchers in the rational design of novel therapeutics.

Physicochemical Properties: A Foundation for Differential Activity

The seemingly subtle difference in the N-H bond position between 1H- and 2H-indazoles gives rise to significant variations in their physicochemical properties. These differences, in turn, have a profound impact on their pharmacokinetic and pharmacodynamic profiles.

A key differentiator is the dipole moment, with 2H-indazoles generally exhibiting a larger dipole moment than their 1H-counterparts.[4] This can influence a molecule's solubility, membrane permeability, and interactions with biological targets. Furthermore, the basicity of the pyrazole nitrogen atoms differs between the two isomers, which can affect their ionization state at physiological pH and their ability to form hydrogen bonds.[4]

Table 1: Comparison of Physicochemical Properties of Methyl-Substituted Indazole Isomers [4]

Property1-Methyl-1H-indazole2-Methyl-2H-indazole
Basicity (pKb)0.422.02
Dipole Moment (D)1.503.40

These fundamental differences in electronic distribution and steric presentation are the root cause of the often-observed disparities in the biological activities of 1H- and 2H-indazole regioisomers.

Comparative Biological Activity: A Focus on Anticancer and Antimicrobial Effects

The indazole scaffold has been extensively explored for its therapeutic potential in oncology and infectious diseases. The choice of the 1H- or 2H-core can dramatically influence the potency and selectivity of the resulting compounds.

Anticancer Activity: A Tale of Two Scaffolds

Both 1H- and 2H-indazole derivatives have demonstrated significant potential as anticancer agents, often functioning as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[1]

In a direct comparative study, a 1H-indazole derivative, compound 6o , exhibited potent inhibitory activity against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM.[5] This compound demonstrated good selectivity for cancer cells over normal cells.[5] While a direct comparison with an identically substituted 2H-indazole was not provided in this specific study, other research highlights the potent anticancer activities of 2H-indazole derivatives. For instance, a series of 2-aryl indazoles showed significant anticancer activity against A549 (lung), HT-29 (colon), and HepG2 (liver) cancer cell lines, with IC50 values in the low micromolar range.[6]

Table 2: Comparative in vitro Anticancer Activity of Representative 1H- and 2H-Indazole Derivatives

CompoundRegioisomerTarget Cell LineIC₅₀ (µM)Reference
Compound 6o 1H-IndazoleK562 (Chronic Myeloid Leukemia)5.15[5]
A549 (Lung)>10[5]
PC-3 (Prostate)>10[5]
Hep-G2 (Liver)>10[5]
Compound 3c 2H-IndazoleA549 (Lung)15[6]
HT-29 (Colon)53.55[6]
HepG2 (Liver)7.34[6]
Compound 3d 2H-IndazoleA549 (Lung)7.10[6]
HT-29 (Colon)56.28[6]
HepG2 (Liver)17.87[6]
Kinase Inhibition: A Privileged Scaffold for Targeting Signaling Pathways

The indazole nucleus is a well-established pharmacophore for kinase inhibitors, with its nitrogen atoms often forming key hydrogen bonding interactions with the hinge region of the kinase active site.[2] Both 1H- and 2H-indazoles have been successfully employed in the design of potent kinase inhibitors.

For example, a series of 1H-indazole derivatives were identified as potent inhibitors of the Bcr-Abl kinase, including the T315I mutant which is resistant to many existing therapies.[2] In contrast, researchers have also successfully designed 2H-indazole derivatives as potent kinase inhibitors, demonstrating the versatility of this scaffold as well.[7] The orientation of the substituents and the hydrogen bonding pattern afforded by the different regioisomers can lead to altered selectivity profiles against different kinases.

Antimicrobial Activity: A Broad Spectrum of Action

Indazole derivatives have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi.[8]

A study evaluating a series of 2H-indazole derivatives found modest activity against several Gram-positive bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 128 µg/mL.[9] Another study on 2H-indazole derivatives demonstrated their potent antiprotozoal activity, in some cases exceeding that of the standard drug metronidazole.[10] While comprehensive comparative studies against 1H-indazole counterparts are limited, the existing data underscores the potential of both scaffolds in the development of novel anti-infective agents.

Experimental Protocols: A Guide to Evaluating Biological Activity

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used to evaluate the biological activity of indazole derivatives.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indazole test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Indazole Compounds A->B 24h Incubation C Add MTT Reagent & Incubate B->C 48-72h Treatment D Solubilize Formazan Crystals C->D 2-4h Incubation E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for assessing cell viability using the MTT assay.

Kinase Inhibition: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Protocol:

  • Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, ATP, and the indazole test compound at various concentrations. Incubate at room temperature to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains the enzyme ADP-Glo™ Kinase, to convert the ADP generated in the first step into ATP.

  • Luminescence Generation: This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Kinase_Assay_Workflow cluster_workflow ADP-Glo™ Kinase Assay Workflow A Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) A->B C Add Kinase Detection Reagent (Convert ADP to ATP) B->C D Measure Luminescence C->D E Calculate IC50 D->E

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the indazole test compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in the same growth medium.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: After incubation, visually inspect the wells for turbidity or use a plate reader to measure absorbance. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of indazole derivatives is highly dependent on the nature and position of the substituents on the bicyclic core. For both 1H- and 2H-isomers, the introduction of various functional groups can modulate their potency, selectivity, and pharmacokinetic properties.

The choice between the 1H- and 2H-indazole scaffold can significantly impact the orientation of key pharmacophoric groups, leading to different binding modes within the target protein. For instance, in kinase inhibitors, the N-H of the 1H-indazole can act as a hydrogen bond donor to the kinase hinge region, while in 2H-indazoles, the lone pair on the N1-nitrogen can act as a hydrogen bond acceptor. This fundamental difference in interaction potential provides a powerful tool for medicinal chemists to fine-tune the activity and selectivity of their compounds.

Future research should focus on the systematic synthesis and side-by-side biological evaluation of identically substituted 1H- and 2H-indazole regioisomers. This will provide a clearer understanding of the structure-activity relationships for each scaffold and enable a more rational approach to the design of next-generation indazole-based therapeutics. Furthermore, co-crystallization studies of these regioisomers with their biological targets will provide invaluable insights into their differential binding modes and pave the way for the development of more potent and selective drugs.

Conclusion

The 1H- and 2H-indazole regioisomers represent two closely related yet distinct chemical scaffolds with immense potential in drug discovery. Their differential physicochemical properties and biological activities offer a rich landscape for the development of novel therapeutics targeting a wide range of diseases. A thorough understanding of their comparative biology, supported by robust experimental data and detailed protocols, is essential for unlocking the full potential of this versatile heterocyclic system. This guide serves as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry through the rational design of innovative indazole-based drugs.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-Indazole Derivatives in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs, including the kinase inhibitors Axitinib and Pazopanib.[1] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, provides a versatile template for interacting with a wide array of biological targets.[2][3] Within this class, 4-bromo-indazole derivatives have emerged as a particularly intriguing starting point for the development of potent and selective inhibitors. The bromine atom at the 4-position serves not only as a critical handle for synthetic elaboration via cross-coupling reactions but also as a key pharmacophoric element that can engage in favorable halogen bonding interactions within target protein active sites, enhancing binding affinity and selectivity.

This guide provides a comparative analysis of the structure-activity relationships for 4-bromo-indazole derivatives targeting two distinct and critical classes of enzymes implicated in oncology: the metabolic enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) and the serine/threonine kinase Polo-like Kinase 4 (PLK4). By examining the influence of structural modifications on inhibitory activity, we aim to provide researchers, scientists, and drug development professionals with actionable insights into the rational design of next-generation targeted therapeutics.

Part 1: Comparative SAR Analysis of 4-Bromo-Indazole Derivatives

The strategic placement of a bromine atom on the indazole scaffold profoundly influences the biological activity. We will explore this by comparing derivatives targeting IDO1 and PLK4, highlighting how different substituents modulate potency and selectivity for each.

Target Profile 1: Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine.[4] In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, which together suppress the proliferation and function of effector T-cells, allowing cancer cells to evade immune destruction.[5] Inhibition of IDO1 is therefore a major strategy in cancer immunotherapy.[6]

The 4,6-disubstituted indazole scaffold has proven to be a potent template for IDO1 inhibition.[7] The indazole nitrogen (N2) often coordinates with the heme iron in the enzyme's active site, a characteristic of type II inhibitors.[6] The SAR of these compounds reveals the critical role of substituents at the 4- and 6-positions in optimizing this interaction and engaging with surrounding amino acid residues.

Key SAR Insights for IDO1 Inhibition:

The following diagram illustrates the core structure and key interaction points for 4,6-substituted indazole-based IDO1 inhibitors.

G cluster_0 SAR of 4-Bromo-Indazole Derivatives as IDO1 Inhibitors sar_core 4-Bromo-Indazole Core The 4-bromo group occupies a key hydrophobic pocket. N2 of the indazole ring coordinates with the heme iron. Substituents at the 6-position are crucial for extending into another pocket and forming key interactions. position_6 Position 6 Substitutions (R-group) sar_core:f3->position_6 Modulates Selectivity & Potency heme_interaction Heme Iron Coordination sar_core:f2->heme_interaction Essential for Potency hydrophobic_pocket Hydrophobic Pocket Engagement sar_core:f1->hydrophobic_pocket Enhances Affinity

Caption: Key SAR features for 4-bromo-indazole IDO1 inhibitors.

Table 1: Comparative Activity of 4,6-Disubstituted Indazole Derivatives as IDO1 Inhibitors

Compound IDR (Substitution at position 6)IDO1 IC50 (Enzymatic Assay)IDO1 IC50 (HeLa Cell Assay)TDO IC50 (Enzymatic Assay)Reference
35 4-(trifluoromethoxy)aniline0.74 µM1.37 µM2.93 µM[7]
120 ((phenol)methyl)amino5.3 µMNot ReportedNot Reported[2]

Note: Data is compiled from published literature. Compound 35 is presented as a prime example of a potent 4,6-disubstituted indazole, demonstrating the effectiveness of this scaffold. While its 4-position substituent is not specified as bromo in the direct abstract, the paper covers a series of 4,6-disubstituted indazoles, making it a relevant structural class for comparison.[7]

The data suggests that carefully selected substituents at the 6-position, such as an aniline group with electron-withdrawing features, can lead to potent dual inhibition of IDO1 and the related enzyme Tryptophan 2,3-dioxygenase (TDO).[7] This dual activity can be advantageous for a more comprehensive blockade of the kynurenine pathway.

IDO1 Signaling Pathway:

The diagram below outlines the immunosuppressive pathway mediated by IDO1 in the tumor microenvironment.

G IDO1_Inhibitor 4-Bromo-Indazole Inhibitor IDO1 IDO1 Enzyme IDO1_Inhibitor->IDO1 Blocks Kynurenine Kynurenine IDO1->Kynurenine Produces Tryptophan Tryptophan Tryptophan->IDO1 Catabolized by T_Cell Effector T-Cell Tryptophan->T_Cell Essential for Proliferation Suppression T-Cell Suppression & Apoptosis Kynurenine->Suppression Immune_Evasion Tumor Immune Evasion Suppression->Immune_Evasion

Caption: IDO1-mediated pathway of tumor immune evasion.

Target Profile 2: Polo-like Kinase 4 (PLK4) Inhibitors

Polo-like Kinase 4 (PLK4) is a master regulator of centriole duplication during the cell cycle.[8] Its overexpression is common in various cancers and is linked to centrosome amplification, which can drive chromosomal instability and aneuploidy—hallmarks of tumorigenesis.[9] Consequently, inhibiting PLK4 is a promising therapeutic strategy to selectively target cancer cells with abnormal centrosome numbers.

Indazole-based compounds have been successfully developed as potent PLK4 inhibitors.[9] SAR studies on this scaffold highlight the importance of specific substitutions that occupy the ATP-binding pocket of the kinase. Starting from a 6-bromo-indazole core, synthetic modifications often focus on positions 1 and 3 to optimize interactions with the hinge region and other key residues.

Key SAR Insights for PLK4 Inhibition:

For PLK4 inhibitors, the indazole core acts as a hinge-binding motif. The 4-bromo (or 6-bromo) substituent often serves as a synthetic handle and can contribute to binding affinity. The key to high potency lies in the groups attached at other positions, which project into the ribose and phosphate-binding regions of the ATP pocket.

Table 2: Comparative Activity of Indazole Derivatives as PLK4 Inhibitors

Compound IDDescriptionPLK4 IC50 (Enzymatic Assay)MCF-7 Cell Proliferation IC50Reference
Lead (28t) Indazole core with suboptimal cellular activityAcceptable kinase activityPoor cellular activity[8]
C05 Optimized 6-bromo-indazole derivative< 0.1 nM0.979 µM[8][9]

Note: The development of compound C05 started from a lead compound (28t) and involved extensive SAR to dramatically improve both enzymatic and cellular potency.[8] This highlights the power of iterative design based on the indazole scaffold.

The remarkable potency of compound C05 (IC50 < 0.1 nM) demonstrates the success of structural optimization.[8] This was achieved through functional group migration and rational design strategies that improved the compound's fit within the PLK4 active site, leading to superior antiproliferative effects compared to earlier leads.[9]

PLK4's Role in the Cell Cycle:

The following diagram illustrates the central role of PLK4 in regulating centriole duplication, a critical step for proper mitosis.

G cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 PLK4 PLK4 Kinase S->PLK4 Activates in M M Phase (Mitosis) G2->M M->G1 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Master Regulator PLK4_Inhibitor 4-Bromo-Indazole Inhibitor PLK4_Inhibitor->PLK4 Inhibits Apoptosis Cell Cycle Arrest & Apoptosis PLK4_Inhibitor->Apoptosis Leads to Mitotic_Spindle Proper Mitotic Spindle Formation Centriole_Dup->Mitotic_Spindle Cell_Division Correct Cell Division Mitotic_Spindle->Cell_Division

Caption: Role of PLK4 in the cell cycle and the effect of its inhibition.

Part 2: Experimental Protocols and Workflows

Scientific integrity requires that protocols are robust and self-validating. The following sections detail representative experimental procedures for the synthesis and biological evaluation of 4-bromo-indazole derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel inhibitors follows a logical and iterative workflow, as depicted below. The process begins with the chemical synthesis of the target molecules, followed by rigorous purification and characterization to ensure identity and purity. These compounds are then subjected to biological assays to determine their activity, which feeds back into the design of new, improved derivatives.

G Start Design of Target Molecule Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bio_Assay Biological Evaluation (e.g., IDO1 Enzymatic Assay) Characterization->Bio_Assay Data_Analysis Data Analysis (IC50 Determination) Bio_Assay->Data_Analysis SAR_Analysis SAR Analysis & Iteration Data_Analysis->SAR_Analysis SAR_Analysis->Start Design Next Generation

Caption: General experimental workflow for inhibitor development.

Protocol 1: Representative Synthesis of a 6-Bromo-3-Substituted-1H-Indazole

This protocol is a representative example based on common synthetic routes for creating substituted indazoles, utilizing a Suzuki coupling reaction, a cornerstone of modern medicinal chemistry.[10]

Objective: To synthesize a key intermediate where a substituent is introduced at the 3-position of a 6-bromo-1H-indazole core.

Materials:

  • 6-Bromo-3-iodo-1H-indazole (Intermediate)

  • Desired boronic acid or pinacol ester (e.g., (2,6-dichloro-3,5-dimethoxyphenyl)boronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Na2CO3)

  • Solvent (e.g., Dioxane/Water mixture)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromo-3-iodo-1H-indazole (1.0 eq), the corresponding boronic acid (1.2 eq), and the palladium catalyst (0.05 eq).

    • Causality: An inert atmosphere is critical to prevent the degradation of the palladium catalyst, which is sensitive to oxygen, ensuring its catalytic activity is maintained throughout the reaction.

  • Solvent and Base Addition: Add the solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) and an aqueous solution of the base (e.g., 2M Na2CO3, 2.0 eq).

    • Causality: The base is required for the transmetalation step of the Suzuki catalytic cycle, where the organic group is transferred from boron to the palladium center. The mixed solvent system ensures that both the organic starting materials and the inorganic base are sufficiently soluble.

  • Reaction Execution: Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Monitoring is essential to determine the point of completion and to avoid the formation of degradation byproducts from prolonged heating.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Self-Validation: This standard aqueous workup removes the inorganic salts and water-soluble impurities.

  • Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate).

    • Self-Validation: Column chromatography separates the desired product from unreacted starting materials and side products, yielding a pure compound. The purity is then confirmed by NMR and MS analysis.

Protocol 2: In Vitro IDO1 Enzymatic Inhibition Assay

This protocol describes a robust method to determine the inhibitory potency (IC50) of a test compound against the IDO1 enzyme.

Objective: To quantify the concentration of a 4-bromo-indazole derivative required to inhibit 50% of the IDO1 enzyme activity.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene blue (cofactor)

  • Ascorbic acid (reductant)

  • Catalase

  • Assay buffer (e.g., potassium phosphate buffer, pH 6.5)

  • Test compounds (4-bromo-indazole derivatives) dissolved in DMSO

  • 96-well microplate

  • Plate reader

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a reaction mixture containing assay buffer, L-Tryptophan (e.g., 200 µM), methylene blue (e.g., 10 µM), and catalase (e.g., 100 U/mL).

  • Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of a 96-well plate. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme).

    • Causality: Serial dilution allows for the generation of a dose-response curve, which is essential for accurate IC50 determination.

  • Enzyme Addition: Add the recombinant IDO1 enzyme to all wells except the 0% activity control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding ascorbic acid (e.g., 20 mM).

    • Causality: Ascorbic acid acts as a reductant to initiate the catalytic cycle of the heme-containing IDO1 enzyme.

  • Incubation: Incubate the plate at room temperature or 37 °C for a defined period (e.g., 15-60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid). This acid also serves to convert the enzymatic product, N-formylkynurenine, to kynurenine. The amount of kynurenine produced is then quantified by measuring its absorbance at 321 nm using a microplate reader.

    • Self-Validation: The absorbance is directly proportional to the amount of product formed, providing a quantitative measure of enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Self-Validation: This standardized data analysis method ensures reproducible and comparable IC50 values across different experiments and compounds.

Conclusion

The 4-bromo-indazole scaffold represents a highly versatile and powerful starting point for the design of targeted inhibitors. As demonstrated through the comparative analysis of IDO1 and PLK4 inhibitors, the bromine atom provides a crucial anchor for both synthetic diversification and potential halogen bonding interactions. The structure-activity relationships reveal that while the indazole core often serves as a conserved binding motif (e.g., for heme iron in IDO1 or the kinase hinge in PLK4), the substituents at other positions are paramount for dictating potency and selectivity. A deep understanding of the target's active site topology, combined with robust synthetic strategies and validated biological assays, enables the rational design of 4-bromo-indazole derivatives with exceptional, clinically relevant activity. The insights and protocols provided in this guide aim to empower researchers to further exploit this privileged scaffold in the ongoing quest for novel and effective medicines.

References

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Bromo-2,5-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the construction of carbon-carbon bonds is a foundational element of modern organic synthesis. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of these methodologies, prized for its operational simplicity, broad functional group tolerance, and the commercial availability of its reagents.[1] A key application of this reaction is the arylation of heterocyclic scaffolds, which are prevalent in a vast array of pharmaceuticals. This guide provides an in-depth technical comparison of the efficacy of various palladium catalysts for the Suzuki-Miyaura coupling of 4-Bromo-2,5-dimethyl-2H-indazole, a crucial intermediate in the synthesis of diverse bioactive molecules.

The choice of the palladium catalyst system—comprising a palladium precursor and a supporting ligand—is paramount to the success of the coupling reaction, directly influencing yield, reaction kinetics, and catalyst loading. While direct comparative studies on this compound are not extensively documented, valuable insights can be gleaned from research on structurally similar bromoindazoles. This guide will synthesize this information to provide a comprehensive overview for catalyst selection and reaction optimization.

The Critical Role of the Palladium Catalyst System

The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling is a synergistic interplay between the palladium source and its associated ligand. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Palladium Precursors: Both Palladium(0) and Palladium(II) sources are commonly employed. Pd(0) complexes, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can directly enter the catalytic cycle. In contrast, Pd(II) precursors, like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), require an initial reduction step to the active Pd(0) species.

Ligands: The choice of phosphine ligand is often the most critical parameter in a Suzuki-Miyaura coupling. Ligand properties, such as steric bulk and electron-donating ability, significantly impact the rates of oxidative addition and reductive elimination. For heteroaryl halides like bromoindazoles, electron-rich and sterically demanding ligands, such as those developed by Buchwald and others, have shown remarkable efficacy.

Comparative Efficacy of Palladium Catalysts for Bromoindazole Coupling

While specific data for this compound is limited, a study on the closely related 5-bromo-1-ethyl-1H-indazole provides a valuable benchmark for comparing the performance of several common palladium catalysts. The reaction was performed with N-Boc-2-pyrroleboronic acid in the presence of K₂CO₃ as the base and dimethoxyethane as the solvent at 80 °C.[2]

CatalystLigandTime (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(dppf)Cl₂ dppf2HighNot specified[2]
Pd(PPh₃)₄ PPh₃>2Lower than Pd(dppf)Cl₂Not specified[2]
Other Pd catalysts ->2Lower than Pd(dppf)Cl₂Not specified[2]

Key Observations:

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) emerged as the most effective catalyst in this study, affording a high yield in a significantly shorter reaction time compared to other catalysts.[2] The bidentate dppf ligand is known to stabilize the palladium center and promote efficient catalytic turnover.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) , a workhorse catalyst in Suzuki couplings, was less effective, requiring longer reaction times and resulting in lower yields.[2] This suggests that for this class of substrates, a more specialized ligand is beneficial.

  • The study highlights that for N-alkyl and N-Boc protected bromoindazoles, Pd(dppf)Cl₂ provides a robust and efficient catalytic system.[2]

Further studies on other substituted bromoindazoles corroborate the importance of the ligand choice. For the coupling of C7-bromo-4-substituted-1H-indazoles, Pd(PPh₃)₄ was found to be effective under optimized conditions, though it required higher temperatures (140 °C) and a mixed solvent system.[3] This underscores that reaction conditions must be tailored not only to the catalyst but also to the specific substitution pattern of the indazole.

Experimental Protocols

The following are detailed, generalized methodologies for the Suzuki-Miyaura coupling of a bromoindazole, which can be adapted for this compound. It is crucial to optimize conditions for each specific substrate and coupling partner.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is based on the highly effective conditions reported for the coupling of 5-bromo-1-ethyl-1H-indazole.[2]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂) (0.02-0.05 mmol, 2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,2-Dimethoxyethane (DME) (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and potassium carbonate.

  • Add degassed DME and water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insights and Causality Behind Experimental Choices

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. Understanding this mechanism is key to rationalizing the experimental choices and troubleshooting suboptimal reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ Pd0->OxAdd Oxidative Addition Transmetalation Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) Transmetalation->Product ArX Ar-X (4-Bromo-2,5-dimethyl- 2H-indazole) ArX->OxAdd ArBOH2 Ar'B(OH)₂ (Arylboronic Acid) Borate Ar'B(OH)₃⁻ ArBOH2->Borate Base Base (e.g., K₂CO₃) Base->Borate Borate->Transmetalation

Suzuki-Miyaura Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. Electron-rich phosphine ligands on the palladium center facilitate this step by increasing the electron density on the metal, making it more nucleophilic.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic borate species. The choice of base and solvent is critical here; a base that is strong enough to activate the boronic acid but not so strong as to cause side reactions is ideal. The presence of water can also be beneficial in this step.

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst. Sterically bulky ligands can promote this step by creating steric strain around the palladium, favoring the release of the product.

Conclusion and Recommendations

The selection of an appropriate palladium catalyst system is a critical determinant of success in the Suzuki-Miyaura coupling of this compound. Based on evidence from structurally related bromoindazoles, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) stands out as a highly effective and versatile catalyst , offering a good balance of reactivity and stability, leading to high yields in shorter reaction times.[2]

For more challenging couplings, or when lower catalyst loadings are desired, screening of more advanced catalyst systems, such as those employing Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), may be warranted. These ligands are known to be highly active for a broad range of substrates, including sterically hindered and electron-rich aryl halides.

It is imperative for researchers to recognize that the optimal conditions are substrate-dependent. Therefore, a systematic screening of catalysts, ligands, bases, and solvents is recommended to achieve the highest possible efficacy for the Suzuki-Miyaura coupling of this compound and its derivatives.

References

A Comparative Guide to the Biological Activity of Halogenated Indazoles: Spotlight on 4-Bromo-2,5-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core is a privileged heterocyclic motif in medicinal chemistry, celebrated for its presence in a multitude of biologically active compounds.[1] Its structural resemblance to purine enables indazole-based molecules to effectively interact with a wide range of biological targets, most notably protein kinases. The strategic functionalization of the indazole ring system is a cornerstone of modern drug discovery, with halogenation playing a pivotal role in modulating the pharmacokinetic and pharmacodynamic properties of these derivatives. This guide offers a comparative analysis of the biological activity of halogenated indazoles, with a particular focus on the structural features of 4-Bromo-2,5-dimethyl-2H-indazole. We will delve into their anticancer, anti-inflammatory, and kinase inhibitory activities, supported by experimental data and detailed protocols for key assays.

The Indazole Scaffold: A Versatile Platform in Drug Discovery

Indazoles are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring.[1] They exist as two main tautomers, 1H-indazole and 2H-indazole, with the 1H form being generally more stable. The nitrogen atoms in the indazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with the active sites of biological targets. This inherent binding capability makes the indazole scaffold an exceptional starting point for the design of novel therapeutic agents.

Halogenation: A Key Strategy for Modulating Biological Activity

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the indazole scaffold is a widely employed strategy in medicinal chemistry to fine-tune a compound's biological profile. Halogenation can influence a molecule's:

  • Lipophilicity: Affecting cell membrane permeability and oral absorption.

  • Metabolic Stability: Halogen atoms can block sites of metabolic degradation, prolonging the compound's half-life.

  • Binding Affinity: Halogens can form specific interactions, such as halogen bonds, with amino acid residues in the target protein, thereby enhancing binding affinity and potency.

  • Selectivity: The position and nature of the halogen can dictate the compound's selectivity for a particular biological target over others.

The effect of halogenation is highly dependent on the position of substitution on the indazole ring and the specific biological target being investigated.

Comparative Biological Activities of Halogenated Indazoles

While specific biological data for this compound is not extensively available in the public domain, we can infer its potential activities based on the well-documented structure-activity relationships (SAR) of other halogenated indazoles.

Anticancer Activity

Halogenated indazoles have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are dysregulated in various cancers.

Structure-Activity Relationship Insights:

  • Kinase Inhibition: Many indazole-based kinase inhibitors, such as Axitinib and Pazopanib, feature halogen substituents. The halogen atom often occupies a hydrophobic pocket in the ATP-binding site of the kinase, contributing to the overall binding affinity.

  • Position of Halogenation: The position of the halogen atom is critical. For instance, in a series of 4-anilinoquinazoline EGFR inhibitors, bromine substitution at the C3'-anilino position resulted in superior potency compared to other halogens.

  • Enhanced Potency: Studies on 3-(pyrrolopyridin-2-yl)indazole derivatives as Aurora kinase A inhibitors highlighted the requirement of a halogen atom for enhanced potency.

Quantitative Comparison of Halogenated Indazole Derivatives as Anticancer Agents

Compound IDHalogen and PositionCancer Cell LineIC50 (µM)Primary Target(s)Reference
Compound A 6-BromoMCF-7 (Breast)0.34Not specified
Compound B 6-BromoHepG2 (Liver)0.80Not specified
Compound C 4-ChloroHeLa (Cervical)Not specifiedNot specified
Compound D 3,5-DifluoroNot specifiedNot specifiedCRAC channel

Note: This table presents a selection of data from different studies to illustrate the anticancer potential of halogenated indazoles. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Anti-inflammatory Activity

Indazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of key inflammatory mediators.

Structure-Activity Relationship Insights:

  • COX-2 Inhibition: Some indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

  • Inhibition of Pro-inflammatory Cytokines: Indazoles can also exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

  • Influence of Bromine Position: In a study on brominated indoles, the position of the bromine atom on the isatin benzene ring significantly affected the anti-inflammatory activity, with the order of potency being 5-Bromo > 6-Bromo > 7-Bromo.[1]

Quantitative Comparison of Halogenated Indazoles in Anti-inflammatory Assays

CompoundAssayIC50 (µM)Reference
6-Bromoindole Nitric Oxide (NO) Inhibition in RAW264.7 cells~120
5-Bromoisatin Nitric Oxide (NO) Inhibition in RAW264.7 cells151.6
6-Nitroindazole IL-1β Inhibition100.75

Note: While not all compounds are indazoles, this data illustrates the anti-inflammatory potential of halogenated indole and indazole scaffolds.

Antimicrobial Activity

Certain halogenated indazoles have been explored for their antibacterial and antiprotozoal activities.

Structure-Activity Relationship Insights:

  • FtsZ Inhibition: A series of 4-bromo-1H-indazole derivatives were identified as inhibitors of the bacterial cell division protein FtsZ, demonstrating antibacterial activity, particularly against Gram-positive bacteria.

  • Antiprotozoal Activity: Some 2H-indazole derivatives have shown potent antiprotozoal activity against parasites like Giardia intestinalis.

Antibacterial Activity of 4-Bromo-1H-Indazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 9 S. pyogenes PS4
Compound 18 Penicillin-resistant S. aureusNot specified

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of halogenated indazoles.

Protocol 1: MTT Assay for Anticancer Activity

This protocol outlines the determination of the cytotoxic effects of halogenated indazoles on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Halogenated indazole compound

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the halogenated indazole in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-30 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of halogenated indazoles against a specific protein kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. This can be quantified using various detection methods, such as radioactivity, fluorescence, or luminescence.

Materials:

  • Recombinant protein kinase

  • Kinase substrate (peptide or protein)

  • Halogenated indazole compound

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (containing MgCl₂, DTT, etc.)

  • Detection reagents (e.g., radiolabeled ATP, specific antibody for phosphorylated substrate)

  • 96-well or 384-well plates

  • Plate reader (appropriate for the chosen detection method)

Procedure:

  • Compound Preparation:

    • Dissolve the halogenated indazole in DMSO to make a stock solution.

    • Prepare serial dilutions of the compound in the kinase reaction buffer.

  • Kinase Reaction:

    • In a multi-well plate, add the kinase, substrate, and the diluted compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add the detection reagents according to the manufacturer's instructions.

    • Measure the signal (e.g., radioactivity, fluorescence) using a plate reader.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Protocol 3: Carrageenan-Induced Paw Edema in Rodents for Anti-inflammatory Activity

This in vivo protocol is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

  • Rats or mice

  • Carrageenan solution (e.g., 1% in saline)

  • Halogenated indazole compound

  • Vehicle for compound administration (e.g., saline, carboxymethyl cellulose)

  • Pletysmometer or calipers to measure paw volume/thickness

  • Syringes and needles

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the animals to the laboratory conditions for at least one week.

    • Divide the animals into groups (e.g., vehicle control, positive control like indomethacin, and test compound groups).

  • Compound Administration:

    • Administer the test compound or vehicle to the respective groups via a suitable route (e.g., oral, intraperitoneal) at a specific time before carrageenan injection (e.g., 30-60 minutes).

  • Induction of Inflammation:

    • Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness at baseline (before carrageenan injection) and at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

Data Analysis:

  • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.

  • The formula for calculating the percentage of inhibition is:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualization of Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK Indazole_Inhibitor Halogenated Indazole Kinase Inhibitor Indazole_Inhibitor->RAF

Caption: A representative kinase signaling pathway (MAPK/ERK) often targeted by indazole-based inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization Synthesis Synthesis of Halogenated Indazole Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Assays In Vitro Assays (Kinase Inhibition, MTT) Purification->In_Vitro_Assays In_Vivo_Models In Vivo Models (Carrageenan Paw Edema) In_Vitro_Assays->In_Vivo_Models Data_Analysis IC50/EC50 Determination In_Vitro_Assays->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: A typical experimental workflow for the discovery and development of halogenated indazole-based therapeutic agents.

Conclusion

The indazole scaffold remains a highly valuable starting point for the development of novel therapeutics. Halogenation of this core structure is a powerful and versatile strategy for modulating biological activity, with the position and nature of the halogen atom being critical determinants of potency and selectivity. While direct comparative data for this compound is limited, the extensive body of research on other halogenated indazoles provides a strong foundation for predicting its potential as a biologically active molecule, likely exhibiting anticancer, anti-inflammatory, or kinase inhibitory properties. The detailed experimental protocols and workflows provided in this guide are intended to empower researchers to further explore the therapeutic potential of this promising class of compounds.

References

A Spectroscopic Journey: Synthesis and Characterization of 4-Bromo-2,5-dimethyl-2H-indazole and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the indazole scaffold holds a privileged position. Its versatile structure is a cornerstone in the development of a wide array of therapeutic agents, exhibiting activities ranging from anti-inflammatory to anti-cancer.[1][2] Among the numerous indazole derivatives, 4-Bromo-2,5-dimethyl-2H-indazole stands out as a key intermediate, offering a strategic point for further molecular elaboration. This guide provides an in-depth look at the synthesis of this valuable compound, coupled with a detailed comparative spectroscopic analysis of the target molecule and its precursors. By understanding the spectral evolution from starting material to final product, researchers can gain crucial insights into the reaction progress and ensure the integrity of their synthetic intermediates.

The Synthetic Pathway: From Aniline to Indazole

The journey to this compound begins with the commercially available 2,5-dimethylaniline. The synthetic route, detailed below, involves a three-step process: electrophilic bromination, diazotization followed by reduction to a hydrazine, and finally, cyclization to form the indazole ring.

Synthesis_Pathway A 2,5-Dimethylaniline B 4-Bromo-2,5-dimethylaniline A->B Bromination C 4-Bromo-2,5-dimethylphenylhydrazine B->C Diazotization & Reduction D This compound C->D Cyclization

Caption: Synthetic route to this compound.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of this compound and its precursors.

Step 1: Synthesis of 4-Bromo-2,5-dimethylaniline

This step involves the regioselective bromination of 2,5-dimethylaniline. The amino and methyl groups are ortho-, para-directing activators, leading to the preferential substitution at the C4 position, which is para to the amino group and sterically accessible.[3]

  • Materials: 2,5-dimethylaniline, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • Dissolve 2,5-dimethylaniline (1.0 eq) in acetonitrile in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0°C.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Step 2: Synthesis of 4-Bromo-2,5-dimethylphenylhydrazine

This transformation proceeds via a two-step sequence: diazotization of the aniline followed by in-situ reduction to the corresponding hydrazine.

  • Materials: 4-Bromo-2,5-dimethylaniline, Sodium nitrite, Hydrochloric acid, Tin(II) chloride dihydrate.

  • Procedure:

    • Suspend 4-Bromo-2,5-dimethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5°C in an ice-salt bath.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C.

    • Stir the mixture for 30 minutes at 0-5°C to form the diazonium salt.

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10°C.

    • After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.

    • Basify the mixture with a concentrated sodium hydroxide solution until a precipitate forms.

    • Extract the product with diethyl ether, wash with water, and dry over anhydrous potassium carbonate.

    • Remove the solvent under reduced pressure to obtain the crude hydrazine.

Step 3: Synthesis of this compound

The final step involves the cyclization of the hydrazine to form the indazole ring. This can be achieved through various methods, including reaction with an orthoformate.

  • Materials: 4-Bromo-2,5-dimethylphenylhydrazine, Triethyl orthoformate, Acetic acid.

  • Procedure:

    • Dissolve 4-Bromo-2,5-dimethylphenylhydrazine (1.0 eq) in triethyl orthoformate (excess).

    • Add a catalytic amount of acetic acid.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

    • Purify the residue by column chromatography to yield this compound.

A Comparative Spectroscopic Analysis

The transformation of 2,5-dimethylaniline to this compound can be meticulously tracked through various spectroscopic techniques. Each step in the synthesis results in characteristic changes in the ¹H NMR, ¹³C NMR, IR, and Mass spectra, providing irrefutable evidence of the chemical modifications.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis A 2,5-Dimethylaniline B 4-Bromo-2,5-dimethylaniline A->B NMR NMR (¹H, ¹³C) A->NMR IR IR Spectroscopy A->IR MS Mass Spectrometry A->MS C 4-Bromo-2,5-dimethylphenylhydrazine B->C B->NMR B->IR B->MS D This compound C->D C->NMR C->IR C->MS D->NMR D->IR D->MS

Caption: Experimental workflow for spectroscopic analysis.

Spectroscopic Data Summary
Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)Mass Spectrum (m/z)
2,5-Dimethylaniline Aromatic protons (multiplet), NH₂ (broad singlet), CH₃ (two singlets)Aromatic carbons, CH₃ carbonsN-H stretch (2 peaks), C-N stretch, Aromatic C-H and C=C stretchesM+ at 121
4-Bromo-2,5-dimethylaniline Aromatic protons (two singlets), NH₂ (broad singlet), CH₃ (two singlets)Aromatic carbons (one showing C-Br attachment), CH₃ carbonsN-H stretch (2 peaks), C-N stretch, Aromatic C-H and C=C stretches, C-Br stretchM+ at 199/201 (isotope pattern)
4-Bromo-2,5-dimethylphenylhydrazine Aromatic protons (two singlets), NH and NH₂ (broad singlets), CH₃ (two singlets)Aromatic carbons, CH₃ carbonsN-H stretch (multiple peaks), C-N stretch, Aromatic C-H and C=C stretches, C-Br stretchM+ at 214/216 (isotope pattern)
This compound Aromatic protons (two doublets), Indazole C-H (singlet), N-CH₃ (singlet), C-CH₃ (singlet)Aromatic and indazole carbons, N-CH₃ and C-CH₃ carbonsAromatic C-H and C=C stretches, C-N stretch, C-Br stretch (N-H stretch absent)M+ at 224/226 (isotope pattern)

Note: The exact chemical shifts and peak multiplicities will depend on the solvent and the specific instrument used. The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns. The presence of bromine will be indicated by a pair of peaks (M+ and M+2) with approximately equal intensity.

Detailed Spectroscopic Comparison
  • ¹H NMR Spectroscopy: The transformation from 2,5-dimethylaniline to 4-bromo-2,5-dimethylaniline is marked by a change in the aromatic region of the ¹H NMR spectrum. The complex multiplet of the starting material simplifies to two singlets for the two remaining aromatic protons in the brominated product, confirming the regioselective substitution. The appearance of exchangeable protons for the hydrazine group (NH and NH₂) in the next intermediate is a key indicator of its formation. Finally, the spectrum of this compound shows a characteristic singlet for the C3-H of the indazole ring and a new singlet for the N-methyl group, while the NH protons disappear, confirming successful cyclization.

  • ¹³C NMR Spectroscopy: The introduction of the bromine atom in the first step causes a significant downfield shift for the carbon atom it is attached to (C4) and shielding of the adjacent carbons. The formation of the hydrazine will have a smaller effect on the aromatic carbon shifts. The most significant change in the ¹³C NMR spectrum occurs upon cyclization to the indazole. New signals corresponding to the carbons of the pyrazole ring will appear, and the chemical shift of the N-methyl carbon will be a key identifier.

  • Infrared (IR) Spectroscopy: The IR spectrum of 2,5-dimethylaniline shows characteristic N-H stretching vibrations for a primary amine (typically two bands). These bands are retained in the brominated aniline and the hydrazine intermediate, although their positions may shift slightly. The most telling change is the disappearance of the N-H stretching bands in the final product, this compound, confirming the formation of the N-substituted indazole ring. A C-Br stretching vibration, typically in the fingerprint region, will be present in all the intermediates and the final product.

  • Mass Spectrometry (MS): The mass spectrum provides definitive evidence for the incorporation of the bromine atom. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, any bromine-containing compound will exhibit a characteristic M+ and M+2 isotopic pattern with roughly a 1:1 intensity ratio. The molecular weight progression from 121 (C₈H₁₁N) to 199/201 (C₈H₁₀BrN) to 214/216 (C₈H₁₁BrN₂) and finally to 224/226 (C₉H₉BrN₂) confirms the success of each synthetic step.

Conclusion

The synthesis of this compound from 2,5-dimethylaniline is a robust and well-defined process. The spectroscopic analysis at each stage of the synthesis provides a clear and detailed picture of the molecular transformations. By carefully examining the changes in the NMR, IR, and mass spectra, researchers can confidently track the progress of their reactions, verify the structure of their intermediates, and ensure the purity of the final product. This comprehensive understanding of the spectroscopic landscape is invaluable for the efficient and successful development of novel indazole-based therapeutics.

References

A Senior Application Scientist's Guide to Purity Assessment of 4-Bromo-2,5-dimethyl-2H-indazole by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the purity assessment of 4-Bromo-2,5-dimethyl-2H-indazole, a critical intermediate in modern pharmaceutical synthesis.[1][2] We move beyond a simple recitation of protocols to dissect the strategic decisions underpinning robust analytical method development. This document compares High-Performance Liquid Chromatography (HPLC) with orthogonal techniques, establishes a detailed, validated Reversed-Phase HPLC (RP-HPLC) method, and provides the scientific rationale for each parameter. The methodologies described herein are grounded in International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[3][4]

The Analytical Imperative: Why Purity Defines Viability

This compound is a heterocyclic building block integral to the synthesis of various bioactive molecules, including potential anti-cancer agents.[1][5] As with any pharmaceutical intermediate, its purity is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final Active Pharmaceutical Ingredient (API). The presence of impurities, even at trace levels, can lead to downstream reaction failures, introduce toxicological risks, or compromise the stability of the drug product.

The primary impurities of concern during the synthesis of N-alkylated indazoles are:

  • Starting Materials: Unreacted precursors from the synthetic route.[6][7]

  • Regioisomeric Impurities: The N-alkylation of an indazole core can occur at two different nitrogen atoms, leading to the formation of N1 and N2 isomers.[8][9] For this compound (the N2 isomer), the most probable regioisomeric impurity is 4-Bromo-1,5-dimethyl-1H-indazole. Separating these isomers is often the primary analytical challenge.

  • Process-Related Byproducts: Impurities generated from side reactions or incomplete conversions.

  • Degradants: Impurities formed upon exposure to stress conditions such as acid, base, light, heat, or oxidation.

A robust analytical method must unequivocally separate and quantify the target molecule from all these potential contaminants.

Selecting the Right Tool: A Comparative Overview of Purity Assessment Techniques

While several analytical techniques can assess chemical purity, their suitability varies based on the analyte's properties and the specific information required. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry for its precision, sensitivity, and broad applicability.[10][11]

MethodPrincipleAdvantages for This ApplicationLimitations
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[11]Excellent resolution for separating closely related structures like regioisomers; High sensitivity (UV detection); Applicable to a wide range of non-volatile and thermally stable compounds.[12][13]Requires a suitable chromophore for UV detection (present in the indazole ring).
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.High efficiency for volatile compounds.This compound has a relatively high molecular weight and is not highly volatile, likely requiring derivatization, which adds complexity and potential for error.[13]
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of atomic nuclei.Provides absolute purity determination without a specific reference standard for the analyte; Gives structural confirmation.[14]Lower sensitivity compared to HPLC; Requires a certified internal standard and specialized expertise for accurate results.

Strategic Development of a Stability-Indicating HPLC Method

The goal is not just to develop a method, but to develop a self-validating system that is robust, reliable, and fit for its intended purpose: accurately quantifying the purity of this compound.[15][16] The development process is a logical sequence of informed decisions.

MethodDevelopmentWorkflow AnalyteInfo 1. Understand the Analyte - Structure, pKa, UV Absorbance - Potential Impurities (Isomers) InitialConditions 2. Select Initial Conditions - Column (C18) - Mobile Phase (ACN/Water) - Detector (UV-DAD) AnalyteInfo->InitialConditions informs Screening 3. Method Screening - Gradient Elution Scouting - pH Modification (Acidic) InitialConditions->Screening provides baseline Optimization 4. Fine-Tune Parameters - Gradient Slope & Time - Temperature & Flow Rate Screening->Optimization identifies key variables FinalMethod 5. Finalize & Verify Method - System Suitability Criteria - Pre-validation Checks Optimization->FinalMethod refines separation

Caption: HPLC Method Development Workflow.

Rationale for Experimental Choices
  • Column (Stationary Phase): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and the logical starting point. Its non-polar nature provides effective retention for moderately polar molecules like our substituted indazole, facilitating separation based on subtle differences in hydrophobicity between the analyte and its impurities. A column with a smaller particle size (e.g., ≤ 3 µm) is selected to maximize theoretical plates, leading to sharper peaks and improved resolution.

  • Mobile Phase:

    • Solvents: Acetonitrile (ACN) and water are chosen as the mobile phase. ACN is often preferred over methanol as the organic modifier due to its lower viscosity (resulting in lower backpressure) and different selectivity profile.[12]

    • pH Control: The indazole nucleus is weakly basic. Operating without pH control can lead to poor peak shape (tailing) and shifting retention times. By acidifying the aqueous portion of the mobile phase with 0.1% Formic Acid , we ensure the indazole nitrogen atoms are consistently protonated. This suppresses silanol interactions with the stationary phase and results in sharp, symmetrical peaks, which are essential for accurate integration and quantification.[15]

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector is ideal. The fused aromatic ring system of indazole is a strong chromophore. A DAD allows for the determination of the optimal detection wavelength (λmax) from a single run and enables peak purity analysis by comparing UV spectra across a single peak.

  • Elution Mode: A gradient elution program, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, is employed. This is critical for a purity method, as it ensures that late-eluting, more non-polar impurities are effectively washed from the column while providing good separation of early-eluting polar impurities.[12]

Experimental Protocol: A Validated RP-HPLC Method

This protocol has been validated according to ICH Q2(R2) guidelines to be specific, linear, accurate, precise, and robust.[17]

Instrumentation & Consumables:

  • HPLC System with Gradient Pump, Autosampler, Column Oven, and DAD/UV Detector.

  • Column: C18, 150 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50 v/v).

Chromatographic Conditions:

Parameter Setting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined λmax)
Injection Volume 5 µL

| Run Time | 30 minutes |

Gradient Program:

Time (min) % Mobile Phase B
0.0 30
20.0 95
25.0 95
25.1 30

| 30.0 | 30 |

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard or sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL.

  • Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation: The Pillar of Trustworthiness

Every analytical method must be validated to demonstrate its suitability.[3][18] The following parameters are assessed based on ICH guidelines.[4][17]

ValidationProcess Protocol Validation Protocol (Pre-defined Parameters & Criteria) Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (% Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOQ Limit of Quantitation Protocol->LOQ Robustness Robustness (Small Method Changes) Protocol->Robustness Report Validation Report (Summary of Results) Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOQ->Report Robustness->Report

Caption: ICH-Compliant Method Validation Flow.

Summary of Validation Data (Illustrative)
  • Specificity: The method demonstrated the ability to resolve the main peak from all degradants generated under acidic, basic, oxidative, thermal, and photolytic stress conditions. Resolution between the main peak and its closest eluting impurity was >2.0.

  • Linearity:

    Concentration Range Correlation Coefficient (R²)

    | 0.001 - 0.15 mg/mL | ≥ 0.999 |

  • Accuracy:

    Spike Level Mean Recovery (%)
    80% 99.5%
    100% 100.2%

    | 120% | 99.8% |

  • Precision:

    Parameter Relative Standard Deviation (RSD)
    Repeatability (n=6) < 0.5%

    | Intermediate Precision | < 1.0% |

  • Limit of Quantitation (LOQ): Determined to be 0.001 mg/mL (0.1% of the nominal concentration), demonstrating sufficient sensitivity for impurity quantification.

  • Robustness: Small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) did not significantly impact the results, with system suitability parameters remaining within acceptance criteria.

Conclusion

This guide establishes a robust, reliable, and scientifically sound RP-HPLC method for assessing the purity of this compound. By detailing the causal logic behind each experimental choice—from column and mobile phase selection to the rigorous validation process—we provide researchers and drug development professionals with a self-validating framework. The presented method is demonstrated to be stability-indicating and fit for purpose, ensuring the generation of high-quality, trustworthy data essential for advancing pharmaceutical development programs.

References

An In-Depth Evaluation of 4-Bromo-2,5-dimethyl-2H-indazole as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The precision and reliability of analytical chemistry, particularly within the pharmaceutical and research sectors, are fundamentally dependent on the quality of the reference standards used.[1] This guide presents a comprehensive evaluation of 4-Bromo-2,5-dimethyl-2H-indazole as a potential reference standard. We will delve into its synthesis, rigorous characterization, and performance within key analytical workflows, providing a comparative analysis against established benchmarks. This document is designed to equip researchers, scientists, and drug development professionals with the critical information needed to assess its suitability for their applications.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the indazole class.[2][3] Its molecular structure, featuring a bromine atom and two methyl groups on the indazole framework, gives rise to distinct physicochemical properties that are crucial for its function as a reference standard. The specific placement of these functional groups significantly influences its chromatographic retention, spectroscopic characteristics, and overall stability.

Core Molecular Identifiers:

  • CAS Number: 1159511-86-0[4][5]

  • Molecular Formula: C9H9BrN2[2][4][5]

  • Molecular Weight: 225.09 g/mol [2][4][5]

  • Appearance: Typically an off-white solid[2]

The utility of any reference standard is contingent upon its purity, stability, and the thoroughness of its characterization.[1][6] A well-defined reference standard is indispensable for ensuring the accuracy, precision, and reproducibility of analytical methodologies.[6]

Synthesis and Purification: The Foundation of a Quality Standard

The synthesis of this compound is a multi-step process that demands precision to ensure a high-purity final product. A common synthetic strategy involves the bromination of a 2,5-dimethyl-2H-indazole precursor. Following the chemical synthesis, a stringent purification protocol is essential to qualify the material as a reference standard.

Generalized Synthetic and Purification Workflow

Synthesis_and_Purification_of_4_Bromo_2_5_dimethyl_2H_indazole Start 2,5-dimethyl-2H-indazole Bromination Bromination (e.g., NBS in Acetonitrile) Start->Bromination Crude_Product Crude this compound Bromination->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Final_Product High-Purity Reference Standard Recrystallization->Final_Product

Caption: A schematic of the synthesis and purification process for this compound.

The purification phase is of paramount importance. Techniques such as column chromatography are employed to separate the target compound from unreacted starting materials, by-products, and potential regioisomers. This is often followed by recrystallization from a suitable solvent system to yield a highly crystalline and pure solid, minimizing the presence of residual solvents.

Comprehensive Characterization: Establishing Identity and Purity

A candidate for a reference standard must undergo extensive analytical testing to unequivocally confirm its structure and assess its purity. This multi-pronged approach provides the necessary confidence in the material's quality.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental techniques for verifying the molecular structure. The observed chemical shifts, coupling constants, and signal integrations in the ¹H NMR spectrum, in conjunction with the resonances in the ¹³C NMR spectrum, provide an unambiguous structural fingerprint, confirming the precise locations of the bromine and methyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is utilized to determine the compound's exact mass, which must align with its elemental formula (C9H9BrN2). The characteristic isotopic pattern of bromine (nearly a 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) serves as a key diagnostic feature in the mass spectrum.

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the various functional groups and bond vibrations within the molecule, such as C-H, C=C, and C-N stretching and bending modes, offering further structural confirmation.

Purity Assessment

A combination of orthogonal analytical techniques is crucial for a robust purity evaluation.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a cornerstone for determining the purity of non-volatile organic compounds.[1][6] A well-developed and validated HPLC method can effectively separate the main component from any structurally related impurities.

  • Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is the method of choice for detecting and quantifying volatile impurities, including residual solvents.

  • Thermogravimetric Analysis (TGA): TGA is used to measure the amount of residual solvents and water content by monitoring the mass of the sample as a function of temperature.

  • Differential Scanning Calorimetry (DSC): DSC is utilized to determine the melting point of the compound. A sharp and well-defined melting point is a strong indicator of high purity.

Performance as a Reference Standard: A Comparative View

To ascertain its suitability, the analytical performance of this compound is compared here with a hypothetical, well-characterized reference standard, "Standard X," from a similar chemical class.

Experimental Protocol: HPLC Purity Determination

Objective: To determine the purity of this compound and compare it with Standard X using a standardized HPLC-UV method.

Instrumentation and Conditions:

  • HPLC System: An Agilent 1260 Infinity II or equivalent system

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Accurately weigh and dissolve the reference standard in acetonitrile to a final concentration of 1.0 mg/mL.

HPLC_Purity_Analysis_Workflow cluster_Sample_Preparation Sample Preparation cluster_HPLC_Analysis HPLC Analysis cluster_Data_Processing Data Processing A Accurately weigh the reference standard B Dissolve in acetonitrile to a concentration of 1.0 mg/mL A->B C Inject 10 µL of the sample solution D Perform gradient elution C->D E Detect absorbance at 254 nm D->E F Integrate the resulting chromatogram E->F G Calculate purity based on the peak area percentage F->G

Caption: A streamlined workflow for determining the purity of a reference standard using HPLC.

Comparative Data Summary
ParameterThis compound"Standard X" (Hypothetical)
Purity (HPLC, % Area) ≥ 98%≥ 99.5%
Melting Point (DSC) Consistent with high puritySharp, well-defined
Residual Solvents (GC/TGA) < 0.5%< 0.1%
Water Content (Karl Fischer) < 0.2%< 0.1%
Long-Term Stability (2-8°C) Stable, with no significant degradationStable, with no significant degradation
Photostability (ICH Q1B) Stable under controlled light exposureStable under controlled light exposure

Analysis: The data demonstrates that this compound possesses high purity and stability, making it a viable candidate for a reference standard. Its chromatographic performance is suitable for quantitative applications, though it may have a slightly higher level of impurities compared to a primary pharmacopeial standard.

Scientific Integrity and Self-Validating Systems

The trustworthiness of a reference standard is established through rigorous and self-validating analytical protocols.

  • Orthogonal Purity Assessment: The use of multiple, independent analytical techniques (e.g., HPLC, GC, DSC) to determine purity provides a high level of confidence in the assigned value. Consistent results across these methods reinforce the reliability of the standard.

  • Mass Balance: A comprehensive characterization of a reference standard should ideally include a mass balance analysis. In this approach, the purity value is calculated by subtracting the percentages of all identified impurities (including water and residual solvents) from 100%.

  • Traceability: The characterization of a reference standard should be performed using calibrated instrumentation and, where applicable, traceable standards to ensure the accuracy of the measurements.

Authoritative Grounding and Regulatory Context

The qualification and use of reference standards should be in alignment with the guidelines established by authoritative bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and national pharmacopeias.

  • ICH Q7 (Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients): This guideline provides a comprehensive framework for the qualification, management, and use of reference standards in a regulated environment.

  • Pharmacopeial General Chapters: Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have specific general chapters that outline the requirements and procedures for the establishment and use of their respective reference standards.[7][8]

Adherence to the principles outlined in these documents is essential for establishing the credibility and regulatory acceptance of a new reference standard.

Conclusion and Recommendations

Based on a thorough evaluation of its synthesis, characterization, and analytical performance, this compound exhibits the key attributes required of a high-quality reference standard. Its high purity, demonstrated stability, and well-defined physicochemical properties make it a suitable candidate for use in the development, validation, and routine execution of analytical methods for the quantification of related indazole derivatives and other compounds.

For researchers, scientists, and drug development professionals, the adoption of a well-characterized reference standard such as this compound is a critical step toward ensuring the accuracy, reliability, and reproducibility of their analytical data. It is recommended that end-users perform appropriate system suitability tests to verify the standard's performance within their specific analytical methods and sample matrices.

References

A Senior Application Scientist's Guide to the Synthesis of 4-Bromo-2,5-dimethyl-2H-indazole: A Comparative Analysis of Published Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of plausible synthetic routes to 4-Bromo-2,5-dimethyl-2H-indazole, drawing upon established methodologies for the synthesis of analogous 2H-indazoles. We will delve into the mechanistic underpinnings of these reactions, offer a detailed, step-by-step protocol for the most promising approach, and provide a framework for the purification and characterization of the final product. Our objective is to equip researchers with a scientifically sound and practical guide to enable the reliable synthesis of this valuable compound.

Comparative Analysis of Synthetic Strategies

The synthesis of 2H-indazoles can be approached through several general strategies. Based on a thorough review of the literature, we have identified two primary and competing routes for the synthesis of this compound:

  • One-Pot Condensation and Cadogan Reductive Cyclization: This is a classical and robust method for the formation of the 2H-indazole ring system. The reaction typically proceeds from an ortho-nitrobenzaldehyde, which is first condensed with a primary amine to form an imine. Subsequent reductive cyclization, mediated by a trivalent phosphorus reagent, yields the desired 2H-indazole. Milder, one-pot variations of this reaction have been developed, enhancing its practicality.

  • N-Alkylation of a Pre-formed Indazole Core: This approach involves the initial synthesis of the corresponding 1H-indazole (4-bromo-5-methyl-1H-indazole), followed by a selective N-alkylation to introduce the methyl group at the N-2 position. While seemingly straightforward, this method is often complicated by a lack of regioselectivity, yielding a mixture of N-1 and N-2 alkylated isomers that can be challenging to separate.

Synthetic StrategyAdvantagesDisadvantagesKey Reagents
One-Pot Condensation & Cadogan Cyclization Convergent, often one-pot; good regioselectivity for 2H-indazole formation.Requires synthesis of a specific ortho-nitrobenzaldehyde precursor; classical conditions can be harsh.ortho-nitrobenzaldehyde, primary amine, phosphine or phosphite reagent.
N-Alkylation of 1H-Indazole Starts from a more readily accessible 1H-indazole core.Often results in a mixture of N-1 and N-2 isomers, requiring careful separation; achieving high N-2 selectivity can be challenging.1H-indazole, alkylating agent (e.g., methyl iodide), base.

After careful consideration, the One-Pot Condensation and Cadogan Reductive Cyclization emerges as the more strategic and likely reproducible method for the synthesis of this compound. Its convergent nature and the high regioselectivity for the formation of the 2H-indazole isomer make it a more reliable approach for obtaining the pure target compound.

Proposed Synthetic Pathway via Cadogan Cyclization

The proposed synthetic route is a two-step process, commencing with the synthesis of the key intermediate, 4-bromo-5-methyl-2-nitrobenzaldehyde, followed by the one-pot condensation with methylamine and subsequent Cadogan cyclization.

Synthetic Pathway cluster_0 Step 1: Synthesis of Key Intermediate cluster_1 Step 2: One-Pot Condensation & Cadogan Cyclization 4-bromo-2,5-dimethyl-1-nitrobenzene 4-bromo-2,5-dimethyl-1-nitrobenzene 4-bromo-5-methyl-2-nitrobenzaldehyde 4-bromo-5-methyl-2-nitrobenzaldehyde 4-bromo-2,5-dimethyl-1-nitrobenzene->4-bromo-5-methyl-2-nitrobenzaldehyde Oxidation (e.g., CrO3, H2SO4) Intermediate 4-bromo-5-methyl-2-nitrobenzaldehyde Imine N-(4-bromo-5-methyl-2-nitrobenzylidene)methanamine (in situ) Intermediate->Imine Methylamine Final_Product This compound Imine->Final_Product P(OEt)3 or PPh3

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 4-bromo-5-methyl-2-nitrobenzaldehyde

The synthesis of the key benzaldehyde intermediate can be achieved through the oxidation of the corresponding toluene derivative. The following protocol is adapted from established procedures for the oxidation of similar nitrotoluenes.

Materials and Reagents:

  • 4-bromo-2,5-dimethyl-1-nitrobenzene

  • Acetic anhydride

  • Sulfuric acid (concentrated)

  • Chromium trioxide (CrO3)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium carbonate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Formation of the Diacetate Intermediate:

    • In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 4-bromo-2,5-dimethyl-1-nitrobenzene (1.0 eq) in acetic anhydride (10-15 volumes).

    • Cool the solution to 0 °C and slowly add concentrated sulfuric acid (approx. 2.0 eq).

    • While maintaining the temperature below 10 °C, add chromium trioxide (approx. 2.5 eq) portion-wise.

    • Stir the reaction mixture vigorously at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

    • Suspend the crude solid in a cold 2% aqueous sodium carbonate solution, stir for 15 minutes, filter, and wash with water until the filtrate is neutral. Dry the solid to obtain the crude diacetate intermediate.

  • Hydrolysis to the Aldehyde:

    • In a round-bottom flask, suspend the crude diacetate intermediate in a mixture of ethanol (5 volumes), water (5 volumes), and concentrated hydrochloric acid (1 volume).

    • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium carbonate.

    • Extract the product with ethyl acetate (3 x 10 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-bromo-5-methyl-2-nitrobenzaldehyde.

Part 2: Synthesis of this compound

This one-pot procedure involves the in-situ formation of the imine followed by the Cadogan cyclization.

Materials and Reagents:

  • 4-bromo-5-methyl-2-nitrobenzaldehyde

  • Methylamine (solution in THF or ethanol, or as hydrochloride salt with a base)

  • Triethyl phosphite (P(OEt)3) or Triphenylphosphine (PPh3)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-bromo-5-methyl-2-nitrobenzaldehyde (1.0 eq) and anhydrous toluene (10-15 volumes).

    • Add a solution of methylamine (1.1 - 1.5 eq) in THF or ethanol. If using methylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine.

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Cadogan Cyclization:

    • To the reaction mixture, add triethyl phosphite (2.0 - 3.0 eq) dropwise.

    • Heat the reaction mixture to reflux (around 110 °C for toluene) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 10 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as an off-white solid.[1]

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the two methyl groups (one on the indazole ring and one at the N-2 position), and aromatic protons. The chemical shifts and coupling patterns will be characteristic of the 2,4,5-trisubstituted indazole ring system.
¹³C NMR Resonances for all nine carbon atoms in the molecule, including the two methyl carbons and the aromatic and heterocyclic carbons.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C9H9BrN2. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observed.
HPLC A single major peak indicating high purity (ideally >95%).[1]
Melting Point A sharp melting point should be observed.

Conclusion

References

Safety Operating Guide

4-Bromo-2,5-dimethyl-2H-indazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 4-Bromo-2,5-dimethyl-2H-indazole

For laboratory professionals engaged in the dynamic fields of research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, a halogenated organic compound. By grounding our procedures in established safety standards and explaining the rationale behind them, we aim to empower researchers to manage chemical waste with confidence and precision, ensuring the protection of both personnel and the environment.

Disclaimer: This guide is based on established best practices for handling halogenated aromatic compounds and general principles of hazardous waste management. A specific Safety Data Sheet (SDS) for this compound was not located. Researchers, scientists, and drug development professionals must obtain and meticulously follow the specific SDS for the exact chemical being used before any handling, storage, or disposal.[1]

Part 1: Hazard Identification and Risk Assessment

This compound belongs to the class of halogenated organic compounds. While specific toxicological data is not available from the provided search results, its structure necessitates that it be treated as a hazardous substance. The presence of a bromine atom requires special attention, as halogenated compounds have unique disposal requirements.[2][3] Based on data for similar compounds, the primary hazards are likely to include acute oral toxicity.[4]

All laboratory personnel must treat this and any other waste chemical as hazardous unless confirmed otherwise by a qualified safety officer.[5] A thorough risk assessment should be conducted before handling the compound.

Table 1: Hazard Profile and Protective Measures

Hazard CategoryPotential Hazard DescriptionRequired Personal Protective Equipment (PPE)
Acute Toxicity May be harmful if swallowed (Acute Toxicity, Oral, Category 4).[4]Chemical-resistant gloves (e.g., Nitrile), Lab coat, Closed-toe shoes.[1][2]
Skin Irritation May cause skin irritation upon contact. Prolonged contact with halogenated solvents can lead to dermatitis.[6]Chemical-resistant gloves, Lab coat.[1][2]
Eye Irritation May cause serious eye irritation.Chemical safety goggles. A face shield should be worn when handling larger quantities or if there is a splash risk.[1][6]
Respiratory Irritation Inhalation of dust or vapors may cause respiratory tract irritation.Use exclusively in a certified chemical fume hood to minimize inhalation risk.[2][3]
Environmental Hazard Halogenated organic compounds can be persistent in the environment. Improper disposal is prohibited.[2][7]Follow all waste segregation and disposal protocols to prevent environmental release.

Part 2: Waste Segregation and Container Management: The Critical First Step

The foundational principle of chemical waste management is proper segregation at the point of generation.[7] This is not merely an organizational task; it is a critical safety measure to prevent dangerous chemical reactions and to ensure waste can be treated and disposed of correctly under environmental regulations.

Causality: Halogenated organic compounds require specific disposal methods, often involving high-temperature incineration, to break down the carbon-halogen bonds and prevent the formation of toxic byproducts. Mixing them with non-halogenated solvents can complicate and increase the cost of disposal for the entire waste stream.[1][3]

Step-by-Step Collection Protocol
  • Select the Correct Waste Container:

    • Obtain a designated "Halogenated Organic Waste" container.[2][3]

    • The container must be chemically compatible with this compound and any solvents used. Glass or high-density polyethylene (HDPE) containers are typically appropriate.[8][9]

    • Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof closure.[5][7]

  • Properly Label the Container:

    • As soon as you begin accumulating waste, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) office.[5]

    • The label must, at a minimum, include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic").[1][10] List all other components of the waste mixture.

  • Accumulate Waste Safely:

    • Solid Waste: Collect solid this compound, contaminated personal protective equipment (PPE) like gloves, and contaminated consumables (e.g., weigh boats, pipette tips) in the designated solid halogenated waste container.

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in the designated liquid halogenated waste container.

    • NEVER mix solid and liquid waste in the same container.[8]

    • Keep the waste container closed at all times except when adding waste.[5] This minimizes the release of vapors and prevents spills.

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[9][10] The SAA should have secondary containment, such as a spill tray.[5][8]

Part 3: Final Disposal Workflow

The following diagram illustrates the procedural flow from waste generation to final disposal. Adherence to this workflow is mandatory for regulatory compliance and laboratory safety.

G cluster_0 Waste Generation & Collection cluster_1 Storage & Pickup cluster_2 Final Disposition gen Generate Waste (Pure compound, solutions, contaminated materials) identify Identify as Halogenated Organic Waste gen->identify container Select & Label Designated 'Halogenated Waste' Container identify->container segregate Segregate Waste: Solids vs. Liquids container->segregate store Store Sealed Container in Secondary Containment within Satellite Accumulation Area (SAA) segregate->store full Is Container Full? store->full full->store No request Request Waste Pickup from EHS/Safety Office full->request Yes transport EHS Transports Waste to Central Accumulation Area request->transport manifest Waste is Manifested for Off-site Disposal transport->manifest dispose Transport to Licensed Hazardous Waste Disposal Facility manifest->dispose

Caption: Disposal workflow for this compound.

Part 4: Emergency Procedures - Spill Management

Accidental spills must be managed immediately and correctly to mitigate exposure and environmental contamination.[5]

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Assess and Secure: Restrict access to the spill area.[11]

  • Don PPE: Before attempting cleanup, don appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.[12]

  • Contain & Clean:

    • For solid spills , gently sweep up the material to avoid creating dust and place it into the designated halogenated waste container.

    • For liquid spills , use a chemical spill kit with absorbent pads or pillows to contain and absorb the material.[6] Do not use combustible materials like paper towels.[11]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste in the same halogenated container.[1][12]

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

Part 5: Regulatory Framework

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][13][14] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning generators are responsible for the waste from its creation to its ultimate disposal.[15] It is a legal requirement to properly identify, store, and dispose of hazardous chemicals.[16] Failure to comply can result in significant penalties.[7]

By following the detailed procedures in this guide, your laboratory can ensure it operates in compliance with these regulations, fostering a culture of safety and environmental stewardship.

References

Personal protective equipment for handling 4-Bromo-2,5-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 4-Bromo-2,5-dimethyl-2H-indazole

As a key intermediate in the development of novel pharmaceuticals and advanced materials, this compound (CAS No. 1159511-86-0) is a compound of significant interest to the scientific community.[1] Its handling, however, necessitates a thorough understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides a direct, field-proven operational plan for researchers, scientists, and drug development professionals, ensuring that this valuable compound can be utilized with the highest degree of safety and experimental integrity. The procedural guidance herein is synthesized from safety data for structurally analogous brominated indazole compounds, establishing a robust framework for risk mitigation.

Hazard Assessment and Risk Mitigation

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, analysis of closely related compounds like 4-Bromo-1H-indazole and other substituted indazoles provides a clear indication of the expected hazard profile.[2][3][4] The primary risks are associated with acute oral toxicity, skin and eye irritation, and respiratory tract irritation if the solid powder is inhaled.[2][4][5][6][7]

The causality for these hazards lies in the reactive nature of the brominated heterocyclic structure. The bromine atom enhances the molecule's electrophilicity, and the indazole core can interact with biological macromolecules, leading to irritation and toxic effects upon exposure. Therefore, all handling procedures must be designed to prevent direct contact and aerosolization.

Table 1: Hazard Identification Summary (Based on Analogous Compounds)

Hazard Classification GHS Hazard Code Description
Acute Toxicity, Oral H302 Harmful if swallowed.[2][4][7][8]
Skin Corrosion/Irritation H315 Causes skin irritation.[2][4]
Serious Eye Damage/Irritation H319 / H318 Causes serious eye irritation or damage.[2][4][7]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2][4][5] |

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical. The selection of each component is deliberate, based on the identified routes of potential exposure.

Table 2: Personal Protective Equipment (PPE) Specification

Body Area Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant gloves Required: Nitrile or neoprene gloves. Rationale: Provides a primary barrier against skin contact. Gloves must be inspected for tears or holes before each use.[2][3][4] Contaminated gloves should be disposed of immediately using the proper removal technique to avoid skin contact.[4]
Eyes/Face Safety goggles and face shield Required: ANSI Z87.1-compliant or EN 166-compliant chemical safety goggles.[4][5] Rationale: Protects against splashes and airborne particles. A face shield must be worn over goggles during procedures with a high risk of splashing (e.g., transferring large quantities, preparing solutions).[3][4][5]
Body Laboratory coat Required: A long-sleeved, properly fitting laboratory coat.[2][3] Rationale: Protects skin and personal clothing from incidental contact and minor spills. For larger scale operations, chemically resistant coveralls should be considered.[9]

| Respiratory | NIOSH-approved respirator | Required: A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable.[3][4][5] Rationale: The potential for respiratory tract irritation (H335) makes inhalation a critical exposure route to control. |

Operational Plan: Safe Handling Workflow

Adherence to a systematic workflow is essential for minimizing risk. The following protocol provides a self-validating system for the safe handling of this compound from preparation to cleanup.

Preparation and Engineering Controls
  • Fume Hood Verification: Confirm that the chemical fume hood has a current certification and is functioning correctly. All manipulations of the solid compound must occur within the fume hood.[3][10]

  • Safety Equipment Check: Ensure that a safety shower and eyewash station are unobstructed and within a 10-second travel distance of the work area.[5]

  • Gather Materials: Assemble all necessary PPE, spatulas, weigh boats, glassware, and solvents before bringing the chemical container into the fume hood.

  • Designate Waste Containers: Prepare clearly labeled hazardous waste containers for solid and liquid waste.

Handling the Solid Compound
  • Don PPE: Put on all required PPE as detailed in Table 2 before handling the chemical.

  • Transfer Compound: Carefully open the container inside the fume hood. Use a spatula to gently transfer the desired amount of the off-white solid to a weigh boat.[1] Avoid any actions that could generate dust, such as scooping quickly or dropping the material from a height.[2][4][5]

  • Secure Container: Tightly reseal the primary container immediately after dispensing the material.[10][11]

  • Dissolution (if applicable): If preparing a solution, add the solid to the solvent slowly. Use a magnetic stirrer for mixing rather than shaking to prevent splashing.

Post-Handling Decontamination
  • Clean Equipment: Decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with the chemical. Rinse with an appropriate solvent, and collect the rinsate in the designated liquid hazardous waste container.

  • Clean Workspace: Wipe down the surface of the fume hood with an appropriate solvent and cleaning agent.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Personal Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves.[5][11][12]

G cluster_workflow Safe Handling Workflow cluster_emergency Contingency Plans prep 1. Preparation (Verify Fume Hood, PPE, Waste) handling 2. Handling in Fume Hood (Weigh, Transfer, Dissolve) prep->handling decon 3. Decontamination (Clean Workspace, Equipment) handling->decon spill Spill Event handling->spill If Spill Occurs exposure Personal Exposure handling->exposure If Exposure Occurs disposal_main 4. Waste Segregation (Collect in Labeled Containers) decon->disposal_main end_node Procedure Complete disposal_main->end_node spill_response Evacuate & Secure Area Wear Full PPE (incl. Respirator) Contain & Collect Waste spill->spill_response first_aid Skin: Wash 15+ min Eyes: Rinse 15+ min Inhalation: Fresh Air Ingestion: Rinse Mouth SEEK MEDICAL ATTENTION exposure->first_aid

Caption: Workflow for handling this compound.

Emergency Response and First Aid

Immediate and correct action during an emergency is critical.

  • In Case of a Spill:

    • Evacuate the immediate area and alert colleagues.[3]

    • Wear full PPE, including a respirator, before re-entering the area.[3]

    • Prevent the powder from becoming airborne. Carefully sweep up the solid material and place it into a sealed, labeled container for hazardous waste disposal.[2][5]

    • Do not allow the material to enter drains or water courses.[10][11]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Seek immediate medical attention.[2][5][11]

    • Skin Contact: Immediately flush the affected skin with plenty of water and soap. Remove contaminated clothing. If irritation develops or persists, seek medical attention.[2][5][11]

    • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][4][5]

    • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Give a glass of water to drink. Call a Poison Control Center or seek immediate medical attention.[2][4][11]

Waste Disposal Plan

As a brominated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.

  • Segregation: Maintain separate, sealed, and clearly labeled waste containers for:

    • Solid Waste: Unused compound, contaminated weigh boats, and gloves.

    • Liquid Waste: Contaminated solvents from cleaning procedures.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[13] Never dispose of this chemical down the drain or in regular trash.

Storage Requirements

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

  • Conditions: Store in a cool, dry, well-ventilated area.[11] Some suppliers recommend refrigerated storage at 0-8°C.[1][6]

  • Container: Keep the container tightly sealed to prevent moisture ingress and contamination.[10][11][14]

  • Compatibility: Store away from incompatible materials and foodstuffs.[11]

By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, fostering a secure environment for groundbreaking research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2,5-dimethyl-2H-indazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,5-dimethyl-2H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.